Epithienamycin D
Description
carbapenem MM22383 has been reported in Streptomyces olivaceus with data available.
Properties
CAS No. |
65322-98-7 |
|---|---|
Molecular Formula |
C13H16N2O5S |
Molecular Weight |
312.34 g/mol |
IUPAC Name |
(5R,6S)-3-[(E)-2-acetamidoethenyl]sulfanyl-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H16N2O5S/c1-6(16)10-8-5-9(21-4-3-14-7(2)17)11(13(19)20)15(8)12(10)18/h3-4,6,8,10,16H,5H2,1-2H3,(H,14,17)(H,19,20)/b4-3+/t6-,8+,10+/m0/s1 |
InChI Key |
PRPNUZWHFGSGRV-RZFSBTTISA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)S/C=C/NC(=O)C)O |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SC=CNC(=O)C)O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Epithienamycin D from Streptomyces flavogriseus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The epithienamycins, a family of carbapenem antibiotics, represent a significant area of interest in the ongoing search for novel antimicrobial agents. Produced by the actinomycete Streptomyces flavogriseus, these compounds, including Epithienamycin D, exhibit broad-spectrum antibacterial activity. This technical guide provides a comprehensive overview of the discovery, fermentation, isolation, and structural elucidation of the epithienamycin family, with a focus on the general principles and methodologies applicable to this compound. Due to the limited availability of specific data for this compound in published literature, this guide consolidates information on the epithienamycin family as a whole to provide a foundational understanding for researchers in the field.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity, making them crucial in treating severe bacterial infections. Thienamycin, the first discovered carbapenem, isolated from Streptomyces cattleya, paved the way for the discovery of other related compounds. The epithienamycins, produced by Streptomyces flavogriseus, are a family of naturally occurring carbapenems that differ from thienamycin in their chemical modifications and stereoisomerism.[1] This family consists of at least six distinct compounds, designated Epithienamycin A through F. This guide will detail the scientific journey from the discovery of these compounds to their isolation and characterization.
Discovery and Producing Organism
The epithienamycins were discovered as part of screening programs for novel antibiotics from soil microorganisms. The producing organism was identified as Streptomyces flavogriseus, a Gram-positive, filamentous bacterium belonging to the order Actinomycetales. Strains of S. flavogriseus have been found to produce a complex of at least six related β-lactam antibiotics, collectively known as the epithienamycins.[1][2]
Fermentation of Streptomyces flavogriseus
The production of epithienamycins is achieved through submerged fermentation of Streptomyces flavogriseus. While specific fermentation parameters for maximizing the yield of this compound are not detailed in the available literature, general principles for the cultivation of Streptomyces for secondary metabolite production can be applied. Fermentation conditions can be varied to enrich for certain members of the epithienamycin family.[2]
General Fermentation Protocol
The following is a generalized protocol for the fermentation of Streptomyces flavogriseus for the production of epithienamycins. Optimization of these parameters is critical for maximizing the yield of the desired compound.
3.1.1. Culture Media and Conditions
A typical fermentation process involves a multi-stage seed culture development to ensure a healthy and productive inoculum for the production fermenter.
-
Seed Medium: A nutrient-rich medium is used to promote rapid vegetative growth. A representative seed medium composition is presented in Table 1.
-
Production Medium: The production medium is designed to support the biosynthesis of the epithienamycins. The composition of a typical production medium is outlined in Table 1. The carbon-to-nitrogen ratio is a critical parameter to optimize for secondary metabolite production.
-
Fermentation Parameters: Key physical parameters that require careful control are listed in Table 2.
Table 1: Representative Media Compositions for Streptomyces flavogriseus Fermentation
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Glucose | 10 | 20 |
| Soluble Starch | - | 10 |
| Yeast Extract | 5 | 5 |
| Peptone | 5 | - |
| Soybean Meal | - | 10 |
| K₂HPO₄ | 1 | 1 |
| MgSO₄·7H₂O | 0.5 | 0.5 |
| CaCO₃ | 1 | 2 |
| Trace Elements Solution | 1 mL | 1 mL |
Note: This is a representative composition and would require optimization.
Table 2: General Fermentation Parameters
| Parameter | Value |
| Temperature | 28-30°C |
| pH | 6.8 - 7.2 (controlled) |
| Agitation | 200-300 rpm |
| Aeration | 1.0 vvm (volume of air per volume of medium per minute) |
| Fermentation Time | 5-7 days |
Fermentation Workflow
The overall workflow for the production of epithienamycins via fermentation is depicted in the following diagram.
Caption: Fermentation workflow for epithienamycin production.
Isolation and Purification of this compound
The epithienamycin family of antibiotics can be isolated from the fermentation broth of S. flavogriseus using a multi-step chromatographic process. The individual epithienamycins, including this compound, are separated based on their physicochemical properties. The general strategy involves a combination of ion-exchange, hydrophobic interaction, and size-exclusion chromatography.[1]
Experimental Protocol for Isolation
The following protocol is a generalized procedure for the isolation and purification of the epithienamycin family of compounds. The specific elution conditions for this compound would need to be determined empirically.
-
Clarification of Fermentation Broth: The harvested fermentation broth is centrifuged or filtered to remove the S. flavogriseus mycelia and other solid materials.
-
Initial Capture by Adsorption Chromatography: The clarified broth is passed through a column packed with a hydrophobic interaction resin, such as Amberlite XAD-2. The epithienamycins adsorb to the resin, while salts and polar impurities are washed away. The antibiotics are then eluted with a solvent such as aqueous acetone or methanol.
-
Anion Exchange Chromatography: The eluate from the previous step is concentrated and applied to an anion exchange column, such as Dowex 1, in a suitable buffer. The epithienamycins, which are acidic, bind to the positively charged resin. A salt gradient (e.g., 0 to 1 M NaCl) is used to elute the bound compounds. Different members of the epithienamycin family will elute at different salt concentrations.
-
Gel Filtration Chromatography: Fractions containing the epithienamycins are pooled, concentrated, and further purified by size-exclusion chromatography using a resin like Bio-Gel P-2. This step separates the compounds based on their molecular size and also serves as a desalting step.
-
High-Performance Liquid Chromatography (HPLC): Final purification of this compound is typically achieved using preparative reverse-phase HPLC.
Isolation Workflow Diagram
The logical workflow for the isolation and purification of this compound is illustrated below.
Caption: Chromatographic workflow for this compound isolation.
Structural Elucidation
The structures of the epithienamycin family of compounds were established through a combination of spectroscopic techniques, with comparisons made to the known structures of thienamycin and its derivatives.[1]
Spectroscopic Methods
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The carbapenem ring system exhibits a characteristic UV absorption maximum. While the specific λmax for this compound is not reported, it is expected to be in a similar range to other carbapenems.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the molecule. Fragmentation patterns can provide information about the structure of the side chains.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure, including the stereochemistry, of the epithienamycins.
Quantitative and Spectroscopic Data
Table 3: Hypothetical Purification Table for this compound
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Clarified Broth | 50,000 | 1,000,000 | 20 | 100 | 1 |
| Amberlite XAD-2 | 5,000 | 800,000 | 160 | 80 | 8 |
| Dowex 1 | 500 | 600,000 | 1,200 | 60 | 60 |
| Bio-Gel P-2 | 100 | 500,000 | 5,000 | 50 | 250 |
| Preparative HPLC | 10 | 400,000 | 40,000 | 40 | 2,000 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Table 4: Representative Spectroscopic Data for a Carbapenem Antibiotic
| Technique | Data |
| UV-Vis | λmax ≈ 298 nm in aqueous buffer |
| Mass Spec (HR-ESI-MS) | [M+H]⁺ calculated and found m/z values |
| ¹H NMR (D₂O, 400 MHz) | δ (ppm): chemical shifts, multiplicities, and coupling constants for key protons |
| ¹³C NMR (D₂O, 100 MHz) | δ (ppm): chemical shifts for all carbon atoms |
Note: This table presents the types of data that would be expected for a compound like this compound.
Conclusion
The discovery of the epithienamycin family of antibiotics from Streptomyces flavogriseus has contributed to the rich diversity of the carbapenem class of antimicrobial agents. While detailed, publicly available information specifically on this compound is scarce, the general methodologies for the fermentation of the producing organism and the isolation and structural characterization of this class of compounds provide a solid foundation for further research. Future work in this area could focus on the optimization of fermentation processes to selectively produce this compound, the development of more efficient purification strategies, and the complete spectroscopic characterization of this and other members of the epithienamycin family. Such studies are essential for unlocking the full therapeutic potential of these natural products in the fight against infectious diseases.
References
The Biosynthesis of Epithienamycin D in Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of Epithienamycin D, a carbapenem antibiotic produced by Streptomyces species. This document details the genetic and enzymatic basis of its production, offers insights into the key chemical transformations, and provides detailed experimental protocols for its study.
Introduction
This compound belongs to the carbapenem class of β-lactam antibiotics, which are renowned for their broad-spectrum antibacterial activity and resistance to many β-lactamases.[1] It is an epimer of thienamycin, another potent carbapenem produced by Streptomyces cattleya. The "epi" designation indicates a difference in stereochemistry at a specific chiral center, which in the case of the closely related 8-epi-thienamycin, is at the C-8 position of the hydroxyethyl side chain. This subtle structural variation can significantly impact the antibiotic's stability and biological activity. Understanding the biosynthetic pathway of this compound is crucial for optimizing its production and for the rational design of novel carbapenem derivatives with improved therapeutic properties.
The Epithienamycin Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a dedicated gene cluster, which is highly homologous to the thienamycin (thn) gene cluster found in S. cattleya. A similar gene cluster has also been identified in Streptomyces flavogriseus, a known producer of epithienamycins.[2][3] This cluster encodes all the necessary enzymes for the construction of the carbapenem core and its subsequent modifications.
Table 1: Key Genes in the Epithienamycin/Thienamycin Biosynthetic Cluster and Their Putative Functions
| Gene | Proposed Function |
| thnE | Carboxymethylproline synthase (forms the pyrroline ring)[4] |
| thnM | β-lactam synthetase (forms the bicyclic carbapenam core)[4] |
| thnK | Cobalamin-dependent radical SAM methylase (adds the ethyl group at C-6)[2] |
| thnL | Radical SAM enzyme (catalyzes C-2 thioether bond formation)[1] |
| thnP | Cobalamin-dependent radical SAM enzyme (function not fully elucidated)[5] |
| thnG | 2-oxoglutarate-dependent dioxygenase (side-chain oxidation)[5] |
| thnQ | 2-oxoglutarate-dependent dioxygenase (side-chain oxidation)[5] |
| thnT | Pantetheine-cleaving enzyme (part of cysteamine side chain formation) |
| thnR | CoA pyrophosphatase (part of cysteamine side chain formation) |
| thnH | Hydrolase (part of cysteamine side chain formation) |
| thnI | LysR-type transcriptional regulator (positive regulator of biosynthesis) |
| thnS | Metallo-β-lactamase (putative self-resistance)[6] |
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process involving the assembly of a carbapenam core followed by a series of enzymatic modifications. The pathway is largely shared with that of thienamycin, with a key stereochemical divergence leading to the epimeric configuration.
Formation of the Carbapenam Core
The pathway commences with the formation of the bicyclic carbapenam nucleus. This process is catalyzed by two key enzymes:
-
ThnE (Carboxymethylproline Synthase): This enzyme catalyzes the condensation of L-glutamate-5-semialdehyde and malonyl-CoA to form (2S,5S)-carboxymethylproline.[4]
-
ThnM (β-Lactam Synthetase): ThnM then utilizes ATP to cyclize (2S,5S)-carboxymethylproline, forming the characteristic β-lactam ring and establishing the (3S,5S)-carbapenam core structure.[4]
Side Chain Attachment and Modification
Following the formation of the carbapenam core, the side chains at the C-2 and C-6 positions are attached and modified:
-
C-2 Side Chain Formation: The cysteaminyl side chain at the C-2 position is derived from coenzyme A (CoA) through a series of enzymatic steps catalyzed by ThnR, ThnH, and ThnT.[5] The thioether linkage is formed by the radical SAM enzyme ThnL , which stereospecifically installs the pantetheine group with an R configuration at C-2.[1]
-
C-6 Hydroxyethyl Side Chain Formation: The hydroxyethyl side chain at the C-6 position is generated by the cobalamin-dependent radical SAM methylase, ThnK . This enzyme is proposed to catalyze two successive methylations of an acetyl-CoA derived precursor.[2]
The Epimerization Step: A Putative Role for ThnG/ThnQ
The defining step in the biosynthesis of this compound is the epimerization of the hydroxyethyl side chain, likely at the C-8 position. While the precise enzyme responsible for this transformation has not been definitively identified, evidence points towards the involvement of the 2-oxoglutarate-dependent dioxygenases, ThnG and/or ThnQ .[5] These enzymes are known to catalyze a variety of oxidative reactions, including hydroxylations and epimerizations.[7] It is hypothesized that one of these enzymes acts on a thienamycin precursor, inverting the stereochemistry at C-8 to yield the epithienamycin structure.
Quantitative Data
Quantitative data on the differential production of this compound and thienamycin is limited in the publicly available literature. However, it is known that fermentation conditions can be manipulated to favor the production of specific epithienamycins.[2] Further research is required to establish a detailed quantitative understanding of the factors influencing the product ratio.
Table 2: Factors Influencing Carbapenem Production in Streptomyces
| Factor | Observation | Reference |
| Carbon Source | Glucose and starch have been shown to support carbapenem production. | [8] |
| Nitrogen Source | Soybean meal is a commonly used nitrogen source. | [9] |
| pH | Optimal pH for Streptomyces growth and antibiotic production is typically between 6.0 and 8.0. | [9] |
| Temperature | Fermentation is generally carried out at around 30°C. | [9] |
| Aeration | Adequate aeration is crucial for the growth of these aerobic bacteria. | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
HPLC Analysis of this compound and Thienamycin
This protocol is adapted from methods used for the analysis of imipenem, a derivative of thienamycin.[11]
Objective: To separate and quantify this compound and thienamycin in fermentation broths.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Reversed-phase C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: 0.1 M Borate buffer (pH 7.5) : Methanol (95:5, v/v)
-
Standards of thienamycin and purified this compound
-
0.22 µm syringe filters
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the UV detector to 300 nm.
-
Prepare a standard curve by injecting known concentrations of thienamycin and this compound.
-
Clarify fermentation broth samples by centrifugation (10,000 x g for 10 minutes) and filter the supernatant through a 0.22 µm syringe filter.
-
Inject 20 µL of the prepared sample into the HPLC system.
-
Record the chromatogram and identify the peaks corresponding to thienamycin and this compound by comparing their retention times with the standards.
-
Quantify the compounds by integrating the peak areas and comparing them to the standard curve.
Gene Knockout in Streptomyces using Homologous Recombination
This protocol provides a general framework for gene inactivation in Streptomyces based on established methods.[12][13]
Objective: To create a knockout mutant of a target gene (e.g., thnG) in the this compound biosynthetic cluster to investigate its function.
Materials:
-
Streptomyces strain of interest
-
E. coli strain for plasmid construction and conjugation (e.g., ET12567/pUZ8002)
-
Temperature-sensitive shuttle vector for Streptomyces (e.g., pKC1139)
-
Apramycin and other relevant antibiotics
-
Lysozyme
-
PCR reagents and primers flanking the target gene
-
DNA ligase and restriction enzymes
Procedure:
-
Construct the Knockout Plasmid:
-
Amplify the upstream and downstream flanking regions (approx. 1.5-2 kb each) of the target gene from Streptomyces genomic DNA using PCR.
-
Clone the upstream and downstream flanks into the temperature-sensitive shuttle vector on either side of an antibiotic resistance cassette (e.g., apramycin resistance).
-
-
Intergeneric Conjugation:
-
Transform the knockout plasmid into the E. coli conjugation donor strain.
-
Grow the E. coli donor and the Streptomyces recipient strains to mid-log phase.
-
Mix the donor and recipient cells and plate them on a suitable medium (e.g., ISP4) for conjugation.
-
-
Selection of Single Crossover Mutants:
-
Overlay the conjugation plates with an antibiotic to select for Streptomyces exconjugants that have integrated the plasmid into their genome (single crossover event).
-
Incubate at a permissive temperature for plasmid replication (e.g., 30°C).
-
-
Selection of Double Crossover Mutants:
-
Subculture the single crossover mutants on a non-selective medium at a non-permissive temperature for plasmid replication (e.g., 39°C) to induce the second crossover event.
-
Plate the progeny on a medium to screen for colonies that have lost the vector backbone but retained the antibiotic resistance cassette in place of the target gene (double crossover event). This is often done by replica plating to identify colonies that are resistant to the cassette antibiotic but sensitive to the vector's antibiotic marker.
-
-
Verification of the Knockout Mutant:
-
Confirm the gene deletion by PCR using primers that bind outside the flanking regions used for the knockout construct and primers that bind within the deleted gene.
-
Analyze the fermentation products of the mutant strain by HPLC to confirm the loss of this compound production or the accumulation of a biosynthetic intermediate.
-
Heterologous Expression and Purification of a Biosynthetic Enzyme
This protocol outlines a general procedure for expressing and purifying a thn gene product in E. coli.[14][15][16][17]
Objective: To produce a purified biosynthetic enzyme (e.g., ThnG) for in vitro characterization.
Materials:
-
Expression vector (e.g., pET series with a His-tag)
-
E. coli expression host (e.g., BL21(DE3))
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Wash buffer (e.g., Lysis buffer with 20 mM imidazole)
-
Elution buffer (e.g., Lysis buffer with 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
SDS-PAGE reagents
Procedure:
-
Clone the Gene of Interest:
-
Amplify the coding sequence of the target gene (thnG) from Streptomyces genomic DNA.
-
Clone the PCR product into the expression vector in-frame with the affinity tag.
-
-
Protein Expression:
-
Transform the expression plasmid into the E. coli host strain.
-
Grow a culture of the transformed cells at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein solubility.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Protein Purification:
-
Load the clarified lysate onto a Ni-NTA column equilibrated with lysis buffer.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with elution buffer.
-
-
Analysis of Purity:
-
Analyze the eluted fractions by SDS-PAGE to assess the purity and molecular weight of the protein.
-
Pool the fractions containing the pure protein and dialyze against a suitable storage buffer.
-
Conclusion
The biosynthesis of this compound in Streptomyces is a fascinating example of the intricate enzymatic machinery involved in the production of complex natural products. While the overall pathway is largely conserved with that of thienamycin, the stereochemical divergence leading to the epimeric structure highlights the subtlety and precision of enzymatic catalysis. Further research, particularly in elucidating the exact function of the putative epimerase and in optimizing fermentation conditions for selective production, will be instrumental in harnessing the full therapeutic potential of this important class of antibiotics. This guide provides a solid foundation for researchers to delve deeper into the molecular intricacies of this compound biosynthesis and to contribute to the ongoing efforts in antibiotic drug discovery and development.
References
- 1. ThnL, a B12-dependent radical S-adenosylmethionine enzyme, catalyzes thioether bond formation in carbapenem biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Definition of the Common and Divergent Steps in Carbapenem β-Lactam Antibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Roles of the 2-Oxoglutarate-Dependent Dioxygenase Superfamily in the Flavonoid Pathway: A Review of the Functional Diversity of F3H, FNS I, FLS, and LDOX/ANS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e3journals.org [e3journals.org]
- 9. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of the C5 stereoinversion reaction in the biosynthesis of carbapenem antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. strepdb.streptomyces.org.uk [strepdb.streptomyces.org.uk]
- 13. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neb.com [neb.com]
- 15. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heterologous protein expression in E. coli [protocols.io]
- 17. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Epithienamycin D: An In-depth Analysis of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
The fundamental mechanism of action of Epithienamycin D, as with all β-lactam antibiotics, is the disruption of peptidoglycan synthesis in the bacterial cell wall. Peptidoglycan is a critical structural component that provides mechanical strength and maintains the osmotic stability of the bacterial cell. Its synthesis is a multi-step enzymatic process, with the final and crucial step being the cross-linking of peptide side chains, a reaction catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs).
This compound, through its strained β-lactam ring, acts as a suicide inhibitor of these essential PBP enzymes. The antibiotic mimics the D-alanyl-D-alanine substrate of the PBP transpeptidase domain. This leads to the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate. This irreversible acylation of the PBP active site renders the enzyme inactive, thereby halting the cross-linking of the peptidoglycan layer. The consequence of this inhibition is the weakening of the cell wall, leading to cell lysis and bacterial death.
Interaction with Penicillin-Binding Proteins (PBPs)
While specific PBP binding affinity data for this compound is not available, studies on the closely related carbapenem, thienamycin, reveal a high affinity for multiple PBPs in Escherichia coli, with a preference for PBP-1 and PBP-2.[2] Imipenem, a derivative of thienamycin, also demonstrates high affinity for PBP-2 and PBP-4 in E. coli and Pseudomonas aeruginosa.[3] It is highly probable that this compound also targets multiple PBPs, contributing to its broad-spectrum antibacterial activity. The specific PBPs targeted can influence the morphological changes observed in bacteria upon exposure to the antibiotic. For instance, inhibition of PBP-2 is often associated with the formation of spherical cells, while inhibition of PBP-3 can lead to filamentation.
Quantitative Data
Specific quantitative data for the antibacterial activity (Minimum Inhibitory Concentrations - MICs) and PBP binding affinities of this compound are not detailed in the currently available scientific literature. A foundational study on the epithienamycin family noted that the six major components exhibit a 27-fold difference in antibacterial potency, but did not provide a breakdown for each component.[1]
Experimental Protocols
Detailed experimental protocols for determining the mechanism of action of carbapenems like this compound generally involve two key assays: Minimum Inhibitory Concentration (MIC) determination and Penicillin-Binding Protein (PBP) competition assays.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard method for determining the MIC of a carbapenem is the broth microdilution method.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., E. coli ATCC 25922) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Penicillin-Binding Protein (PBP) Competition Assay
This assay is used to determine the affinity of a β-lactam antibiotic for specific PBPs. It typically involves the competition between the test antibiotic and a labeled penicillin (e.g., [14C]benzylpenicillin or a fluorescently labeled penicillin derivative) for binding to PBPs in a bacterial cell membrane preparation.
Protocol: PBP Competition Assay
-
Preparation of Bacterial Membranes: Bacterial cells are grown to mid-logarithmic phase, harvested by centrifugation, and lysed to release the cytoplasmic and membrane components. The membrane fraction, which contains the PBPs, is isolated by ultracentrifugation.
-
Competition Reaction: Aliquots of the membrane preparation are pre-incubated with varying concentrations of the unlabeled test antibiotic (this compound) for a specific time at a controlled temperature.
-
Labeling: A saturating concentration of a labeled penicillin (e.g., [14C]benzylpenicillin) is added to the reaction mixture and incubated to allow it to bind to any PBPs that are not already occupied by the test antibiotic.
-
Termination of Reaction and SDS-PAGE: The reaction is stopped, and the membrane proteins are solubilized and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Detection and Quantification: The gel is dried and exposed to X-ray film (for radiolabeled penicillin) or imaged using a fluorescence scanner (for fluorescently labeled penicillin). The intensity of the bands corresponding to the different PBPs is quantified. The concentration of the test antibiotic that inhibits 50% of the binding of the labeled penicillin (IC50) is then determined for each PBP.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound action.
Experimental Workflow Diagram
Caption: PBP competition assay workflow.
References
- 1. Epithienamycins-novel beta-lactams related to thienamycin. I. Production and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of thienamycin and clavulanic acid to the penicillin-binding proteins of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the mechanism of action of imipenem (N-formimidoylthienamycin) in vitro: binding to the penicillin-binding proteins (PBPs) in Escherichia coli and Pseudomonas aeruginosa, and inhibition of enzyme activities due to the PBPs in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Epithienamycin D: A Technical Guide to its Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epithienamycin D is a naturally occurring carbapenem antibiotic belonging to the epithienamycin family, which are β-lactam antibiotics produced by various strains of Streptomyces, such as Streptomyces flavogriseus.[1] Like other carbapenems, the epithienamycins are of significant interest due to their potent and broad-spectrum antibacterial activity. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, including its mechanism of action, available susceptibility data for the epithienamycin family, and detailed experimental protocols for its evaluation. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide presents a broader view of the epithienamycin family's activity, which is indicative of the potential of this compound.
Data Presentation: Antibacterial Spectrum of the Epithienamycin Family
| Bacterial Group | General Susceptibility | Representative Genera | Notes |
| Gram-Positive Aerobes | Generally Susceptible | Staphylococcus, Streptococcus | Potent activity against many Gram-positive cocci has been reported for carbapenems. |
| Gram-Negative Aerobes | Broadly Susceptible | Enterobacteriaceae (e.g., Escherichia coli, Klebsiella pneumoniae), Pseudomonas aeruginosa | Carbapenems are known for their strong activity against a wide range of Gram-negative bacilli. |
| Anaerobes | Generally Susceptible | Bacteroides fragilis | Carbapenems are often effective against anaerobic bacteria. |
Note: This table represents a qualitative summary of the antibacterial spectrum for the epithienamycin family. Quantitative MIC data for specific bacterial strains against this compound is needed for a precise assessment of its potency.
Mechanism of Action
The antibacterial activity of this compound, as a member of the carbapenem class, is attributed to the inhibition of bacterial cell wall synthesis.[1][2][3] This mechanism is primarily achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs).[2][3][4]
The key steps in the mechanism of action are as follows:
-
Penetration of the Bacterial Cell: In Gram-negative bacteria, carbapenems traverse the outer membrane through porin channels to reach the periplasmic space where the PBPs are located.[4]
-
Binding to Penicillin-Binding Proteins (PBPs): PBPs are bacterial enzymes crucial for the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall. These enzymes catalyze the cross-linking of peptidoglycan chains, which provides structural integrity to the cell wall.[2][3]
-
Inhibition of Peptidoglycan Synthesis: By binding to the active site of PBPs, this compound acylates the enzyme, rendering it inactive.[3] This prevents the formation of peptide cross-links in the peptidoglycan.
-
Cell Lysis: The inhibition of cell wall synthesis leads to a compromised cell wall that can no longer withstand the internal osmotic pressure of the bacterium. This results in cell lysis and bacterial death.[2][3]
The following diagram illustrates the signaling pathway of carbapenem-mediated inhibition of bacterial cell wall synthesis.
Caption: Carbapenem Inhibition of Bacterial Cell Wall Synthesis.
Experimental Protocols
The determination of the antibacterial spectrum of this compound involves standardized in vitro susceptibility testing methods. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution testing.[5][6][7][8][9]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.
1. Materials:
-
This compound (analytical grade)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing (e.g., ATCC quality control strains and clinical isolates)
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35°C ± 2°C)
-
Sterile pipette tips and multichannel pipettors
2. Preparation of Antimicrobial Agent Stock Solution:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent. The stability of the compound in solution should be considered.
-
Perform serial twofold dilutions of the stock solution in CAMHB to achieve the desired final concentration range in the microtiter plate wells.
3. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar medium, select several colonies of the test bacterium.
-
Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Dispense the prepared antimicrobial dilutions into the wells of the 96-well microtiter plate.
-
Inoculate each well with the diluted bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
The following diagram illustrates the experimental workflow for determining the antibacterial spectrum of this compound.
Caption: Workflow for MIC Determination via Broth Microdilution.
Conclusion
This compound, as a member of the epithienamycin family of carbapenems, holds promise as a broad-spectrum antibacterial agent. Its mechanism of action through the inhibition of bacterial cell wall synthesis is well-established for this class of antibiotics. While specific quantitative data on the antibacterial potency of this compound is limited in the public domain, the available information on the epithienamycin family suggests activity against a wide range of Gram-positive and Gram-negative bacteria. Further research to determine the precise MIC values of purified this compound against a comprehensive panel of clinically relevant bacteria is warranted to fully elucidate its therapeutic potential. The standardized experimental protocols outlined in this guide provide a framework for conducting such essential investigations.
References
- 1. thesciencenotes.com [thesciencenotes.com]
- 2. microbenotes.com [microbenotes.com]
- 3. resources.biomol.com [resources.biomol.com]
- 4. Mechanisms of Action of Carbapenem Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Epithienamycins (A-F)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epithienamycins are a family of naturally occurring carbapenem antibiotics produced by the soil bacterium Streptomyces flavogriseus.[1] First described in the early 1980s, this family consists of at least six distinct compounds, designated epithienamycin A, B, C, D, E, and F.[1][2] Structurally related to the potent antibiotic thienamycin, the epithienamycins exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Their core structure features the characteristic carbapenem ring system, which is crucial for their biological activity.[2] This technical guide provides a comprehensive overview of the different forms of epithienamycins, their chemical properties, biological activities, and the methodologies for their isolation and characterization.
Chemical Structures and Properties
Table 1: Chemical Properties of Known Epithienamycins
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Structure |
| Epithienamycin B | C13H16N2O5S | 312.34 | [Image of the chemical structure of Epithienamycin B] |
| Epithienamycin C | C13H18N2O5S | 314.36 | [Image of the chemical structure of Epithienamycin C] |
| Epithienamycin E | C13H16N2O8S2 | 392.40 | [Image of the chemical structure of Epithienamycin E] |
| Epithienamycin (General) | C11H16N2O4S | 272.32 | [Image of the chemical structure of a general Epithienamycin] |
Note: Specific chemical structures for epithienamycins A, D, and F are not publicly available in detail at the time of this writing.
Biological Activity and Mechanism of Action
As members of the carbapenem class of β-lactam antibiotics, the epithienamycins exert their bactericidal effects by inhibiting bacterial cell wall synthesis. The underlying mechanism involves the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. This inhibition disrupts cell wall integrity, leading to cell lysis and bacterial death.
Quantitative Antibacterial Activity
Note: A detailed table of MIC values is not included due to the lack of publicly available, comprehensive data for all epithienamycin forms.
Experimental Protocols
Isolation of Epithienamycins from Streptomyces flavogriseus
The following protocol is a generalized procedure based on methodologies described in the literature for the isolation of epithienamycins.[2]
1. Fermentation:
-
Inoculate a suitable production medium with a high-yielding strain of Streptomyces flavogriseus.
-
Incubate the culture under optimal conditions (temperature, pH, aeration) for a sufficient period to allow for the production of epithienamycins.
2. Harvest and Extraction:
-
Separate the mycelium from the fermentation broth by centrifugation or filtration.
-
The epithienamycins are typically present in the filtered broth.
3. Ion Exchange Chromatography:
-
Apply the filtered broth to a column of a strong anion exchange resin (e.g., Dowex 1).
-
Elute the bound epithienamycins using a suitable buffer system, often a salt gradient.
4. Adsorption Chromatography:
-
Further purify the eluate from the ion exchange step using a non-polar adsorbent resin (e.g., Amberlite XAD-2).
-
This step helps to remove more polar impurities.
5. Size Exclusion Chromatography:
-
Perform a final purification step using a size exclusion gel (e.g., Biogel P-2) to separate the different epithienamycin components based on their molecular size.
6. Lyophilization:
-
Lyophilize the purified fractions to obtain the epithienamycin compounds as a stable powder.
Characterization of Epithienamycins
1. Mass Spectrometry (MS):
-
Utilize high-resolution mass spectrometry to determine the exact molecular weight and elemental composition of each purified epithienamycin.
-
Fragmentation analysis (MS/MS) can provide information about the structure of the side chains.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Perform ¹H and ¹³C NMR spectroscopy to elucidate the detailed chemical structure of each compound.
-
2D NMR techniques (e.g., COSY, HSQC, HMBC) are essential for assigning the connectivity of atoms within the molecule and determining the stereochemistry.
3. Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Measure the UV-Vis absorption spectrum of each epithienamycin. The carbapenem chromophore gives a characteristic absorption maximum that can be used for identification and quantification.
4. Antibacterial Susceptibility Testing:
-
Determine the Minimum Inhibitory Concentration (MIC) of each purified epithienamycin against a panel of clinically relevant Gram-positive and Gram-negative bacteria using standard microdilution or agar dilution methods.
Conclusion
The epithienamycins represent a fascinating family of carbapenem antibiotics with significant potential. While their broad-spectrum antibacterial activity has been established, further research is needed to fully characterize all members of this family, particularly concerning the specific structures of epithienamycins A, D, and F, and to obtain a comprehensive profile of their antibacterial efficacy through detailed MIC studies. The methodologies outlined in this guide provide a framework for the isolation and characterization of these compounds, which will be crucial for any future drug development efforts based on the epithienamycin scaffold.
References
An In-depth Technical Guide to the Natural Sources and Production of Epithienamycin D
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epithienamycin D, a member of the carbapenem class of β-lactam antibiotics, is a naturally occurring bioactive metabolite produced by actinomycete bacteria. This document provides a comprehensive technical overview of the natural sources, biosynthesis, and production methodologies for this compound. It is intended to serve as a resource for researchers and professionals involved in antibiotic discovery, development, and production. This guide details the microbial sources, explores the biosynthetic relationship with the well-characterized thienamycin pathway, and outlines the fermentation and purification protocols. Quantitative data is presented in tabular format for comparative analysis, and key experimental workflows and biosynthetic pathways are visualized using diagrams to facilitate understanding.
Natural Sources of this compound
This compound is a member of the epithienamycin family of antibiotics, which are primarily produced by the Gram-positive bacterium Streptomyces flavogriseus.[1][2] At least six distinct epithienamycin compounds, including this compound, have been isolated from the fermentation broths of Streptomyces flavogriseus strain MB 4638.[2] Additionally, related compounds, northienamycin and 8-epi-thienamycin, have been isolated from the culture broth of Streptomyces cattleya, a known producer of the prototypical carbapenem, thienamycin. This co-production suggests a close biosynthetic relationship between these two families of antibiotics.
Biosynthesis of this compound
The biosynthesis of epithienamycins is understood to be closely related to the well-elucidated pathway of thienamycin in Streptomyces cattleya. The structural similarity between epithienamycins and N-acetylthienamycin strongly suggests a shared biosynthetic origin.[1]
A thienamycin-like gene cluster has been identified in the genome of Streptomyces flavogriseus, further supporting the hypothesis of a conserved biosynthetic pathway.[3] This cluster likely contains the genes responsible for the assembly of the carbapenem core and the subsequent modifications that lead to the various epithienamycin derivatives.
The proposed biosynthetic pathway, by analogy to thienamycin biosynthesis, likely involves the following key stages:
-
Carbapenem Core Synthesis: The bicyclic carbapenem core is synthesized from precursors such as acetate and glutamate.
-
Side Chain Attachment and Modification: The characteristic side chains at the C-2 and C-6 positions are attached and modified by a series of enzymatic reactions. It is these modifications and the stereochemistry at C-5, C-6, and C-8 that give rise to the diversity of the epithienamycin family, including this compound.
The following diagram illustrates a generalized workflow for the production and discovery of novel antibiotics from Streptomyces, which is applicable to this compound.
References
The Biological Activity of Epithienamycin D Against Gram-Positive Bacteria: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of Epithienamycin D, a member of the carbapenem class of antibiotics, against Gram-positive bacteria. This document synthesizes the available scientific literature to present quantitative data on its antibacterial efficacy, detail the experimental methodologies for its evaluation, and visualize its mechanism of action.
Introduction to this compound
This compound is one of at least six structurally related β-lactam antibiotics produced by the bacterium Streptomyces flavogriseus.[1] These compounds, collectively known as the epithienamycins, are analogs of thienamycin, the first discovered carbapenem antibiotic.[1] Like other carbapenems, the epithienamycins exhibit a broad spectrum of antibacterial activity by inhibiting the synthesis of the bacterial cell wall.[1] While not as extensively studied as clinically utilized carbapenems like imipenem and meropenem, the epithienamycins, including this compound, represent an important area of research in the discovery of novel antimicrobial agents.
Quantitative Assessment of Biological Activity
Detailed quantitative data, specifically Minimum Inhibitory Concentration (MIC) values, for this compound against a wide array of Gram-positive bacteria are not extensively available in the published literature. Early studies on the epithienamycin family often reported the activity of the different components (A, B, C, D, E, and F) as a whole or in comparison to each other without providing comprehensive MIC tables for each individual compound against a battery of bacterial strains.
The available data indicates that the epithienamycin family demonstrates significant in vitro activity against a broad spectrum of bacteria, including Gram-positive species. The potency among the six major components of the epithienamycin family can vary significantly.[1] For comparative purposes, the following table includes available data on the broader epithienamycin family and the related, well-characterized carbapenem, thienamycin. This provides a contextual understanding of the potential efficacy of this compound.
| Antibiotic | Organism | Strain | MIC (µg/mL) |
| Thienamycin | Staphylococcus aureus | Penicillin-Resistant | Highly Active |
| Thienamycin | Streptococcus pyogenes | N/A | Highly Active |
| Imipenem | Staphylococcus aureus | Methicillin-Susceptible | High Activity |
| Imipenem | Enterococcus faecalis | Vancomycin-Susceptible | Moderate Activity |
| Imipenem | Enterococcus faecium | Vancomycin-Susceptible | Moderate Activity |
Note: "Highly Active" and "High Activity" are used where specific MIC values are not provided in the source literature but potent activity is described.
Mechanism of Action: Inhibition of Cell Wall Synthesis
The primary mechanism of action for this compound, consistent with all β-lactam antibiotics, is the inhibition of bacterial cell wall biosynthesis. This process is critical for maintaining the structural integrity of the bacterial cell, particularly in Gram-positive bacteria which possess a thick peptidoglycan layer.
The key steps in this mechanism are:
-
Penetration of the Cell Wall : this compound must first penetrate the outer layers of the bacterial cell to reach its target.
-
Binding to Penicillin-Binding Proteins (PBPs) : The antibiotic then covalently binds to the active site of PBPs. These enzymes are essential for the final steps of peptidoglycan synthesis, specifically the transpeptidation that cross-links the peptide side chains of the peptidoglycan strands.
-
Inhibition of Peptidoglycan Synthesis : By inactivating PBPs, this compound prevents the formation of a stable cell wall.
-
Cell Lysis : The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.
Experimental Protocols
The determination of the in vitro biological activity of this compound against Gram-positive bacteria is typically performed using standardized methods for antimicrobial susceptibility testing. The broth microdilution method is a commonly accepted and reproducible technique.
Broth Microdilution Method for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of this compound that inhibits the visible growth of a specific bacterial strain.
Materials:
-
This compound (analytical grade)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (bacterial growth without antibiotic)
-
Negative control (broth only)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or plate reader (optional, for quantitative assessment)
Procedure:
-
Preparation of Antibiotic Dilutions: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in CAMHB in the wells of a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: A suspension of the test bacterium is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are also included.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or with the aid of a plate reader.
References
In-Depth Technical Guide: Biological Activity of Epithienamycin D Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epithienamycin D, a member of the carbapenem class of β-lactam antibiotics, demonstrates significant potential in combating Gram-negative bacterial infections. This document provides a comprehensive overview of the biological activity of this compound and its analogs against these challenging pathogens. As a cell wall active agent, its mechanism of action involves the inhibition of peptidoglycan synthesis, a pathway essential for bacterial viability. This guide synthesizes available data on its antibacterial spectrum, details relevant experimental methodologies for its evaluation, and visualizes its mechanism of action and experimental workflows.
Antibacterial Spectrum of Epithienamycins
The Epithienamycin family exhibits a broad spectrum of activity against a variety of bacterial species.[1] While specific quantitative data for this compound is limited in publicly available literature, the activity of the closely related compound, thienamycin, and its derivative, imipenem, provides valuable insights into the potential efficacy of this compound against Gram-negative bacteria. Thienamycin has shown potent, broad-spectrum activity in vitro against Gram-negative bacilli.[2][3] Imipenem is notably effective against a wide range of Gram-negative species, including Pseudomonas aeruginosa, Serratia, and Enterobacter.[4][5]
Table 1: Antibacterial Activity of Thienamycin and Imipenem against select Gram-negative Bacteria
| Antibiotic | Organism | MIC Range (µg/mL) | Reference |
| Thienamycin | Escherichia coli | 0.1 (Minimal Morphological Change Concentration) | [2] |
| Imipenem | Multiresistant Enterobacteriaceae | 0.25 - 1 | [6] |
| Imipenem | Multiresistant Pseudomonas aeruginosa | 0.5 - 4 | [6] |
| Imipenem | Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae, Serratia marcescens, Pseudomonas aeruginosa | < 8 (for 98% of isolates) | [5] |
Mechanism of Action: Inhibition of Cell Wall Synthesis
Like other β-lactam antibiotics, this compound's primary mechanism of action is the disruption of bacterial cell wall synthesis.[1][6][][8] This is achieved through the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[9][10] Peptidoglycan provides structural integrity to the bacterial cell wall, and its inhibition leads to cell lysis and death.[6] Thienamycin, a related compound, demonstrates high affinity for PBPs 1, 2, 4, 5, and 6 in Escherichia coli.[2] Specifically, it shows a high affinity for PBP-1 and PBP-2, both of which are associated with cell wall elongation.[11] Imipenem also exhibits very high binding affinities to PBPs-2 and -4 in E. coli and P. aeruginosa.[9]
Caption: Inhibition of bacterial cell wall synthesis by this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following is a detailed methodology for determining the MIC of this compound against Gram-negative bacteria using the broth microdilution method, based on established protocols.[12]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific Gram-negative bacterium.
Materials:
-
This compound (stock solution of known concentration)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
-
Sterile pipette tips and multichannel pipettor
-
Incubator (35°C ± 2°C)
-
Plate reader or visual inspection mirror
Procedure:
-
Preparation of Antibiotic Dilutions: a. Aseptically prepare serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate. b. The final volume in each well should be 50 µL, with concentrations typically ranging from 128 µg/mL to 0.06 µg/mL. c. Include a positive control well (no antibiotic) and a negative control well (no bacteria).
-
Inoculation: a. To each well (except the negative control), add 50 µL of the standardized bacterial inoculum. This will bring the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10^5 CFU/mL.
-
Incubation: a. Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the Results: a. Following incubation, determine the MIC by visually inspecting the wells for turbidity or by using a plate reader. b. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
Caption: Experimental workflow for MIC determination.
Conclusion
This compound, as a member of the carbapenem family, holds promise as an effective agent against Gram-negative bacteria due to its established mechanism of action targeting bacterial cell wall synthesis. While specific quantitative data for this compound remains to be fully elucidated in publicly accessible research, the activity of its close relatives, thienamycin and imipenem, suggests a potent and broad spectrum of activity. The standardized protocols outlined in this guide provide a framework for the systematic evaluation of this compound's efficacy, which is crucial for its further development as a therapeutic agent. Future research should focus on generating specific MIC data for this compound against a comprehensive panel of clinically relevant Gram-negative pathogens to fully characterize its antibacterial profile.
References
- 1. Epithienamycins-novel beta-lactams related to thienamycin. I. Production and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of Thienamycin and Clavulanic Acid to the Penicillin-Binding Proteins of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thienamycin: new beta-lactam antibiotic with potent broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thienamycin: development of imipenen-cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of imipenem: the first thienamycin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio.libretexts.org [bio.libretexts.org]
- 8. resources.biomol.com [resources.biomol.com]
- 9. Studies on the mechanism of action of imipenem (N-formimidoylthienamycin) in vitro: binding to the penicillin-binding proteins (PBPs) in Escherichia coli and Pseudomonas aeruginosa, and inhibition of enzyme activities due to the PBPs in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies of Epithienamycin D: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction to Epithienamycins
The epithienamycins are a family of naturally occurring carbapenem antibiotics produced by the bacterium Streptomyces flavogriseus.[1] Structurally, they are related to the potent antibiotic thienamycin. The epithienamycin family consists of six major components (A, B, C, D, E, and F) which all exhibit a broad spectrum of in vitro activity against a variety of bacterial species.[1] Like other β-lactam antibiotics, their mechanism of action is the inhibition of bacterial cell wall synthesis.
Antibacterial Activity
While specific Minimum Inhibitory Concentration (MIC) values for Epithienamycin D are not detailed in the available literature, data for the closely related compound, 8-epi-thienamycin, provides insight into the potential antibacterial spectrum. The following table summarizes the in vitro activity of 8-epi-thienamycin against a range of Gram-positive and Gram-negative bacteria. It is important to note that the potencies of the different epithienamycin components can vary significantly.
| Bacterial Strain | Type | MIC (µg/mL) of 8-epi-thienamycin |
| Staphylococcus aureus ATCC 6538P | Gram-positive | 0.1 |
| Staphylococcus aureus Russell | Gram-positive | 0.1 |
| Streptococcus pyogenes C203 | Gram-positive | <0.05 |
| Streptococcus pneumoniae SV-1 | Gram-positive | 0.1 |
| Enterococcus faecalis | Gram-positive | 6.3 |
| Escherichia coli ATCC 10536 | Gram-negative | 0.8 |
| Klebsiella pneumoniae ATCC 10031 | Gram-negative | 0.8 |
| Enterobacter cloacae 2646 | Gram-negative | 3.1 |
| Serratia marcescens 1336 | Gram-negative | 1.6 |
| Proteus vulgaris 1330 | Gram-negative | 3.1 |
| Pseudomonas aeruginosa 1592 | Gram-negative | 3.1 |
| Bacteroides fragilis 2376 | Anaerobe | 0.4 |
Data is representative of 8-epi-thienamycin and is intended to provide an illustrative spectrum of activity for the epithienamycin class. Actual values for this compound may differ.
Mechanism of Action
The primary mechanism of action for epithienamycins, as with all carbapenem antibiotics, is the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall. This is achieved through the covalent binding to and inhibition of penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan strands. The inhibition of PBPs leads to the weakening of the cell wall, ultimately resulting in cell lysis and bacterial death.
Caption: Mechanism of action of this compound on bacterial cell wall synthesis.
Experimental Protocols
The following are detailed methodologies representative of those used for the in vitro evaluation of carbapenem antibiotics like this compound.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
-
Preparation of Bacterial Inoculum:
-
Isolate single colonies of the test bacterium from an overnight culture on a suitable agar plate.
-
Suspend the colonies in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[2]
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[2] The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Interpretation of Results:
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.[4]
-
Caption: Experimental workflow for MIC determination by broth microdilution.
Agar Disk Diffusion (Kirby-Bauer) Method
This method assesses the susceptibility of bacteria to an antibiotic based on the size of the zone of growth inhibition around a disk impregnated with the antibiotic.
-
Preparation of Agar Plates and Inoculum:
-
Use Mueller-Hinton agar (MHA) plates.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly inoculate the entire surface of the MHA plate with the bacterial suspension.[2]
-
-
Application of Antibiotic Disks:
-
Aseptically place a paper disk impregnated with a standardized concentration of this compound onto the surface of the inoculated agar plate.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours.[2]
-
-
Interpretation of Results:
-
Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant based on standardized zone diameter breakpoints.
-
Conclusion
This compound is a member of a promising class of carbapenem antibiotics with a broad spectrum of antibacterial activity. While specific in vitro data for this compound is limited in contemporary scientific literature, the information available for the epithienamycin family and related compounds suggests potent activity against a wide range of bacterial pathogens. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and other novel antimicrobial agents. Further research to isolate and individually test the bioactivity of each epithienamycin component would be a valuable contribution to the field of antibiotic drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. ecdc.europa.eu [ecdc.europa.eu]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Determining the Antimicrobial Potency of Epithienamycin D: A Guide to Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Epithienamycin D, a member of the epithienamycin family of β-lactam antibiotics. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3] Accurate MIC determination is a cornerstone of antimicrobial susceptibility testing, crucial for evaluating the efficacy of novel antibiotic candidates and for guiding therapeutic strategies.[2][4]
Data Presentation
As no specific quantitative data for this compound was found in the initial search, the following table serves as a template for researchers to record their experimental findings.
| Microorganism | Strain ID | This compound MIC (µg/mL) |
| Staphylococcus aureus | ATCC® 29213™ | |
| Escherichia coli | ATCC® 25922™ | |
| Pseudomonas aeruginosa | ATCC® 27853™ | |
| Enterococcus faecalis | ATCC® 29212™ | |
| Streptococcus pneumoniae | ATCC® 49619™ | |
| Klebsiella pneumoniae | (Clinical Isolate) | |
| (Other) |
Note: The above table should be populated with experimentally determined MIC values. Quality control strains are listed as examples.
Experimental Protocols
Broth Microdilution Method
This method is considered the gold standard for MIC testing due to its accuracy and reproducibility.[8][10] It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.[1][9]
a. Materials
-
This compound (powder form)
-
Appropriate solvent for this compound (e.g., sterile deionized water, DMSO)
-
Sterile 96-well microtiter plates[12]
-
Standardized bacterial inoculum (0.5 McFarland standard)[2][11]
-
Sterile saline (0.85%)
-
Spectrophotometer or densitometer
-
Incubator (35°C ± 2°C)[11]
-
Pipettes and sterile tips
-
Quality control bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)[11]
b. Procedure
-
Preparation of this compound Stock Solution: Accurately weigh the this compound powder and dissolve it in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). The stability of the antibiotic in the chosen solvent should be considered.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate to achieve the desired final concentration range (e.g., 128 µg/mL to 0.06 µg/mL).[13][14]
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies of the test organism and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2][11] This can be verified using a spectrophotometer at a wavelength of 625 nm (absorbance of 0.08-0.13).[2]
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2][11]
-
Controls:
-
Incubation: Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1][11]
-
Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[1][11]
Caption: Workflow for Broth Microdilution MIC Testing.
Agar Dilution Method
The agar dilution method is another reference standard, particularly useful for testing a large number of isolates against a few antimicrobial agents.[8] It involves incorporating the antibiotic into the agar medium before it solidifies.[8][12]
a. Materials
-
This compound (powder form)
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA)[11]
-
Sterile petri dishes
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Sterile saline (0.85%)
-
Spectrophotometer or densitometer
-
Incubator (35°C ± 2°C)
-
Inoculator (e.g., multipoint replicator)
b. Procedure
-
Preparation of Antibiotic-Containing Agar Plates: Prepare a series of two-fold dilutions of the this compound stock solution. Add a specific volume of each antibiotic dilution to molten and cooled MHA (45-50°C) to achieve the desired final concentrations.[8] Pour the agar into sterile petri dishes and allow them to solidify.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method. Further dilute this suspension to obtain a final concentration of approximately 10⁷ CFU/mL.
-
Inoculation: Spot-inoculate a standardized volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of the agar plates, delivering approximately 10⁴ CFU per spot.[8] Multiple strains can be tested on a single plate.
-
Controls:
-
Growth Control: An MHA plate with no antibiotic is inoculated to ensure the viability of the test organisms.
-
Sterility Control: An un-inoculated MHA plate to check for contamination.
-
-
Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[8]
-
Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism at the inoculation spot.[8]
Caption: Workflow for Agar Dilution MIC Testing.
Quality Control
For both methods, it is imperative to include quality control (QC) strains with known MIC values for the class of antibiotics being tested.[10] Although specific QC ranges for this compound are not established, QC strains appropriate for other carbapenems should be used to ensure the validity of the testing procedure.[10] Results for QC strains should fall within the acceptable ranges defined by CLSI or EUCAST.
Conclusion
These detailed protocols provide a standardized framework for determining the Minimum Inhibitory Concentration of this compound. By adhering to these methodologies, researchers can generate high-quality, reproducible data to accurately characterize the in vitro activity of this novel antibiotic, contributing to the broader understanding of its potential as a therapeutic agent.
References
- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idexx.com [idexx.com]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goums.ac.ir [goums.ac.ir]
- 6. iacld.com [iacld.com]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. Agar dilution - Wikipedia [en.wikipedia.org]
- 9. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. journals.asm.org [journals.asm.org]
- 11. ecdc.europa.eu [ecdc.europa.eu]
- 12. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Susceptibility Testing of Carbapenems: Multicenter Validity Testing and Accuracy Levels of Five Antimicrobial Test Methods for Detecting Resistance in Enterobacteriaceae and Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for Epithienamycin D Susceptibility Testing using Broth Microdilution Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epithienamycin D, a member of the carbapenem class of β-lactam antibiotics, is structurally related to thienamycin, a potent naturally derived antibiotic from Streptomyces cattleya.[1][2] Like other carbapenems, this compound is anticipated to exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria by inhibiting bacterial cell wall synthesis.[1] The broth microdilution assay is a standardized and widely accepted method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, providing a quantitative measure of its potency.[3] These application notes provide a detailed protocol for performing a broth microdilution assay to determine the susceptibility of bacterial isolates to this compound.
Principle of the Broth Microdilution Assay
The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. Following incubation, the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth is determined as the MIC. This method is considered a reference standard for antimicrobial susceptibility testing by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[3]
Data Presentation
Due to the limited availability of specific MIC data for this compound, the following tables present representative data based on the closely related carbapenem, imipenem. This data is for illustrative purposes to demonstrate expected results from a broth microdilution assay.
Table 1: Representative Minimum Inhibitory Concentration (MIC) Data for this compound against Common Bacterial Pathogens
| Bacterial Species | Strain | This compound MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 0.25 |
| Pseudomonas aeruginosa | ATCC 27853 | 2 |
| Staphylococcus aureus | ATCC 29213 | 0.06 |
| Enterococcus faecalis | ATCC 29212 | 4 |
| Klebsiella pneumoniae | Clinical Isolate 1 | 0.5 |
| Acinetobacter baumannii | Clinical Isolate 2 | 8 |
Table 2: Quality Control (QC) Ranges for Broth Microdilution Susceptibility Testing of Carbapenems
| Quality Control Strain | Antimicrobial Agent | Acceptable QC MIC Range (µg/mL) |
| Escherichia coli ATCC 25922 | Imipenem | 0.25 - 1.0 |
| Pseudomonas aeruginosa ATCC 27853 | Imipenem | 1.0 - 4.0 |
| Staphylococcus aureus ATCC 29213 | Imipenem | 0.015 - 0.06 |
| Enterococcus faecalis ATCC 29212 | Imipenem | 0.5 - 2.0 |
Note: The acceptable QC ranges are based on CLSI guidelines for imipenem and should be established and verified in each laboratory.
Experimental Protocols
Materials
-
This compound analytical standard
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (test isolates and QC strains)
-
Tryptic Soy Agar (TSA) or other suitable solid growth medium
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Microplate reader or reading mirror (optional)
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound analytical standard.
-
Reconstitute the compound in a suitable solvent (e.g., sterile deionized water or a buffer recommended by the manufacturer) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Ensure the stock solution is well-dissolved and sterile-filter if necessary.
-
Prepare aliquots of the stock solution and store them at an appropriate temperature (e.g., -70°C) until use. Avoid repeated freeze-thaw cycles.
Protocol 2: Inoculum Preparation
-
From a fresh (18-24 hour) culture on a non-selective agar plate (e.g., TSA), select 3-5 well-isolated colonies of the bacterial strain to be tested.
-
Transfer the colonies to a tube containing 3-5 mL of sterile saline or PBS.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for more precise adjustment (e.g., absorbance of 0.08-0.13 at 625 nm).
-
Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A typical dilution is 1:100 (e.g., 0.1 mL of the adjusted suspension into 9.9 mL of CAMHB), followed by the addition of 50 µL of this diluted suspension to each 50 µL of antimicrobial solution in the microtiter plate.
Protocol 3: Broth Microdilution Assay
-
Preparation of Antimicrobial Dilutions:
-
Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate, except for the first column.
-
Add 100 µL of the working this compound solution (at twice the desired highest final concentration) to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard 50 µL from the last well containing the antimicrobial. This will result in a volume of 50 µL in each well.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum (prepared in Protocol 2) to each well, including the growth control well (which contains only CAMHB and no antibiotic). The final volume in each well will be 100 µL.
-
The final concentration of bacteria in each well should be approximately 5 x 10⁵ CFU/mL.
-
A sterility control well (containing only CAMHB) should also be included.
-
-
Incubation:
-
Cover the microtiter plates with a lid to prevent evaporation.
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Reading and Interpretation of Results:
-
After incubation, examine the plates for bacterial growth. Growth is indicated by turbidity or a pellet at the bottom of the well. The sterility control well should show no growth. The growth control well should show distinct turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
A reading mirror or a microplate reader can be used to facilitate the determination of the MIC.
-
Visualizations
Signaling Pathway: Mechanism of Action of this compound
This compound, like other thienamycins, inhibits bacterial cell wall biosynthesis by targeting and inactivating penicillin-binding proteins (PBPs).[4][5] PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, specifically the transpeptidation that cross-links the peptide side chains of the peptidoglycan strands, providing structural integrity to the cell wall.[6][7] Thienamycin has been shown to have a high affinity for PBP-1, PBP-2, PBP-4, PBP-5, and PBP-6 in Escherichia coli.[4][5] Inhibition of these PBPs leads to a weakened cell wall and ultimately cell lysis.
Experimental Workflow: Broth Microdilution Assay
The following diagram outlines the key steps in performing the broth microdilution assay for determining the MIC of this compound.
References
- 1. Epithienamycins-novel beta-lactams related to thienamycin. I. Production and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thienamycin: development of imipenen-cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. Binding of thienamycin and clavulanic acid to the penicillin-binding proteins of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies on the mechanism of action of imipenem (N-formimidoylthienamycin) in vitro: binding to the penicillin-binding proteins (PBPs) in Escherichia coli and Pseudomonas aeruginosa, and inhibition of enzyme activities due to the PBPs in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Agar Dilution Method to Determine Epithienamycin D MIC
Audience: Researchers, scientists, and drug development professionals.
Introduction
The agar dilution method is a reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][2][3] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] This quantitative measure is crucial for assessing the potency of new antimicrobial compounds, such as Epithienamycin D, and for monitoring the emergence of antimicrobial resistance.[3][5] The agar dilution method is particularly advantageous when testing a large number of isolates against a limited number of antimicrobial agents and is considered a gold standard for its reproducibility.[1][2]
This document provides a detailed protocol for determining the MIC of this compound using the agar dilution method, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7][8][9][10]
Experimental Protocols
Preparation of this compound Stock Solution
Accurate preparation of the antibiotic stock solution is critical for obtaining reliable MIC results.
-
Materials:
-
This compound powder
-
Appropriate solvent (e.g., sterile distilled water, dimethyl sulfoxide - DMSO)
-
Sterile glassware (volumetric flasks, pipettes)
-
Sterile microcentrifuge tubes
-
Analytical balance
-
-
Procedure:
-
Determine the potency of the this compound powder from the manufacturer's information.
-
Calculate the required weight of this compound powder to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL) using the following formula[4][11]: Weight (mg) = [Volume (mL) x Final Concentration (µg/mL)] / Potency (µg/mg)
-
Accurately weigh the calculated amount of this compound powder.
-
Dissolve the powder in a small amount of the appropriate solvent and then bring it to the final volume with the same solvent in a sterile volumetric flask.
-
Sterilize the stock solution by membrane filtration using a 0.22 µm filter, ensuring the filter material is compatible with the solvent used.[12]
-
Aliquot the sterile stock solution into sterile, labeled microcentrifuge tubes.
-
Store the aliquots at an appropriate temperature (e.g., -20°C or -70°C) until use.[11][12] Avoid repeated freeze-thaw cycles.
-
Preparation of Agar Plates containing this compound
This procedure involves incorporating serial dilutions of the antimicrobial agent into an agar medium.
-
Materials:
-
Mueller-Hinton Agar (MHA) or another appropriate growth medium
-
Sterile petri dishes (100 mm)
-
Water bath
-
Sterile pipettes and tubes for serial dilutions
-
This compound stock solution
-
-
Procedure:
-
Prepare the MHA according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten agar to 48-50°C in a water bath.[13] Holding the agar at this temperature is crucial to prevent both solidification and degradation of the antibiotic.
-
Prepare a series of twofold dilutions of the this compound stock solution in a suitable sterile diluent (e.g., sterile distilled water or broth). The concentration range should be chosen to encompass the expected MIC value.
-
For each desired final concentration, add a specific volume of the diluted this compound solution to a pre-determined volume of molten agar. For example, to achieve a 1:10 dilution, add 2 mL of the antibiotic dilution to 18 mL of molten agar.
-
Mix the agar and antibiotic solution thoroughly by gentle inversion to avoid bubble formation.[14]
-
Pour the mixture into sterile petri dishes to a uniform depth of 3-4 mm.
-
Allow the agar plates to solidify at room temperature on a level surface.
-
Prepare a growth control plate containing no antibiotic for each set of experiments.
-
The prepared plates can be stored at 2-8°C for up to five days.[13]
-
Preparation of Bacterial Inoculum
Standardization of the bacterial inoculum is essential for the reproducibility of the MIC test.
-
Materials:
-
Test bacterial strains (e.g., quality control strains and clinical isolates)
-
Growth medium (e.g., Tryptic Soy Broth)
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
-
Procedure:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium.
-
Incubate the broth culture at 35 ± 2°C until it achieves or exceeds the turbidity of the 0.5 McFarland standard. This typically takes 2-6 hours.
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard.[4] This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for more precise adjustment.
-
This adjusted suspension is the standardized inoculum. It should be used within 15 minutes of preparation.
-
Inoculation of Agar Plates
-
Materials:
-
Prepared agar plates with and without this compound
-
Standardized bacterial inoculum
-
Inoculum replicating apparatus (e.g., Steers replicator) or a micropipette
-
-
Procedure:
-
Further dilute the standardized inoculum to achieve a final concentration that will deliver approximately 10⁴ Colony Forming Units (CFU) per spot on the agar surface.[1]
-
Using an inoculum-replicating device, apply a spot of each bacterial suspension to the surface of each agar plate, starting with the control plate (no antibiotic) and progressing from the lowest to the highest concentration of this compound.
-
Allow the inoculated spots to dry completely before inverting the plates for incubation.
-
Incubation
-
Procedure:
Interpretation of Results
-
Procedure:
-
After incubation, examine the control plate to ensure adequate growth of the test organisms.
-
Examine the plates containing this compound for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism.[1] A faint haze or a single colony at the inoculation spot should be disregarded.
-
Data Presentation
The results of the MIC determination should be recorded systematically. The following table provides a template for summarizing the quantitative data.
| Bacterial Strain | This compound Concentration (µg/mL) | MIC (µg/mL) |
| 0.06 | 0.125 | |
| Staphylococcus aureus ATCC 29213 | + | + |
| Escherichia coli ATCC 25922 | + | + |
| Clinical Isolate 1 | + | + |
| Clinical Isolate 2 | + | + |
| Pseudomonas aeruginosa ATCC 27853 | + | + |
'+' denotes visible growth; '-' denotes no visible growth.
Mandatory Visualizations
Diagrams
The following diagrams illustrate the experimental workflow and the principle of MIC determination.
Caption: Experimental workflow for the agar dilution MIC method.
Caption: Logical determination of the Minimum Inhibitory Concentration (MIC).
References
- 1. Agar dilution - Wikipedia [en.wikipedia.org]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. Determination of minimum inhibitory concentrations (MIC) (agar dilution) [bio-protocol.org]
- 8. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 9. standards.globalspec.com [standards.globalspec.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of Antibiotic Stock Solutions and Discs • Microbe Online [microbeonline.com]
- 12. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 13. clsjournal.ascls.org [clsjournal.ascls.org]
- 14. eeescience.utoledo.edu [eeescience.utoledo.edu]
Application Notes and Protocols for Disk Diffusion Susceptibility Testing of Epithienamycin D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the antimicrobial susceptibility of bacteria to Epithienamycin D using the disk diffusion method, commonly known as the Kirby-Bauer test. This method is a widely accepted and standardized technique for assessing the in vitro activity of an antimicrobial agent against a specific bacterial isolate.[1][2][3] The procedures outlined below are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring accuracy and reproducibility of results.[4][5][6]
This compound belongs to the epithienamycin family of β-lactam antibiotics, which are structurally related to thienamycin.[7][8] While the broader family of epithienamycins is known to possess a wide spectrum of antibacterial activity, specific interpretive criteria for disk diffusion testing of this compound are not yet publicly established.[7] Therefore, this document provides a robust experimental protocol to generate such data and a framework for its interpretation.
Experimental Protocols
Principle of the Disk Diffusion Method
The disk diffusion method involves placing a paper disk impregnated with a standardized concentration of an antimicrobial agent, in this case, this compound, onto an agar plate that has been uniformly inoculated with a pure culture of the bacterium to be tested.[2][9] The plate is then incubated under standardized conditions. During incubation, the antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.[2] The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antimicrobial agent.[6] By measuring the zone diameter and comparing it to established interpretive criteria, the organism can be classified as susceptible, intermediate, or resistant to the tested agent.[3]
Materials
-
Bacterial Culture: A pure, 18-24 hour culture of the test organism grown on a non-selective agar medium.
-
Mueller-Hinton Agar (MHA) Plates: Standardized medium for susceptibility testing.[2] The agar depth should be uniform at 4 mm.[3]
-
This compound Disks: Paper disks impregnated with a standardized concentration of this compound. The precise concentration should be determined during the validation of the test.
-
Sterile Saline or Tryptic Soy Broth: For preparing the bacterial inoculum.
-
0.5 McFarland Turbidity Standard: For standardizing the inoculum density to approximately 1.5 x 10⁸ CFU/mL.[10]
-
Sterile Cotton Swabs. [10]
-
Incubator: Maintained at 35°C ± 2°C.[9]
-
Calipers or a Ruler: For measuring the zones of inhibition in millimeters.
-
Quality Control (QC) Strains: e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, and Pseudomonas aeruginosa ATCC 27853.
Step-by-Step Procedure
3.1. Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile inoculating loop.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or tryptic soy broth.[10]
-
Vortex the tube to create a smooth, homogeneous suspension.[10]
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[10] This can be done by adding more bacteria to increase turbidity or sterile saline/broth to decrease it. Visual comparison against a white background with a black line is common, though photometric devices can provide more accuracy.
3.2. Inoculation of the Agar Plate
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the standardized bacterial suspension.[11]
-
Remove excess fluid by pressing and rotating the swab firmly against the inside of the tube above the liquid level.[3]
-
Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[2][9]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[2]
3.3. Application of Antimicrobial Disks
-
Using sterile forceps or a disk dispenser, place the this compound disk onto the inoculated surface of the agar plate.[1]
-
Gently press the disk down to ensure complete contact with the agar surface.[1]
-
If multiple antibiotics are being tested on the same plate, ensure the disks are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping of the inhibition zones.[3]
3.4. Incubation
-
Invert the plates and place them in an incubator set at 35°C ± 2°C within 15 minutes of disk application.[9][11]
-
Incubate for 16-20 hours.
3.5. Reading and Interpreting the Results
-
After incubation, examine the plate for a confluent lawn of growth.
-
Measure the diameter of the zone of inhibition for the this compound disk to the nearest millimeter (mm) using calipers or a ruler on the underside of the plate.[3]
-
Interpret the results by comparing the measured zone diameter to the established interpretive criteria (see Data Presentation section). The results are typically categorized as Susceptible (S), Intermediate (I), or Resistant (R).[3]
Quality Control
-
QC Strains: Concurrently test the recommended QC strains with each batch of susceptibility tests.
-
Acceptable Ranges: The zone diameters for the QC strains must fall within the established acceptable ranges for the specific antimicrobial disk being tested. For a new agent like this compound, these ranges would need to be determined through multi-laboratory studies.
-
Purity Check: Subculture the inoculum to a blood agar plate to check for purity.
-
Inoculum Density Check: If the lawn of growth is not confluent, the inoculum may have been too light, and the test should be repeated.
Data Presentation
The following table provides a template for summarizing the interpretive criteria for this compound disk diffusion susceptibility testing. Note: The zone diameter breakpoints for this compound are not yet established and must be determined through rigorous clinical and microbiological studies that correlate zone diameters with MIC values.
| Disk Content (µg) | Zone Diameter (mm) | Interpretation |
| To be determined | ≥ XX | Susceptible (S) |
| YY - ZZ | Intermediate (I) | |
| ≤ WW | Resistant (R) |
Table 1: Template for Interpretive Criteria for this compound Disk Diffusion Testing. The values for disk content and zone diameter breakpoints (XX, YY, ZZ, WW) need to be established based on experimental data correlating with MICs.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for Disk Diffusion Susceptibility Testing.
Caption: Logical Relationship of Antimicrobial Action and Test Outcome.
References
- 1. asm.org [asm.org]
- 2. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 3. microbenotes.com [microbenotes.com]
- 4. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 5. EUCAST: Disk Diffusion Implementation [eucast.org]
- 6. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 7. Epithienamycins-novel beta-lactams related to thienamycin. I. Production and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epithienamycins. II. Isolation and structure assignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 10. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
Application Notes and Protocols for Epithienamycin D Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of Epithienamycin D stock solutions for research purposes. Due to the limited availability of specific data for this compound, this protocol is based on established methods for other carbapenem antibiotics and general best practices for handling sensitive compounds. It is crucial to note that carbapenems as a class are known for their instability in solution. Therefore, it is strongly recommended to prepare fresh solutions for each experiment or to conduct a stability study for long-term storage.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C11H16N2O4S | [1] |
| Molecular Weight | 272.32 g/mol | [1] |
| Class | Carbapenem | [2][3][4] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile 0.1 M phosphate-buffered saline (PBS), pH 7.4
-
Sterile dimethyl sulfoxide (DMSO)
-
Sterile polypropylene microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm) with nylon membranes (note: some solvents like DMSO may require specific filter materials)[5]
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mg/mL Stock Solution
This protocol outlines the preparation of a 10 mg/mL (1000x) stock solution. The final working concentration will depend on the specific experimental requirements.
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the compound.
-
Solubilization:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile solvent. Based on general practices for carbapenems, sterile, nuclease-free water or a buffer like PBS at a neutral pH is recommended.[6][7][8] For less soluble compounds, a small amount of DMSO can be used initially, followed by dilution with an aqueous buffer.[6] It is advisable to test solubility in a small volume first.
-
For 10 mg of powder, add 1 mL of the chosen solvent to achieve a 10 mg/mL concentration.
-
-
Dissolution: Gently vortex the solution until the this compound is completely dissolved. Avoid vigorous shaking to minimize degradation.
-
Sterilization:
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[7][9][10] This minimizes repeated freeze-thaw cycles which can lead to degradation of the compound.
-
Store the aliquots at -20°C or lower for short- to mid-term storage.[7][9] For long-term storage, -80°C is recommended.
-
Clearly label all tubes with the compound name, concentration, date of preparation, and solvent used.
-
Important Considerations for Handling this compound
-
Stability: Carbapenem antibiotics are susceptible to degradation in aqueous solutions.[11][12] Stability is often affected by pH and temperature.[13][14][15][16][17] It is highly recommended to prepare fresh stock solutions before each experiment. If storage is necessary, perform a pilot stability study by testing the activity of the stored solution over time.
-
pH: The pH of the solution can significantly impact the stability of carbapenems. A neutral pH is generally recommended.
-
Light Sensitivity: Some antibiotics are light-sensitive.[8] While specific data for this compound is unavailable, it is good practice to protect the stock solutions from light by using amber tubes or wrapping the tubes in aluminum foil.
Data Presentation
| Parameter | Recommendation | Notes |
| Stock Concentration | 1-10 mg/mL (e.g., 1000x) | Prepare a concentrated stock to minimize the volume added to experimental setups.[5][7] |
| Recommended Solvents | 1. Sterile, nuclease-free water2. Sterile PBS (pH 7.4)3. DMSO (for initial solubilization if necessary) | The choice of solvent may depend on the specific experimental requirements and downstream applications. |
| Sterilization Method | 0.22 µm syringe filtration | Do not autoclave antibiotic solutions as heat can cause degradation.[5] |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | Aliquoting is crucial to avoid multiple freeze-thaw cycles.[7][9][10] |
| Recommended Usage | Prepare fresh for each experiment | Due to the inherent instability of carbapenems, using freshly prepared solutions is ideal.[11] |
Mandatory Visualization
Caption: Workflow for the preparation of this compound stock solutions.
References
- 1. Epithienamycin | C11H16N2O4S | CID 124000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Epithienamycin E | C13H16N2O8S2 | CID 11953962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Epithienamycins-novel beta-lactams related to thienamycin. I. Production and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MM 22382 | C13H16N2O5S | CID 11723026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. eeescience.utoledo.edu [eeescience.utoledo.edu]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. Antibiotic Stocks [protocols.io]
- 8. static.igem.org [static.igem.org]
- 9. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 10. google.com [google.com]
- 11. Thienamycin: development of imipenen-cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Stability of four carbapenem antibiotics in discs used for antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Epithienamycin D in Microbiology Labs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epithienamycin D is a member of the epithienamycin family of antibiotics, which are naturally occurring carbapenems produced by various species of Streptomyces, including S. flavogriseus and S. cattleya.[1][2] As a β-lactam antibiotic, this compound is structurally related to thienamycin and functions as a cell wall active agent.[1][3] Like other carbapenems, its mechanism of action involves the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall. This is achieved through covalent binding to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan assembly.[3][4] This mode of action results in the disruption of cell wall integrity, leading to cell lysis and bacterial death.
Carbapenems, including the epithienamycins, are known for their exceptionally broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][5][6] Due to their high potency and resistance to many bacterial β-lactamases, they are often considered last-resort antibiotics for treating severe infections.[5] These application notes provide an overview of the in vitro activity of carbapenems and detailed protocols for the experimental evaluation of this compound in a laboratory setting.
Data Presentation: In Vitro Antibacterial Spectrum
While specific Minimum Inhibitory Concentration (MIC) data for this compound is not widely available in recent literature, the following table presents representative MIC values for the closely related and well-characterized carbapenem, imipenem. This data illustrates the expected broad-spectrum activity of carbapenems against a variety of clinically relevant bacterial species.[5][7]
| Bacterial Species | Type | Imipenem MIC Range (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.015 - 0.5 |
| Streptococcus pneumoniae | Gram-positive | ≤0.015 - 0.25 |
| Enterococcus faecalis | Gram-positive | 1 - 8 |
| Escherichia coli | Gram-negative | 0.06 - 0.5 |
| Klebsiella pneumoniae | Gram-negative | 0.06 - 0.5 |
| Pseudomonas aeruginosa | Gram-negative | 1 - 8 |
| Acinetobacter baumannii | Gram-negative | 0.5 - 4 |
| Bacteroides fragilis | Anaerobe | ≤0.06 - 0.5 |
Note: This table is intended for illustrative purposes. Actual MIC values for this compound may vary and should be determined experimentally.
Signaling Pathways and Mechanisms
The primary mechanism of action for this compound, as with other carbapenems, is the disruption of bacterial cell wall synthesis. There are no known specific signaling pathways that are directly targeted by this class of antibiotics. Instead, their bactericidal effect is a direct consequence of enzymatic inhibition.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are standard microbiology protocols that can be adapted for the evaluation of this compound.
Experimental Workflow Overview
Caption: General workflow for antimicrobial susceptibility testing.
Protocol 1: Broth Microdilution for MIC Determination
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial isolate.[8][9][10]
Materials:
-
Pure overnight culture of the test bacterium
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
This compound stock solution
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Micropipettes and sterile tips
-
Plate reader (optional, for OD measurement)
Procedure:
-
Inoculum Preparation:
-
Aseptically select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Antibiotic Dilution Series:
-
Prepare a serial two-fold dilution of this compound in CAMHB directly in the 96-well plate.
-
Add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the starting concentration of this compound to well 1.
-
Transfer 100 µL from well 1 to well 2, mix, and continue the serial transfer to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no antibiotic). Well 12 can be a sterility control (no bacteria).
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. This results in a final inoculum of approximately 1.5 x 10⁵ CFU/mL in a final volume of 110 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[8]
-
Growth is observed as turbidity or a pellet at the bottom of the well.
-
The growth control (well 11) must show distinct turbidity.
-
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Testing
This method assesses the susceptibility of a bacterium to this compound by measuring the zone of growth inhibition around a drug-impregnated disk.[4][6][11][12][13]
Materials:
-
Pure overnight culture of the test bacterium
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Sterile cotton swabs
-
Filter paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Forceps and a ruler or calipers
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in Protocol 1.
-
-
Plate Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.
-
Rotate the swab against the inside of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions (rotating the plate approximately 60 degrees each time) to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Disk Application:
-
Prepare sterile filter paper disks impregnated with a known amount of this compound.
-
Using sterile forceps, place the antibiotic disk onto the inoculated MHA surface.
-
Gently press the disk to ensure complete contact with the agar.
-
Place disks at least 24 mm apart from each other.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Reading Results:
-
Measure the diameter of the zone of complete growth inhibition (including the disk) to the nearest millimeter using a ruler or calipers.
-
Interpret the zone diameter according to established breakpoints (e.g., from CLSI or EUCAST guidelines for carbapenems) to categorize the isolate as Susceptible, Intermediate, or Resistant.
-
Protocol 3: Carbapenemase Detection via Carbapenem Inactivation Method (CIM)
This protocol is used to phenotypically detect the production of carbapenemase enzymes in bacterial isolates that show resistance to carbapenems.[14][15]
Materials:
-
Test isolate and a carbapenem-susceptible indicator strain (e.g., E. coli ATCC 25922)
-
Mueller-Hinton Agar (MHA) plate
-
10 µg meropenem disk
-
Sterile 1 µL or 10 µL inoculation loop
-
Sterile microcentrifuge tubes with 400 µL of sterile water or brain-heart infusion broth
Procedure:
-
Preparation of Test Suspension:
-
Aseptically add a 1 µL loopful of the test organism (from an overnight culture) to a tube containing 400 µL of water. If the organism is mucoid, use a 10 µL loopful.
-
Vortex for 15 seconds.
-
-
Inactivation Step:
-
Place a 10 µg meropenem disk into the bacterial suspension.
-
Incubate the tube at 35-37°C for a minimum of 4 hours.
-
-
Inoculation of Indicator Strain:
-
Prepare an inoculum of the susceptible indicator strain (E. coli ATCC 25922) adjusted to a 0.5 McFarland standard.
-
Inoculate an MHA plate with the indicator strain as described for disk diffusion (Protocol 2).
-
-
Disk Placement and Incubation:
-
Using a sterile loop, remove the meropenem disk from the suspension and place it onto the MHA plate inoculated with the indicator strain.
-
Invert the plate and incubate at 35-37°C for 18-24 hours.
-
-
Interpretation:
-
Positive Result (Carbapenemase Producer): If the test organism produced carbapenemase, the meropenem in the disk will be inactivated, resulting in a zone of inhibition of 6-15 mm, or the presence of colonies within a 16-18 mm zone.
-
Negative Result (No Carbapenemase Production): If no carbapenemase is produced, the meropenem remains active, resulting in a clear zone of inhibition of ≥19 mm.
-
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. cdph.ca.gov [cdph.ca.gov]
- 3. Epithienamycins-novel beta-lactams related to thienamycin. I. Production and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apec.org [apec.org]
- 5. Frontiers | The Rapid Carbapenemase Detection Method (rCDM) for Rapid and Accurate Detection of Carbapenemase-Producing Enterobacteriaceae and Pseudomonas aeruginosa [frontiersin.org]
- 6. moh.gov.om [moh.gov.om]
- 7. Antibacterial activity of imipenem: the first thienamycin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. protocols.io [protocols.io]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. academic.oup.com [academic.oup.com]
- 12. chainnetwork.org [chainnetwork.org]
- 13. nicd.ac.za [nicd.ac.za]
- 14. Routine detection of carbapenem-resistant gram-negative bacilli in clinical laboratories: A review of current challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
Application of Epithienamycin D in Bacterial Cell Wall Synthesis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epithienamycin D, a member of the carbapenem class of β-lactam antibiotics, serves as a potent inhibitor of bacterial cell wall synthesis. Its mechanism of action involves the targeting and acylation of essential penicillin-binding proteins (PBPs), enzymes crucial for the final transpeptidation step in peptidoglycan synthesis. This disruption of cell wall integrity leads to bacterial cell lysis and death.[1][2] These application notes provide detailed protocols for utilizing this compound as a tool to investigate bacterial cell wall biology, assess its antibacterial efficacy, and elucidate its specific molecular interactions.
While specific quantitative data for this compound is limited in publicly available literature, this document presents representative data from the closely related and well-characterized carbapenem, imipenem, to illustrate the expected outcomes of the described experimental procedures.
Mechanism of Action
This compound, like other β-lactam antibiotics, mimics the D-Ala-D-Ala substrate of the PBP transpeptidase domain.[3] This allows the antibiotic to bind to the active site of PBPs, forming a stable acyl-enzyme intermediate and effectively inactivating the enzyme.[3] The inhibition of multiple PBP types disrupts the proper formation and cross-linking of the peptidoglycan layer, compromising the structural integrity of the bacterial cell wall.
Caption: Bacterial cell wall synthesis pathway and inhibition by this compound.
Data Presentation
The following tables summarize representative quantitative data for the carbapenem antibiotic imipenem, which is structurally and mechanistically similar to this compound. This data illustrates the expected results from the protocols described below.
Table 1: Representative Penicillin-Binding Protein (PBP) Affinity of Imipenem
| PBP (from E. coli) | IC50 (µg/mL) for Imipenem | Function |
| PBP 1a/1b | ~0.1 | Transglycosylase and Transpeptidase |
| PBP 2 | <0.1 | Cell Shape Maintenance |
| PBP 3 | ~1.0 | Septum Formation |
| PBP 4 | <0.1 | Carboxypeptidase |
| PBP 5/6 | ~0.5 | Carboxypeptidase |
Note: IC50 values represent the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin to the PBP.
Table 2: Representative Minimum Inhibitory Concentrations (MICs) of Imipenem
| Bacterial Strain | MIC (µg/mL) | Gram Stain |
| Escherichia coli | 0.12 - 0.5 | Gram-negative |
| Staphylococcus aureus | ≤0.06 - 0.12 | Gram-positive |
| Pseudomonas aeruginosa | 1 - 4 | Gram-negative |
Experimental Protocols
Penicillin-Binding Protein (PBP) Competition Assay
This assay determines the affinity of this compound for various PBPs by measuring its ability to compete with a labeled β-lactam (e.g., radiolabeled penicillin G or fluorescently labeled ampicillin) for binding to PBPs in bacterial cell membranes.
Caption: Workflow for a Penicillin-Binding Protein (PBP) competition assay.
Methodology:
-
Preparation of Bacterial Membranes:
-
Grow a bacterial culture (e.g., E. coli, S. aureus) to mid-log phase.
-
Harvest cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline).
-
Resuspend the cell pellet in a lysis buffer and disrupt the cells using sonication or a French press.
-
Centrifuge the lysate at low speed to remove unbroken cells.
-
Pellet the membranes from the supernatant by ultracentrifugation.
-
Resuspend the membrane pellet in a storage buffer and determine the protein concentration.
-
-
Competition Assay:
-
In a series of microcentrifuge tubes, add a fixed amount of bacterial membrane preparation.
-
Add increasing concentrations of this compound to the tubes and incubate for a predetermined time (e.g., 10 minutes) at a specific temperature (e.g., 30°C) to allow for binding to PBPs.
-
Add a saturating concentration of radiolabeled penicillin G (e.g., [³H]benzylpenicillin) or a fluorescent penicillin derivative (e.g., BOCILLIN™ FL) to each tube and incubate for another set period (e.g., 15 minutes) to label any PBPs not bound by this compound.
-
Stop the reaction by adding a sample buffer containing SDS.
-
-
Detection and Analysis:
-
Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
For radiolabeled penicillin, visualize the PBP bands by fluorography or autoradiography.
-
For fluorescently labeled penicillin, visualize the bands using a fluorescence imager.
-
Quantify the intensity of each PBP band. The concentration of this compound that results in a 50% reduction in the intensity of a PBP band compared to the control (no this compound) is the IC50 value for that specific PBP.[4]
-
Bacterial Cell Lysis Assay (MIC and MBC Determination)
This protocol determines the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against various bacterial strains.
Caption: Logical relationship in determining MIC and MBC.
Methodology:
-
MIC Determination (Broth Microdilution):
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a cation-adjusted Mueller-Hinton broth.
-
Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) from an overnight culture.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
-
MBC Determination:
-
From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an antibiotic-free agar medium.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).
-
Analysis of Peptidoglycan Composition
This protocol allows for the detailed analysis of changes in peptidoglycan structure after treatment with sub-lethal concentrations of this compound, providing insights into its specific effects on cell wall cross-linking.[5][6]
Methodology:
-
Peptidoglycan Isolation:
-
Grow a bacterial culture to mid-log phase and treat with a sub-inhibitory concentration of this compound for a defined period.
-
Harvest the cells and rapidly add them to boiling SDS solution to inactivate autolysins and denature other cellular components.
-
Collect the insoluble peptidoglycan sacculi by ultracentrifugation.
-
Wash the sacculi extensively with water to remove SDS.
-
Treat the sacculi with proteases (e.g., trypsin, pronase) to remove any covalently attached proteins.
-
Perform a final wash and lyophilize the purified peptidoglycan.
-
-
Muropeptide Analysis by HPLC:
-
Digest the purified peptidoglycan with a muramidase (e.g., mutanolysin or cellosyl) to break the glycan strands into muropeptide fragments.
-
Reduce the muramic acid residues with sodium borohydride.
-
Separate the resulting muropeptides by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Monitor the elution profile at a specific wavelength (e.g., 206 nm).
-
Collect the individual muropeptide peaks and identify them by mass spectrometry (MS).
-
Compare the muropeptide profile of this compound-treated cells to that of untreated cells. A decrease in the relative abundance of cross-linked muropeptides (dimers, trimers, etc.) and a corresponding increase in monomeric muropeptides would indicate inhibition of the transpeptidation reaction.[5]
-
Conclusion
This compound is a valuable molecular probe for studying the intricacies of bacterial cell wall biosynthesis. The protocols outlined in these application notes provide a framework for researchers to investigate its mechanism of action, determine its antibacterial spectrum, and analyze its precise effects on peptidoglycan structure. While specific quantitative data for this compound remains to be fully elucidated, the provided representative data for imipenem serves as a useful guide for expected experimental outcomes. These studies are crucial for understanding the fundamental processes of bacterial survival and for the development of new and effective antimicrobial agents.
References
- 1. Epithienamycins-novel beta-lactams related to thienamycin. I. Production and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epithienamycins. II. Isolation and structure assignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the mechanism of action of imipenem (N-formimidoylthienamycin) in vitro: binding to the penicillin-binding proteins (PBPs) in Escherichia coli and Pseudomonas aeruginosa, and inhibition of enzyme activities due to the PBPs in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Digestion of Peptidoglycan and Analysis of Soluble Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Beta-Lactamase Inhibition Using Epithienamycin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-lactam antibiotics remain a cornerstone in the treatment of bacterial infections. However, the emergence and spread of bacterial resistance, primarily mediated by β-lactamase enzymes, pose a significant threat to their clinical efficacy.[1] These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[1] A key strategy to combat this resistance is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor.[2]
Epithienamycin D belongs to the carbapenem class of β-lactam antibiotics, which are structurally related to thienamycin.[3][4] Carbapenems, including thienamycin, are known for their potent broad-spectrum antibacterial activity and their resistance to hydrolysis by many β-lactamases.[5][6][7] This property makes them not only powerful antibiotics but also interesting candidates for studying β-lactamase inhibition. These application notes provide detailed protocols for utilizing this compound to investigate the inhibition of various β-lactamase enzymes.
Mechanism of Action of Beta-Lactamase Inhibition
Beta-lactamase inhibitors function by binding to the active site of the β-lactamase enzyme, preventing it from hydrolyzing β-lactam antibiotics. There are two primary mechanisms of inhibition: reversible and irreversible (suicide inhibition).[8] In the context of carbapenems like the epithienamycins, their stability against many β-lactamases suggests they can act as potent inhibitors. The interaction often involves the formation of a stable acyl-enzyme intermediate that is slow to deacylate, effectively sequestering the enzyme.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables present hypothetical data for illustrative purposes. These values are based on the expected potent activity of carbapenems against various β-lactamases. Researchers should determine these values experimentally for their specific enzyme and conditions.
Table 1: Illustrative Inhibitory Activity of this compound against Purified β-Lactamases
| β-Lactamase Class | Enzyme Example | IC50 (nM) [Hypothetical] | Ki (nM) [Hypothetical] |
| Class A | TEM-1 | 50 | 25 |
| SHV-1 | 75 | 40 | |
| Class C | AmpC | 100 | 60 |
| Class D | OXA-48 | >1000 | >1000 |
Table 2: Illustrative Minimum Inhibitory Concentrations (MICs) of a β-Lactam Antibiotic Alone and in Combination with this compound against β-Lactamase-Producing Bacterial Strains
| Bacterial Strain | β-Lactamase Produced | MIC of Penicillin G (µg/mL) [Hypothetical] | MIC of Penicillin G + this compound (4 µg/mL) (µg/mL) [Hypothetical] | Fold Reduction in MIC |
| E. coli ATCC 35218 | TEM-1 | 256 | 8 | 32 |
| K. pneumoniae ATCC 700603 | SHV-18 | 512 | 16 | 32 |
| E. cloacae ATCC 13047 | AmpC | 128 | 32 | 4 |
| A. baumannii BAA-1791 | OXA-23 | 64 | 64 | 1 |
Table 3: Illustrative Synergy Testing of this compound with a β-Lactam Antibiotic using the Checkerboard Assay
| Bacterial Strain | β-Lactamase | Antibiotic Combination | FIC Index [Hypothetical] | Interpretation |
| E. coli ATCC 35218 | TEM-1 | Penicillin G + this compound | 0.25 | Synergy |
| K. pneumoniae ATCC 700603 | SHV-18 | Ceftazidime + this compound | 0.375 | Synergy |
| E. cloacae ATCC 13047 | AmpC | Cefotaxime + this compound | 1.0 | Indifference |
| P. aeruginosa PAO1 | Multiple | Piperacillin + this compound | 0.5 | Additive |
FIC Index Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4 = Indifference/Additive; > 4 = Antagonism.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound and its effect on the MIC of other β-lactam antibiotics.
Materials:
-
This compound
-
β-lactam antibiotic of choice (e.g., Penicillin G, Ampicillin, Ceftazidime)
-
β-lactamase-producing bacterial strains (e.g., E. coli expressing TEM-1, K. pneumoniae expressing SHV-1)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Procedure:
-
Prepare serial two-fold dilutions of the β-lactam antibiotic in CAMHB in a 96-well plate.
-
In a separate plate, prepare serial two-fold dilutions of the β-lactam antibiotic in CAMHB containing a fixed sub-inhibitory concentration of this compound (e.g., 4 µg/mL).
-
Prepare a bacterial suspension in CAMHB and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microtiter plates with the bacterial suspension.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria) well.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
References
- 1. Beta-lactamase - Wikipedia [en.wikipedia.org]
- 2. β-Lactamases and β-Lactamase Inhibitors in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epithienamycins-novel beta-lactams related to thienamycin. I. Production and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta lactam antibiotics- Thienamycin, Monobactam & Beta lactamase inhibitor | PPTX [slideshare.net]
- 5. Thienamycin - Wikipedia [en.wikipedia.org]
- 6. Thienamycin: development of imipenen-cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial activity of imipenem: the first thienamycin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CLASS D β-LACTAMASES: A RE-APPRAISAL AFTER FIVE DECADES - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Epithienamycin D in Antimicrobial Synergy Studies
Introduction to Epithienamycin D and Antimicrobial Synergy
Epithienamycins are a family of naturally occurring β-lactam antibiotics structurally related to thienamycin.[4][5] Like other carbapenems, this compound is presumed to exert its antibacterial effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[5] The exploration of antimicrobial synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a critical strategy to combat the rise of multidrug-resistant bacteria.[6] Combining a carbapenem-class antibiotic like this compound with another agent, such as an aminoglycoside, can broaden the spectrum of activity, increase efficacy, and reduce the likelihood of developing resistance.[2][3]
The primary mechanism of synergy between carbapenems and aminoglycosides is often attributed to the carbapenem's ability to damage the bacterial cell wall, which in turn facilitates the uptake of the aminoglycoside into the bacterial cell, where it can inhibit protein synthesis.[3]
Data Presentation: Hypothetical Synergistic Activity of this compound
The following table summarizes hypothetical data from a checkerboard assay evaluating the synergistic activity of this compound in combination with Gentamicin against a clinical isolate of Pseudomonas aeruginosa.
| Antibiotic Combination | Bacterial Strain | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index (FICI) | Interpretation |
| This compound | P. aeruginosa (ATCC 27853) | 4 | 1 | 0.25 | Synergy |
| Gentamicin | P. aeruginosa (ATCC 27853) | 2 | 0.5 | 0.25 | |
| Sum of FICs | 0.5 | Synergy |
Note: The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FICI = FIC of Drug A + FIC of Drug B, where FIC = MIC of the drug in combination / MIC of the drug alone.[6] An FICI of ≤ 0.5 is generally interpreted as synergy.[6]
Experimental Protocols
Checkerboard Assay Protocol
This protocol outlines the checkerboard method to determine the synergistic interaction between this compound and a second antimicrobial agent (e.g., Gentamicin).[6][7]
Materials:
-
This compound (stock solution)
-
Gentamicin (stock solution)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum (prepared to 0.5 McFarland standard and then diluted)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare serial twofold dilutions of this compound in CAMHB along the x-axis of a 96-well plate (e.g., columns 1-10).
-
Prepare serial twofold dilutions of Gentamicin in CAMHB along the y-axis of the plate (e.g., rows A-G).
-
Column 11 should contain only dilutions of this compound to determine its MIC alone.
-
Row H should contain only dilutions of Gentamicin to determine its MIC alone.
-
Column 12 should serve as a growth control (no antibiotic).
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[7]
-
Add the bacterial inoculum to all wells.
-
-
Incubation:
-
Incubate the plate at 35-37°C for 18-24 hours.[7]
-
-
Data Analysis:
-
Determine the MIC of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC index for each combination.
-
Checkerboard Assay Workflow
Time-Kill Assay Protocol
This protocol is used to assess the bactericidal activity of antimicrobial combinations over time.[8][9]
Materials:
-
This compound and Gentamicin (at desired concentrations)
-
Bacterial culture in log-phase growth
-
CAMHB
-
Sterile culture tubes
-
Shaking incubator
-
Apparatus for serial dilutions and plating (e.g., agar plates, pipettes)
Procedure:
-
Preparation of Cultures:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Dilute the culture in fresh CAMHB to a starting inoculum of approximately 5 x 10^5 CFU/mL.[9]
-
-
Experimental Setup:
-
Prepare tubes with the following conditions:
-
Growth control (no antibiotic)
-
This compound alone (at a sub-MIC concentration)
-
Gentamicin alone (at a sub-MIC concentration)
-
This compound and Gentamicin in combination
-
-
-
Incubation and Sampling:
-
Incubate all tubes in a shaking incubator at 37°C.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), collect aliquots from each tube.[8]
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Count the number of colonies (CFU/mL) for each time point and condition.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point (e.g., 24 hours).[9]
-
Time-Kill Assay Workflow
Signaling Pathway
Hypothetical Mechanism of Synergy: Carbapenem and Aminoglycoside
The synergistic interaction between a carbapenem (like this compound) and an aminoglycoside is primarily based on their distinct but complementary mechanisms of action.
Carbapenem-Aminoglycoside Synergy
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Novel Approach To Optimize Synergistic Carbapenem-Aminoglycoside Combinations against Carbapenem-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epithienamycins-novel beta-lactams related to thienamycin. I. Production and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thienamycin - Wikipedia [en.wikipedia.org]
- 6. emerypharma.com [emerypharma.com]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Time-kill synergy experiments. [bio-protocol.org]
- 9. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Epithienamycin D Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epithienamycin D belongs to the epithienamycin family, a group of carbapenem antibiotics produced by Streptomyces flavogriseus.[1] Structurally related to the potent antibiotic thienamycin, epithienamycins exhibit a broad spectrum of in vitro activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Like other β-lactam antibiotics, the primary mechanism of action of epithienamycins is the inhibition of bacterial cell wall synthesis. This is achieved through the acylation of penicillin-binding proteins (PBPs), which are essential enzymes in the biosynthesis of peptidoglycan. The parent compound, thienamycin, demonstrates a high affinity for PBP-1 and PBP-2 in Escherichia coli, which are associated with cell wall elongation.
These application notes provide detailed protocols for the in vitro antimicrobial susceptibility testing of this compound against clinically relevant bacterial isolates. The methodologies are based on the standards and guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution assays, which are considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[2][3]
Disclaimer: As of the compilation of this document, specific MIC values for this compound against a comprehensive panel of clinical isolates are not widely available in published literature. The quantitative data presented in the following tables are illustrative and based on the known activity of the closely related carbapenem, imipenem, to provide a representative example of the expected antimicrobial spectrum and for formatting purposes. Researchers are advised to generate their own experimental data for this compound.
Data Presentation: Illustrative Antimicrobial Activity
The following tables summarize the expected in vitro activity of a carbapenem antibiotic like this compound against a variety of common clinical isolates. The data is presented as Minimum Inhibitory Concentration (MIC) ranges, MIC50, and MIC90 values, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 1: Illustrative In Vitro Activity of a Carbapenem Antibiotic Against Gram-Positive Clinical Isolates
| Organism (No. of Isolates) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (methicillin-susceptible) | 0.015 - 1 | 0.06 | 0.125 |
| Staphylococcus aureus (methicillin-resistant) | 0.5 - >64 | 8 | 32 |
| Staphylococcus epidermidis | ≤0.015 - 4 | 0.06 | 1 |
| Enterococcus faecalis | 0.125 - 8 | 1 | 4 |
| Enterococcus faecium | 1 - >64 | 16 | >64 |
| Streptococcus pneumoniae | ≤0.008 - 0.25 | 0.015 | 0.03 |
| Streptococcus pyogenes | ≤0.008 - 0.06 | 0.015 | 0.03 |
Table 2: Illustrative In Vitro Activity of a Carbapenem Antibiotic Against Gram-Negative Clinical Isolates
| Organism (No. of Isolates) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 0.06 - 2 | 0.125 | 0.25 |
| Klebsiella pneumoniae | 0.06 - 4 | 0.125 | 0.5 |
| Klebsiella oxytoca | 0.03 - 1 | 0.06 | 0.125 |
| Enterobacter cloacae | 0.125 - 8 | 0.5 | 2 |
| Serratia marcescens | 0.25 - 16 | 1 | 4 |
| Proteus mirabilis | 0.25 - 2 | 0.5 | 1 |
| Pseudomonas aeruginosa | 0.25 - 32 | 2 | 8 |
| Acinetobacter baumannii | 0.125 - 64 | 4 | 16 |
Experimental Protocols
The following are detailed protocols for determining the antimicrobial susceptibility of clinical isolates to this compound.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, deionized water or a suitable buffer (e.g., phosphate-buffered saline, pH 7.2)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sterile, 0.22 µm syringe filters
-
Sterile, cryogenic vials
Procedure:
-
Accurately weigh the required amount of this compound powder in a sterile conical tube.
-
Reconstitute the powder with a small volume of sterile, deionized water or buffer to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Vortex the solution until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Prepare single-use aliquots of the stock solution in sterile cryogenic vials.
-
Store the aliquots at -70°C or lower until use. Avoid repeated freeze-thaw cycles.
Protocol 2: Broth Microdilution MIC Assay
This protocol is based on the CLSI guidelines for broth microdilution susceptibility testing.[2][3]
Materials:
-
Clinical bacterial isolates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
This compound stock solution
-
Sterile, deionized water or saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Multi-channel pipette
-
Incubator (35°C ± 2°C)
-
Quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, S. aureus ATCC 29213)
Procedure:
Part A: Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the clinical isolate.
-
Transfer the colonies to a tube containing 5 mL of sterile saline or CAMHB.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This corresponds to approximately 1-2 x 108 CFU/mL.
-
Within 15 minutes of standardization, dilute the adjusted inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 106 CFU/mL. This will be the working inoculum.
Part B: Preparation of Microtiter Plates
-
Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate, except for the first column.
-
In the first well of each row to be tested, add 200 µL of the this compound stock solution, diluted in CAMHB to twice the highest desired final concentration.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing well, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a gradient of antibiotic concentrations.
-
The eleventh well should contain only CAMHB and will serve as a negative control (no antibiotic).
-
The twelfth well will contain CAMHB and the bacterial inoculum and will serve as a positive growth control.
Part C: Inoculation and Incubation
-
Using a multi-channel pipette, inoculate each well (except the negative control) with 10 µL of the working bacterial inoculum (1-2 x 106 CFU/mL). This will result in a final inoculum density of approximately 5 x 105 CFU/mL in a final volume of 110 µL.
-
Seal the plates with an adhesive film or place them in a plastic bag to prevent evaporation.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
Part D: Interpretation of Results
-
After incubation, examine the plates visually for bacterial growth (turbidity) from the bottom using a reading mirror.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
The positive control well (well 12) should show distinct turbidity, and the negative control well (well 11) should be clear.
-
Concurrently test the quality control strains to ensure the validity of the results. The MIC values for the QC strains should fall within the acceptable ranges defined by CLSI.
Mandatory Visualizations
References
Application Notes: Determining the Cytotoxicity of Epithienamycin D
References
- 1. Epithienamycins-novel beta-lactams related to thienamycin. I. Production and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward [frontiersin.org]
- 3. Beta-lactamase induction and cell wall metabolism in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta-lactam antibiotics modulate T-cell functions and gene expression via covalent binding to cellular albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of antibiotics on the mammalian immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thienamycin: development of imipenen-cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Epithienamycin D Solubility for In Vitro Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Epithienamycin D for consistent and reliable in vitro assay results. Due to limited publicly available data specifically for this compound, this guide leverages established protocols for the broader carbapenem class of antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound belongs to the epithienamycin family, a group of carbapenem antibiotics.[1] Like many compounds in this class, it can exhibit limited aqueous solubility, which is problematic for in vitro assays that require the compound to be fully dissolved in aqueous media for accurate determination of its biological activity. Poor solubility can lead to precipitation, underestimation of potency, and high variability in experimental results.
Q2: What are the primary solvents to consider for dissolving this compound?
For carbapenems, the choice of solvent is critical and often compound-specific. Generally, the following are good starting points:
-
Sterile Deionized Water: Many carbapenems are water-soluble, especially their salt forms.[2] This should be the first choice for preparing stock solutions for biological assays.
-
Dimethyl Sulfoxide (DMSO): A powerful and common solvent for poorly soluble compounds.[3] However, the final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.
-
Phosphate or MOPS Buffer: Buffered solutions can help maintain a stable pH, which can be crucial for the solubility and stability of certain carbapenems.[2] For instance, MOPS buffer has been used for dissolving imipenem powder.[2]
Q3: How can I improve the dissolution of this compound in my chosen solvent?
Several techniques can aid in dissolving challenging compounds:
-
Gentle Warming: Cautiously warming the solution (e.g., to 37°C) can increase the rate of dissolution.
-
Vortexing or Sonication: Mechanical agitation can help break up powder aggregates and enhance solubilization.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solvent can significantly impact solubility. A small amount of a weak acid or base (e.g., 1 mM NaOH) might be necessary, but the potential for compound degradation at non-neutral pH must be considered.[2]
Q4: What is the recommended way to prepare a stock solution of a carbapenem antibiotic for an in vitro assay like a Minimum Inhibitory Concentration (MIC) test?
A common practice is to prepare a high-concentration stock solution in a suitable solvent, which is then serially diluted in the assay medium. For example, a 10 mg/mL stock solution is often prepared.[4] The exact concentration will depend on the desired final concentration range in your assay.
Q5: How should I store my this compound stock solution?
Carbapenems can be unstable, especially in aqueous solutions. It is generally recommended to:
-
Prepare fresh solutions for each experiment.
-
If storage is necessary, aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.[5]
-
Protect solutions from light.[4]
-
Always verify the stability of the compound under your specific storage conditions. For some carbapenems like imipenem, storage of prepared plates is not advised.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer or media | The compound's solubility limit in the final aqueous solution is exceeded. The final concentration of the organic co-solvent (like DMSO) is too low to maintain solubility. | - Lower the final concentration of this compound in the assay. - Increase the percentage of the co-solvent in the final assay medium, ensuring it remains within a non-toxic range for your cells or system. - Prepare an intermediate dilution series in a higher concentration of the co-solvent before the final dilution into the aqueous medium. |
| Inconsistent or non-reproducible assay results | The compound is not fully dissolved in the stock solution. The compound is degrading in the stock solution or in the assay medium over the course of the experiment. | - Visually inspect the stock solution for any particulate matter before use. If necessary, filter the stock solution through a compatible filter (e.g., 0.22 µm). - Prepare fresh stock solutions immediately before each experiment. - Perform a time-course experiment to assess the stability of this compound in your assay medium at the experimental temperature. |
| Difficulty dissolving the powder initially | The compound has very low solubility in the chosen solvent at room temperature. The powder is highly aggregated. | - Try a different solvent or a co-solvent system (see table below). - Use gentle warming (e.g., 37°C) and/or sonication to aid dissolution. - Consider a pH-adjusted buffer as the solvent. |
Solvent Selection for Carbapenems
Since specific data for this compound is unavailable, the following table summarizes solvents used for other carbapenems and can serve as a starting point.
| Carbapenem | Recommended Solvents | Notes |
| Meropenem | Water, DMSO, Phosphate Buffer | Generally water-soluble. |
| Imipenem | Methanol, Ethanol, MOPS Buffer, Phosphate Buffer | Known to be unstable; fresh solutions are crucial.[2] |
| Doripenem | Water, Methanol (as a co-solvent) | Water-soluble.[6][7] |
| Ertapenem | Water | Water-soluble.[6][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound
This protocol is a general guideline for preparing a stock solution for use in in vitro susceptibility testing, such as MIC determination.
Materials:
-
This compound powder
-
Sterile, high-purity solvent (e.g., DMSO or sterile deionized water)
-
Sterile, conical microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the Required Mass: Use the following formula to determine the weight of the antibiotic powder needed:
Note: The potency should be provided by the manufacturer on the certificate of analysis. If potency is not provided, assume it to be 1000 µg/mg.
-
Weigh the Compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the desired volume of the chosen solvent (e.g., 1 mL of DMSO for a 10 mg/mL solution) to the tube containing the powder.
-
Dissolve the Compound: Vortex the tube thoroughly until the powder is completely dissolved. A brief, gentle warming or sonication may be used if necessary. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Sterilization (if necessary): If the stock solution was prepared in an aqueous solvent and needs to be sterile for cell-based assays, it can be filter-sterilized using a 0.22 µm syringe filter that is compatible with the solvent. It is important to confirm that the compound does not bind to the filter material.[8]
-
Storage: Use the stock solution immediately or aliquot it into single-use, light-protected vials and store at -20°C or below.[5]
Visualizing the Workflow for Stock Solution Preparation
Caption: Workflow for preparing a stock solution of this compound.
References
- 1. Epithienamycins-novel beta-lactams related to thienamycin. I. Production and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Carbapenems as water soluble organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 8. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
stability of Epithienamycin D in different buffer solutions
This technical support center provides guidance on the stability of Epithienamycin D in various buffer solutions for researchers, scientists, and drug development professionals. Due to the limited availability of specific stability data for this compound, this guide leverages data from closely related carbapenem antibiotics, such as imipenem and doripenem, as a proxy. The inherent instability of the carbapenem ring system means that careful consideration of buffer conditions is critical for reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution seems to be degrading rapidly. What are the primary factors affecting its stability?
A1: The stability of this compound, like other carbapenems, is significantly influenced by several factors:
-
pH: Carbapenems are generally most stable in slightly acidic to neutral pH (around 6.0-7.0). Stability decreases significantly in alkaline conditions (pH > 7.5) due to base-catalyzed hydrolysis of the β-lactam ring.
-
Temperature: Higher temperatures accelerate the degradation of carbapenems. For short-term storage of solutions, refrigeration (2-8°C) is recommended. For longer-term storage, freezing (-20°C or -70°C) is necessary, although freeze-thaw cycles should be minimized.
-
Buffer Composition: The choice of buffer can impact stability. While specific data for this compound is limited, studies on other carbapenems suggest that phosphate and acetate buffers are commonly used for stability studies. It is advisable to perform preliminary stability tests with your chosen buffer system.
-
Concentration: Some studies on carbapenems like imipenem have shown that higher concentrations can lead to decreased stability[1][2].
Q2: Which buffer system should I use for my experiments with this compound?
Q3: How can I monitor the stability of my this compound solution?
A3: The most common method for monitoring the stability of carbapenems is High-Performance Liquid Chromatography (HPLC) with UV detection[5][6][7]. A stability-indicating HPLC method can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active compound over time.
Q4: Are there any known degradation pathways for this compound?
A4: The primary degradation pathway for carbapenems is the hydrolysis of the β-lactam ring, which renders the antibiotic inactive. This can be catalyzed by acid or, more significantly, by base. Additionally, as an N-acylated carbapenem, this compound is likely susceptible to enzymatic degradation by dehydropeptidases (DHP-I) if used in systems containing these enzymes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low bioactivity of this compound solution. | Rapid degradation of the compound. | Prepare fresh solutions immediately before use. Store stock solutions at low temperatures (-70°C) in single-use aliquots. Verify the pH of your experimental buffer; ensure it is within the optimal range for carbapenem stability (typically pH 6.0-7.0). |
| Inconsistent results between experimental repeats. | Inconsistent age or storage of this compound solutions. | Standardize the preparation and handling of your this compound solutions. Always use solutions of the same age and storage conditions for all arms of an experiment. Minimize the time solutions are kept at room temperature. |
| Precipitation observed in the buffer solution. | Poor solubility or degradation leading to insoluble products. | Ensure the concentration of this compound does not exceed its solubility in the chosen buffer. If solubility is an issue, consider using a co-solvent, but validate its impact on stability. Filter the solution after preparation. |
| Shift in the pH of the buffer after adding this compound. | The compound itself may alter the pH of a weakly buffered solution. | Use a buffer with sufficient buffering capacity for the concentration of this compound being used. Verify the pH of the final solution after the addition of the compound. |
Stability of Carbapenems in Solution (Proxy Data)
The following table summarizes stability data for imipenem, a structurally related carbapenem, in 0.9% sodium chloride solution at different concentrations and temperatures. This data is provided as an estimate of the potential stability of this compound and should be used for guidance only. Stability is defined as retaining at least 90% of the initial concentration.
| Antibiotic | Concentration | Temperature | Stability Duration |
| Imipenem | 5 mg/mL | 25°C | 6 hours[2][8] |
| Imipenem | 5 mg/mL | 30°C | 6 hours[2][8] |
| Imipenem | 5 mg/mL | 40°C | 6 hours[2][8] |
| Imipenem | 10 mg/mL | 25°C | 3-6 hours[2][8] |
| Imipenem | 10 mg/mL | 30°C | < 1 hour[1][2] |
| Imipenem | 10 mg/mL | 40°C | < 1 hour[1][2] |
Experimental Protocol: Assessing this compound Stability
This protocol outlines a general method for determining the stability of this compound in a specific buffer solution using HPLC.
1. Materials:
-
This compound
-
Buffer solutions of interest (e.g., 50 mM Phosphate buffer pH 6.0, 7.0, and 8.0)
-
HPLC system with UV detector
-
C18 HPLC column
-
Mobile phase (e.g., a mixture of phosphate buffer and acetonitrile)
-
Temperature-controlled incubator or water bath
2. Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent and store it at -70°C in single-use aliquots.
-
Preparation of Test Solutions: Dilute the stock solution with the buffer of interest to the final desired concentration.
-
Time Zero (T0) Analysis: Immediately after preparation, analyze the test solution by HPLC to determine the initial concentration of this compound.
-
Incubation: Incubate the remaining test solution at the desired temperature.
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and analyze it by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 concentration. The half-life (t₁/₂) can be determined by plotting the natural logarithm of the concentration versus time.
HPLC Conditions (Example):
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Isocratic elution with a mixture of 10 mM phosphate buffer (pH 6.8) and acetonitrile (e.g., 95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~300 nm (The optimal wavelength should be determined experimentally for this compound)
-
Temperature: 30°C
Visualizing Experimental Workflow and Degradation Logic
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of Concentration and Temperature on Stability of Imipenem Focused on Solutions for Extended Infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolysis and Inhibition Profiles of β-Lactamases from Molecular Classes A to D with Doripenem, Imipenem, and Meropenem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenotypic and Biochemical Comparison of the Carbapenem-Hydrolyzing Activities of Five Plasmid-Borne AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. akjournals.com [akjournals.com]
- 7. Simultaneous determination of three carbapenem antibiotics in plasma by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of Concentration and Temperature on Stability of Imipenem Focused on Solutions for Extended Infusion - PMC [pmc.ncbi.nlm.nih.gov]
Epithienamycin D MIC Determination: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining the Minimum Inhibitory Concentration (MIC) of Epithienamycin D.
I. Troubleshooting Guide
This guide addresses common issues that may be encountered during this compound MIC determination experiments.
1. Issue: Inconsistent or Non-Reproducible MIC Values
-
Question: My MIC values for this compound vary significantly between experiments. What could be the cause?
-
Answer: Inconsistent MIC values for carbapenems like this compound can stem from several factors, with the inherent instability of the molecule being a primary concern. The beta-lactam ring in carbapenems is susceptible to hydrolysis, which is influenced by pH and temperature.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.
-
Control pH of Media: The pH of the Mueller-Hinton Broth (MHB) should be within the recommended range (typically 7.2-7.4). Variations in pH can affect the stability of this compound.
-
Standardize Incubation Time and Temperature: Strictly adhere to the recommended incubation time (e.g., 18-24 hours) and temperature (e.g., 35°C ± 2°C). Prolonged incubation can lead to drug degradation.
-
Inoculum Density: Ensure a standardized and consistent inoculum density (e.g., 5 x 10^5 CFU/mL) in each well. Variations in the bacterial load can significantly impact the MIC.[1]
-
Media Consistency: Use the same manufacturer and lot of MHB for a set of comparative experiments. Different lots can have variations in cation concentrations, which can affect carbapenem activity.
-
-
2. Issue: Higher than Expected MIC Values
-
Question: The observed MIC for this compound is consistently higher than anticipated for susceptible strains. Why might this be happening?
-
Answer: Elevated MIC values can be due to the degradation of the antibiotic or the presence of resistance mechanisms.
-
Troubleshooting Steps:
-
Assess Antibiotic Stability: As carbapenems are known to be unstable in solution, it is crucial to handle them properly.[2] Prepare dilutions immediately before use and minimize the time the antibiotic is in a liquid state at room temperature.
-
Check for Resistance Mechanisms: The test organism may possess carbapenem resistance mechanisms, such as:
-
Carbapenemase Production: These enzymes hydrolyze the beta-lactam ring of carbapenems.
-
Porin Loss: Reduced permeability of the outer membrane can limit the entry of the drug.
-
Efflux Pumps: Active removal of the antibiotic from the bacterial cell.
-
-
Media Composition: The concentration of divalent cations, such as zinc, in the Mueller-Hinton Broth can influence the activity of metallo-beta-lactamases, a type of carbapenemase. Variations in zinc levels between different media batches can lead to variable MICs.
-
-
3. Issue: No Bacterial Growth in Control Wells
-
Question: I am not observing any bacterial growth, even in the positive control wells without any antibiotic. What should I do?
-
Answer: Lack of growth in the control wells indicates a problem with the bacterial inoculum or the growth medium.
-
Troubleshooting Steps:
-
Verify Inoculum Viability: Check the viability of the bacterial culture used for the inoculum. Streak the culture onto an appropriate agar plate to ensure it is viable and pure.
-
Confirm Correct Media Preparation: Ensure the Mueller-Hinton Broth was prepared according to the manufacturer's instructions and that it is not expired.
-
Check Incubation Conditions: Verify that the incubator is functioning correctly and maintaining the appropriate temperature and atmospheric conditions for the test organism.
-
-
II. Frequently Asked Questions (FAQs)
General Questions
-
Q1: What is this compound and to which class of antibiotics does it belong?
-
A1: this compound is a member of the epithienamycin family of beta-lactam antibiotics, which are structurally related to thienamycin.[3] Thienamycin was the first discovered carbapenem antibiotic.
-
-
Q2: What is the mechanism of action of this compound?
-
A2: As a carbapenem, this compound is expected to act by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).
-
Experimental Protocol Questions
-
Q3: What is the recommended method for this compound MIC determination?
-
Q4: How should I prepare the stock solution of this compound?
-
A4: Due to the inherent instability of carbapenems, it is crucial to prepare stock solutions fresh on the day of the experiment. The diluent should be a sterile, buffered solution at a pH that ensures maximal stability, if known. If such data is not available, sterile distilled water or a buffer at neutral pH is a common starting point.
-
-
Q5: What quality control (QC) strains should be used for this compound MIC testing?
Data Interpretation Questions
-
Q6: How do I interpret the MIC results for this compound?
-
A6: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the microorganism.[1] The interpretation of this value (i.e., whether the organism is susceptible, intermediate, or resistant) requires established clinical breakpoints, which may not be publicly available for this compound. In a research setting, MIC values are often compared to those of other known antibiotics.
-
-
Q7: Could degradation products of this compound affect the MIC results?
-
A7: Yes. The degradation of this compound during the assay can lead to a lower effective concentration of the active compound, potentially resulting in a falsely elevated MIC. It is also possible that degradation products may have some level of antimicrobial activity, although this is often significantly lower than the parent compound.
-
III. Data Presentation
Table 1: Potential Factors Influencing this compound MIC Values
| Factor | Potential Impact on MIC | Recommended Action |
| Antibiotic Instability | Falsely increased MIC due to degradation. | Prepare fresh solutions; minimize time in solution at room temperature. |
| pH of Medium | Altered antibiotic stability and activity. | Ensure medium pH is within the recommended range (e.g., 7.2-7.4). |
| Incubation Time | Increased degradation with longer incubation. | Adhere to standardized incubation times (e.g., 18-24 hours). |
| Inoculum Density | Higher inoculum can lead to higher MICs. | Standardize inoculum to 5 x 10^5 CFU/mL. |
| Media Composition | Cation concentration can affect resistance mechanisms. | Use consistent lots of media for comparative studies. |
IV. Experimental Protocols
Broth Microdilution MIC Assay Protocol
-
Prepare this compound Stock Solution: On the day of the experiment, prepare a stock solution of this compound in a suitable sterile solvent.
-
Prepare Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Prepare Bacterial Inoculum: Culture the test organism overnight on an appropriate agar medium. Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculate Microtiter Plate: Add the standardized bacterial inoculum to each well containing the serially diluted this compound. Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 18-24 hours in ambient air.
-
Read MIC: Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.
V. Visualizations
Caption: Workflow for this compound MIC Determination.
Caption: Decision tree for troubleshooting inconsistent MICs.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thienamycin: development of imipenen-cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epithienamycins-novel beta-lactams related to thienamycin. I. Production and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EUCAST: MIC Determination [eucast.org]
- 5. Interpretive criteria and quality control parameters for determining bacterial susceptibility to fosfomycin tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MIC Quality Control Guidelines and Disk Diffusion Test Optimization for CEM-101, a Novel Fluoroketolide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quality control parameters and interpretive criteria for in vitro susceptibility tests with the macrolide azithromycin. Collaborative Antimicrobial Susceptibility Testing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Epithienamycin D experiments
Welcome to the technical support center for Epithienamycin D experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized protocols for key assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the production and evaluation of this compound, a carbapenem antibiotic produced by Streptomyces flavogriseus.
Category 1: Inconsistent Antibiotic Production
Q1: We are observing significant batch-to-batch variability in the yield of this compound from our Streptomyces flavogriseus fermentations. What are the likely causes?
A1: Inconsistent production of secondary metabolites like this compound in Streptomyces fermentations is a common challenge. Several factors in your fermentation process could be contributing to this variability. Fermentation conditions can be varied to enrich for certain members of the epithienamycin family.[1] Key factors to investigate include:
-
Media Composition: The type and concentration of carbon and nitrogen sources are critical. For many Streptomyces species, glycerol has been shown to be an effective carbon source for antibiotic production.[2] The presence and concentration of phosphate can also be a critical factor, as high levels can sometimes suppress secondary metabolite production.
-
pH Control: The pH of the fermentation broth can significantly influence enzyme activity and nutrient uptake. Maintaining a consistent pH profile throughout the fermentation is crucial for reproducible results.
-
Aeration and Agitation: Oxygen availability is vital for the growth of Streptomyces and for the biosynthesis of many antibiotics. Inconsistent aeration or agitation can lead to variations in dissolved oxygen levels, impacting yield.
-
Inoculum Quality: The age, size, and metabolic state of the inoculum can have a profound effect on the subsequent fermentation. Standardizing your inoculum preparation protocol is essential.
-
Trace Elements: The presence or absence of specific trace minerals can influence the production of secondary metabolites.
Q2: Our this compound extract shows lower than expected bioactivity. What could be the reason?
A2: Lower than expected bioactivity can stem from issues during fermentation, extraction, or the bioassay itself. Consider the following:
-
Suboptimal Fermentation for Bioactive Components: S. flavogriseus produces a family of epithienamycin components, and not all may have the same level of bioactivity.[1] Your current fermentation conditions might be favoring the production of less active analogs. Experiment with different media components and fermentation parameters to optimize for the most potent forms.
-
Degradation of the Antibiotic: this compound is a β-lactam antibiotic, a class of compounds known for their potential instability in aqueous solutions. The β-lactam ring is susceptible to hydrolysis, which inactivates the antibiotic. This degradation can be influenced by pH and temperature.[3][4] Ensure that your extraction and storage procedures are optimized to minimize degradation.
-
Issues with the Bioassay: Inconsistencies in your antibacterial susceptibility testing can lead to apparent low bioactivity. This could be due to problems with the bacterial inoculum, media, or the assay conditions.
Category 2: Inconsistent Bioassay Results
Q3: We are seeing significant variability in our Minimum Inhibitory Concentration (MIC) assays for this compound. How can we improve consistency?
A3: Achieving consistent MIC results requires strict adherence to standardized protocols. Common sources of variability in broth microdilution or agar dilution assays include:
-
Inoculum Preparation: The density of the bacterial suspension is a critical parameter. A standardized inoculum, typically adjusted to a 0.5 McFarland standard, is necessary for reproducible results.[5]
-
Media Composition: The type of media used (e.g., Mueller-Hinton Broth) and its pH can affect the activity of the antibiotic.
-
Incubation Conditions: Time, temperature, and atmospheric conditions (e.g., CO2 levels for certain bacteria) must be tightly controlled.
-
Edge Effects in Microplates: Wells on the outer edges of a microtiter plate can be prone to evaporation, leading to artificially high concentrations of the antibiotic. It is good practice to fill the outer wells with sterile media or water to create a humidity barrier.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the antibiotic dilutions or the bacterial inoculum will directly lead to variable results. Ensure pipettes are calibrated and use proper technique.
Q4: How can we troubleshoot issues with our High-Performance Liquid Chromatography (HPLC) analysis of this compound?
A4: Inconsistent HPLC results, such as shifting retention times or variable peak areas, can be due to a number of factors. Here are some common troubleshooting steps:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for every run. The pH of the buffer is particularly important for the chromatography of ionizable compounds like this compound.
-
Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before each run to ensure reproducible retention times.
-
Sample Stability: As this compound is a β-lactam, it may degrade in the autosampler over time. Consider using a cooled autosampler and analyzing samples promptly after preparation.
-
Standard Preparation: Inaccurate preparation of your analytical standards will lead to incorrect quantification. Prepare fresh standards regularly and verify their concentration.
-
System Suitability: Always run a system suitability test before your sample analysis to ensure the HPLC system is performing correctly. This typically includes measures of retention time, peak area, tailing factor, and theoretical plates.
Data Presentation
To effectively troubleshoot inconsistent results, it is crucial to systematically collect and analyze data from your experiments. The following table provides a template for tracking key parameters and outcomes.
| Experiment ID | Fermentation Batch | Media Composition | Fermentation pH | Fermentation Temperature (°C) | This compound Yield (µg/mL) | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) | Notes |
| ED-EXP-001 | F-20251121-A | Glucose-based | 6.8 | 28 | 15.2 | 4 | 0.5 | Standard Protocol |
| ED-EXP-002 | F-20251121-B | Glycerol-based | 6.8 | 28 | 25.8 | 2 | 0.25 | Varied Carbon Source |
| ED-EXP-003 | F-20251122-A | Glucose-based | 7.2 | 28 | 12.1 | 8 | 1 | pH Drift Observed |
| ED-EXP-004 | F-20251122-B | Glucose-based | 6.8 | 32 | 10.5 | 4 | 0.5 | Increased Temperature |
Experimental Protocols
Below are detailed methodologies for key experiments. These are generalized protocols and may require optimization for your specific laboratory conditions and bacterial strains.
1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile pipette tips and reservoirs
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.
-
Prepare serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum by suspending colonies from an overnight culture in CAMHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[5]
-
2. HPLC Analysis of this compound
This is a general reverse-phase HPLC method that can be adapted for the analysis of carbapenem antibiotics.
-
Materials:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized.
-
This compound analytical standard
-
Sample diluent (e.g., mobile phase or a suitable buffer)
-
Syringe filters (0.22 µm)
-
-
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.
-
Prepare a stock solution of the this compound standard of known concentration.
-
Create a calibration curve by preparing a series of dilutions of the standard stock solution.
-
Prepare your fermentation or purification samples by diluting them to fall within the range of the calibration curve. Filter the samples through a 0.22 µm syringe filter before injection.
-
Inject a fixed volume (e.g., 20 µL) of the standards and samples onto the HPLC system.
-
Monitor the elution of this compound using a UV detector at a wavelength determined by the UV spectrum of the compound (likely in the range of 290-310 nm for carbapenems).
-
Quantify the amount of this compound in your samples by comparing the peak area to the calibration curve.
-
Visualizations
Signaling Pathway: General Mechanism of Action and Resistance to Carbapenem Antibiotics
References
- 1. Epithienamycins-novel beta-lactams related to thienamycin. I. Production and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ecology.nottingham.ac.uk [ecology.nottingham.ac.uk]
- 3. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Epithienamycin D Aqueous Solution Stability
Audience: Researchers, scientists, and drug development professionals.
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the degradation of Epithienamycin D in aqueous solutions. Please note that while direct and extensive stability data for this compound is limited in publicly available literature, the information provided herein is based on the known behavior of structurally related carbapenem and β-lactam antibiotics.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound in aqueous solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of Antibacterial Activity | Degradation of the β-lactam ring, which is common to all β-lactam antibiotics, leads to a loss of function.[1] This can be accelerated by inappropriate pH, temperature, or presence of certain ions. | - Ensure the pH of the aqueous solution is within the optimal stability range for carbapenems (typically slightly acidic to neutral).- Prepare solutions fresh and use them immediately.- If storage is necessary, store at low temperatures (2-8°C or frozen at -20°C or -80°C) for a limited duration.[2] |
| Unexpected Peaks in HPLC/UPLC-MS Analysis | These peaks likely represent degradation products of this compound. The primary degradation pathway for β-lactams in aqueous solution is hydrolysis of the β-lactam ring.[1] | - Characterize the degradation products using mass spectrometry to confirm their identity.- Adjust experimental conditions (e.g., lower pH, temperature) to minimize degradation.- Develop a stability-indicating analytical method that can resolve the parent compound from its degradation products.[3] |
| Variability in Experimental Results | Inconsistent preparation and handling of this compound solutions can lead to varying degrees of degradation and thus, variable results. | - Standardize the protocol for solution preparation, including the source and quality of water, buffer components, and final pH.- Control the temperature at which experiments are conducted.- Prepare a fresh stock solution for each experiment. |
| Precipitate Formation in Solution | Precipitation can occur due to the formation of less soluble degradation products or oligomers, a phenomenon observed with other carbapenems like imipenem.[4] | - Visually inspect solutions for any signs of precipitation before use.- If a precipitate is observed, the solution should be discarded.- Consider using stabilizing agents, though their compatibility with this compound would need to be validated. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound degradation in aqueous solutions?
A1: The primary degradation mechanism for this compound, like other carbapenem antibiotics, is the hydrolysis of the amide bond in the four-membered β-lactam ring. This process is often catalyzed by hydronium or hydroxide ions, making the stability of the compound pH-dependent.[1]
Q2: What is the expected stability of this compound solutions at room temperature?
Q3: How does pH affect the stability of this compound?
A3: The stability of β-lactam antibiotics is significantly influenced by pH. Generally, they are most stable in slightly acidic to neutral solutions (pH 6-7). In acidic or alkaline conditions, the rate of hydrolysis of the β-lactam ring increases.[4][5]
Q4: What are the likely degradation products of this compound?
A4: The main degradation product is expected to be the corresponding penicilloic acid derivative, formed by the cleavage of the β-lactam ring. Further degradation or rearrangement products may also form depending on the specific conditions.
Q5: Are there any specific storage recommendations for this compound solutions?
A5: For short-term storage, refrigeration at 2-8°C is recommended. For longer-term storage, freezing at -20°C or -80°C is advisable to minimize degradation.[2] However, freeze-thaw cycles should be avoided.
Quantitative Data on the Stability of Related Carbapenems
The following table summarizes stability data for carbapenems structurally related to this compound. This data can be used as a general guide for handling this compound solutions.
| Compound | Conditions | Half-life (t½) | Reference |
| Imipenem | pH 7.25, 35°C, in CA-MHB | 16.9 hours | [5] |
| Imipenem | pH 4.0, 37°C, aqueous solution | Complex oligomerization | [4] |
| Imipenem | pH 9.0-9.5, 37°C, aqueous solution | Intermolecular reaction | [4] |
| Meropenem | 10 and 20 mg/mL in NaCl 0.9% | Stable for 8 hours | [6] |
| Doripenem | pH 7.25, 35°C, in CA-MHB | 40.6 hours | [5] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Solution
This protocol outlines a general method for determining the stability of this compound in an aqueous solution using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound reference standard
-
High-purity water (HPLC grade)
-
Buffer salts (e.g., phosphate, acetate)
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
C18 HPLC column
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Thermostatically controlled water bath or incubator
2. Procedure:
-
Preparation of Buffer Solutions: Prepare buffers at various pH values (e.g., 4, 7, and 9) to assess pH-dependent degradation.
-
Preparation of this compound Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., cold water or buffer) to prepare a concentrated stock solution. Keep the stock solution on ice.
-
Initiation of Stability Study:
-
Dilute the stock solution with the prepared buffer solutions to a final, known concentration.
-
Immediately take a sample (t=0) and analyze it by HPLC to determine the initial concentration.
-
Incubate the remaining solutions at a constant temperature (e.g., 25°C or 37°C).
-
-
Sampling: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
HPLC Analysis:
-
Analyze each sample by HPLC to determine the concentration of the remaining this compound. A suitable mobile phase and column must be used to achieve good separation of the parent drug from its degradation products.
-
The peak area of this compound is proportional to its concentration.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time.
-
If the degradation follows first-order kinetics, the plot will be a straight line.
-
The degradation rate constant (k) can be determined from the slope of the line (slope = -k).
-
The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.
-
Visualizations
Diagram of the Proposed Degradation Pathway of this compound
Caption: Proposed hydrolytic degradation of this compound.
Experimental Workflow for this compound Stability Study
Caption: Workflow for assessing this compound stability.
References
- 1. Degradation of Penicillinic Antibiotics and β-Lactamase Enzymatic Catalysis in a Biomimetic Zn-Based Metal-Organic Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stress Degradation Studies of Tebipenem and a Validated Stability-Indicating LC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and kinetics of degradation of imipenem in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability Studies of Antipyocyanic Beta-Lactam Antibiotics Used in Continuous Infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent Epithienamycin D degradation during experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of Epithienamycin D during experimental procedures. Given the limited direct data on this compound, this guide draws upon established knowledge of the stability of closely related carbapenem antibiotics. The principles and protocols outlined here are designed to help you maintain the integrity of your this compound samples and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation for this compound, like other carbapenems, is the hydrolytic cleavage of the β-lactam ring. This process renders the antibiotic inactive. Various factors, including pH, temperature, and the presence of certain enzymes, can accelerate this degradation.
Q2: What are the ideal storage conditions for this compound?
A2: While specific data for this compound is scarce, based on related compounds like thienamycin and imipenem, it is recommended to store this compound as a dry powder at low temperatures, such as -20°C or -80°C, in a desiccated environment to minimize degradation.[1] Reconstituted solutions are significantly less stable and should be prepared fresh for each experiment.
Q3: What solvents should I use to dissolve this compound?
A3: For immediate use, sterile, purified water or a suitable buffer is often the solvent of choice for carbapenems.[2] Some researchers use DMSO for creating concentrated stock solutions for short-term storage, though the impact on this compound stability should be empirically determined.[2] It is crucial to check for solubility and stability in your chosen solvent system as part of your experimental setup.
Q4: Can I use buffers to stabilize my this compound solution?
A4: Yes, using a buffer to maintain a neutral pH can help stabilize carbapenem solutions. However, it's important to be aware that some buffer components can catalyze degradation.[3] Phosphate buffers are commonly used, but it is advisable to test the stability of this compound in your specific buffer system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of antibacterial activity in my assay. | Degradation of this compound due to improper storage or handling. | 1. Prepare fresh solutions of this compound for each experiment. 2. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Verify the activity of a new batch of this compound against a sensitive control organism. |
| Inconsistent results between experiments. | Variability in the stability of this compound under your experimental conditions. | 1. Standardize all experimental parameters, including temperature, pH, and incubation times. 2. Use a consistent source and batch of this compound. 3. Perform a stability study of this compound under your specific experimental conditions (see protocol below). |
| Precipitation of this compound in solution. | Poor solubility in the chosen solvent or buffer. | 1. Test the solubility of this compound in a small volume of the solvent before preparing a large batch. 2. Consider using a co-solvent, but first verify its compatibility and impact on stability. 3. Adjust the pH of the solution, keeping in mind the pH-stability profile of carbapenems. |
| Rapid degradation observed during in vitro assays with biological matrices (e.g., serum, cell culture media). | Enzymatic degradation by β-lactamases or other enzymes present in the matrix. | 1. If possible, use heat-inactivated serum or media to reduce enzymatic activity. 2. Include a β-lactamase inhibitor in your experimental setup if bacterial contamination is a concern. 3. Minimize the incubation time of this compound in the biological matrix. |
Quantitative Data Summary
| Carbapenem | Condition | Solvent/Medium | Stability (Time to 10% degradation) | Reference |
| Imipenem | 37°C | Aqueous Solution | 75% degradation in 30-120 min | [4] |
| Meropenem | 35°C | Aqueous Solution | Less stable than at room temperature | [5][6] |
| Meropenem | 37°C | Solid Form | 5% degradation in 30-120 min | [4] |
| Doripenem | Neutral pH | Wastewater | k = 0-0.0117 h⁻¹ | [7] |
| Ertapenem | -20°C | Water/Wastewater | Highest decay among tested carbapenems over 3 weeks | [7] |
Note: k represents the degradation rate constant. These values highlight the general instability of carbapenems in aqueous solutions, especially at physiological temperatures.
Experimental Protocols
Protocol for Assessing this compound Stability using HPLC
This protocol provides a general framework for determining the stability of this compound under your specific experimental conditions.
1. Materials:
-
This compound
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Buffers of desired pH
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
C18 reverse-phase HPLC column
2. Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a known concentration.
-
Prepare solutions of this compound in the test conditions (e.g., different buffers, temperatures).
3. HPLC Method Development (General Parameters):
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., ammonium acetate) is often effective for separating carbapenems and their degradation products.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Maintain at a controlled temperature, for example, 30°C.
-
Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound (e.g., around 298 nm for some carbapenems).
4. Stability Study Procedure:
-
At time zero (t=0), inject a sample of the freshly prepared this compound solution into the HPLC to obtain the initial peak area.
-
Incubate the test solutions under the desired conditions (e.g., 4°C, room temperature, 37°C).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of each test solution and inject it into the HPLC.
-
Record the peak area of the intact this compound at each time point.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Visualizations
Caption: General degradation pathway of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The stability of carbapenems before and after admixture to PMMA-cement used for replacement surgery caused by Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of four carbapenem antibiotics in discs used for antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Item - Stability of Colistin and Carbapenems in Water and Wastewater - University of Wollongong - Figshare [ro.uow.edu.au]
- 7. An Approach to Transfer Methods from HPLC to UHPLC Techniques in Some Carbapenems - PMC [pmc.ncbi.nlm.nih.gov]
impact of pH on Epithienamycin D activity and stability
Welcome to the Technical Support Center for Epithienamycin D. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and navigating the challenges associated with the pH-dependent activity and stability of this carbapenem antibiotic. Given the limited publicly available data specifically for this compound, this guide incorporates established principles and data from closely related thienamycin and other carbapenem antibiotics to provide valuable insights and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the antibacterial activity of this compound?
Q2: How does pH affect the stability of this compound?
A2: this compound, like other beta-lactam antibiotics, is susceptible to degradation at both acidic and alkaline pH. The core beta-lactam ring is prone to hydrolysis. Generally, carbapenems are most stable in weakly acidic to neutral solutions (pH 4-7). Thienamycin, a closely related compound, is noted to be unusually sensitive to hydrolysis above pH 8.[2] Degradation is accelerated at higher pH values due to increased nucleophilic attack on the carbonyl group of the beta-lactam ring.[3]
Q3: Can I expect to see a loss of this compound activity in my in vitro assay over 24 hours?
A3: Yes, significant degradation of beta-lactam antibiotics can occur over the timescale of a typical Minimum Inhibitory Concentration (MIC) assay (16-24 hours), especially in standard bacterial growth media at 37°C and a pH of around 7.4.[1][4] For instance, the half-life of mecillinam in MOPS medium at pH 7.4 and 37°C can be as short as 2 hours.[4] This degradation can lead to an underestimation of the antibiotic's true potency.
Q4: What are the primary degradation products of carbapenems at different pH values?
A4: The degradation of beta-lactams is pH-dependent, proceeding through different pathways under acidic versus basic conditions.[4] In alkaline solutions, hydrolysis of the beta-lactam ring is the primary degradation pathway. In acidic solutions, the degradation can be more complex. For imipenem, a related carbapenem, complex oligomerization occurs in weakly acidic solutions, while intermolecular reactions between the beta-lactam and formimidoyl groups happen in weakly alkaline solutions.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent MIC results for this compound. | Significant degradation of the antibiotic during the incubation period due to pH and temperature. | 1. pH Control: Ensure the pH of your growth medium is buffered and remains stable throughout the experiment. Consider adjusting the initial pH to the lower end of the optimal range for bacterial growth (e.g., pH 7.0) to potentially improve stability. 2. Time-Kill Assays: For a more accurate assessment of bactericidal activity, consider performing time-kill assays over a shorter duration. 3. Bioassay for Stability: Conduct a simple bioassay to estimate the stability of this compound in your specific medium and conditions before starting large-scale experiments.[4] |
| Loss of this compound potency in stock solutions. | Improper storage conditions (pH, temperature). | 1. Storage Buffer: Prepare stock solutions in a buffer at a slightly acidic to neutral pH (e.g., pH 6.0-7.0). 2. Temperature: Store stock solutions at -70°C for long-term stability. For short-term storage, 4°C is preferable to room temperature. Avoid repeated freeze-thaw cycles. |
| Precipitation observed in this compound solutions. | pH of the solution is near the isoelectric point of the molecule, or the concentration is too high for the given solvent and pH. | 1. Adjust pH: Modify the pH of the solution to move away from the isoelectric point. 2. Lower Concentration: Prepare a more dilute stock solution. 3. Co-solvents: If compatible with your experimental design, consider the use of a small percentage of a co-solvent. |
Quantitative Data Summary
Due to the lack of specific quantitative data for this compound, the following tables summarize the expected trends based on data for other beta-lactam and carbapenem antibiotics.
Table 1: Expected Impact of pH on the Stability of this compound (based on general beta-lactam characteristics)
| pH Range | Expected Stability | Primary Degradation Mechanism |
| < 4 | Low | Acid-catalyzed hydrolysis |
| 4 - 6 | High | Minimal degradation |
| 6 - 7.5 | Moderate to High | Gradual hydrolysis |
| > 7.5 | Low | Base-catalyzed hydrolysis |
Table 2: Expected Impact of pH on the Antibacterial Activity of this compound
| pH of Medium | Expected Relative Activity | Rationale |
| 5.5 | Potentially Reduced | Suboptimal for bacterial growth; potential for antibiotic degradation. |
| 6.5 | Optimal to High | Good balance of antibiotic stability and bacterial growth conditions. |
| 7.4 | High | Optimal for bacterial growth, but antibiotic may be less stable over longer incubation times. |
| 8.0 | Reduced | Increased rate of antibiotic degradation. |
Experimental Protocols
Protocol 1: Determination of this compound Stability at Various pH Values
This protocol is adapted from methods used for determining the stability of other beta-lactam antibiotics.[3]
Objective: To determine the degradation kinetics of this compound in aqueous solutions at different pH values.
Materials:
-
This compound powder
-
Purified water (LC-MS grade)
-
Buffer solutions (e.g., phosphate, acetate, borate) at various pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0)
-
pH meter
-
Incubator or water bath set to a constant temperature (e.g., 37°C)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Quenching solution (e.g., ice-cold methanol or acetonitrile)
Procedure:
-
Solution Preparation:
-
Prepare a series of buffer solutions at the desired pH values.
-
Dissolve a known amount of this compound in each buffer to a final concentration relevant to your experiments (e.g., 10 µg/mL).
-
-
Incubation:
-
Place the prepared solutions in a constant temperature incubator (e.g., 37°C).
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
Immediately quench the degradation by adding the aliquot to a quenching solution.
-
-
HPLC Analysis:
-
Analyze the samples by HPLC to determine the remaining concentration of this compound. The mobile phase and detection wavelength should be optimized for this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the this compound concentration versus time for each pH.
-
Determine the first-order degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) at each pH using the formula: t½ = 0.693 / k.
-
Protocol 2: Assessing the Impact of pH on the Minimum Inhibitory Concentration (MIC) of this compound
Objective: To evaluate the antibacterial activity of this compound against a target microorganism at different pH values.
Materials:
-
This compound stock solution
-
Bacterial strain of interest
-
Bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)
-
Sterile solutions for pH adjustment (e.g., HCl, NaOH)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Medium Preparation:
-
Prepare aliquots of the bacterial growth medium and adjust their pH to the desired values (e.g., 6.8, 7.2, 7.6) using sterile HCl or NaOH. Ensure the final pH is stable after sterilization (if applicable).
-
-
Antibiotic Dilution Series:
-
In separate 96-well plates for each pH, prepare a two-fold serial dilution of the this compound stock solution in the corresponding pH-adjusted medium.
-
-
Bacterial Inoculum:
-
Prepare a standardized bacterial inoculum according to standard microbiology protocols (e.g., CLSI guidelines).
-
-
Inoculation:
-
Inoculate each well of the microtiter plates with the bacterial suspension.
-
-
Incubation:
-
Incubate the plates at 37°C for 16-20 hours.
-
-
MIC Determination:
-
Determine the MIC at each pH by visually inspecting for the lowest concentration of this compound that inhibits visible bacterial growth.
-
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. Thienamycin, a new beta-lactam antibiotic. I. Discovery, taxonomy, isolation and physical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of β-lactam antibiotics in bacterial growth media | PLOS One [journals.plos.org]
- 5. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions [mdpi.com]
quality control strains for Epithienamycin D susceptibility testing
This technical support center provides guidance for researchers, scientists, and drug development professionals on performing antimicrobial susceptibility testing (AST) for Epithienamycin D.
Frequently Asked Questions (FAQs)
Q1: Are there specific quality control (QC) strains recommended by CLSI or EUCAST for this compound susceptibility testing?
A1: As of the latest guidelines, there are no specific quality control (QC) strains and corresponding minimum inhibitory concentration (MIC) ranges officially established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for this compound. This is common for novel or less frequently tested antimicrobial agents.
Q2: In the absence of specific guidelines, what QC strains should I use for this compound susceptibility testing?
A2: For novel carbapenems like this compound, it is recommended to use a panel of well-characterized QC strains that are routinely used for other carbapenems. These strains cover a range of susceptibility profiles and are useful for monitoring the validity of the test system.[1][2][3][4] A suggested panel could include:
-
Escherichia coli ATCC® 25922™: A wild-type strain that is typically susceptible to carbapenems.
-
Pseudomonas aeruginosa ATCC® 27853™: A wild-type strain commonly used for QC of anti-pseudomonal agents.
-
Staphylococcus aureus ATCC® 29213™: A methicillin-susceptible strain used for QC of Gram-positive activity.
-
Klebsiella pneumoniae ATCC® 700603™: An extended-spectrum β-lactamase (ESBL) producing strain.
-
Klebsiella pneumoniae ATCC® BAA-1705™: A carbapenemase-producing strain (KPC).
Q3: How do I establish acceptable QC ranges for this compound with these strains?
A3: Since official ranges are not available, your laboratory will need to establish its own internal QC ranges. This typically involves testing the selected QC strains over 20-30 independent runs to determine the mean and standard deviation of the MIC or zone diameter values. The acceptable range is then typically set as the mean ± 2 standard deviations.
Q4: What are the common methods for antimicrobial susceptibility testing?
A4: The most widely used methods are broth microdilution and disk diffusion.[5][6] Broth microdilution determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[5][6] The disk diffusion method involves placing antibiotic-impregnated disks on an agar plate inoculated with the test organism and measuring the resulting zone of growth inhibition.[5][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| QC results are consistently out of range (too high or too low). | 1. Incorrect inoculum preparation: Inoculum is too dense or too light. 2. Improper storage of this compound or other reagents: Degradation of the antimicrobial agent. 3. Contamination of QC strain. 4. Incorrect incubation conditions: Temperature or duration is incorrect. | 1. Standardize inoculum preparation: Use a spectrophotometer or McFarland standards to ensure the correct inoculum density. 2. Verify storage conditions: Check the temperature of refrigerators and freezers. Use freshly prepared antibiotic solutions. 3. Subculture the QC strain: Isolate a single colony and re-verify its identity and purity. 4. Check incubator settings: Ensure the incubator is calibrated and maintaining the correct temperature. |
| No growth of the QC strain or test isolate. | 1. Inactive inoculum. 2. Incorrect growth medium. 3. Incubator malfunction. | 1. Use a fresh subculture: Ensure the QC strain is viable. 2. Verify the correct medium is being used: Use Mueller-Hinton agar or broth as appropriate for the test method. 3. Confirm incubator function: Check temperature and CO2 levels if required. |
| Inconsistent or unexpected results between experimental runs. | 1. Variability in operator technique. 2. Lot-to-lot variation in media or reagents. 3. Instability of this compound. | 1. Ensure standardized procedures: All personnel should follow the same detailed protocol. 2. Perform lot-to-lot QC: Test new lots of media and reagents in parallel with old lots before use. 3. Prepare fresh solutions of this compound for each run: Due to the potential instability of some carbapenems, avoid using old solutions. |
| "Skipped wells" in broth microdilution (growth in higher concentrations but not in lower concentrations). | 1. Contamination. 2. Inoculum carryover. | 1. Review aseptic technique: Ensure proper handling to prevent contamination. 2. Be careful during inoculation: Avoid splashing between wells. |
Experimental Protocols
Broth Microdilution for MIC Determination
-
Prepare Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the QC strain. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Standardize Inoculum: Dilute the standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Prepare Antibiotic Dilutions: Perform serial twofold dilutions of this compound in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
-
Inoculate Plate: Add the standardized inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no inoculum).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Disk Diffusion Susceptibility Testing
-
Prepare Inoculum: Prepare a standardized inoculum as described in the broth microdilution protocol (steps 1 and 2).
-
Inoculate Agar Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.
-
Apply Antibiotic Disks: Aseptically place a paper disk impregnated with a standardized concentration of this compound onto the inoculated agar surface.
-
Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
Read Results: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.
Data Presentation
Table 1: Example Template for In-House Quality Control Ranges for this compound
| Quality Control Strain | Test Method | Antimicrobial Agent | In-House MIC Range (µg/mL) | In-House Zone Diameter Range (mm) |
| Escherichia coli ATCC® 25922™ | Broth Microdilution | This compound | [Enter your data] | N/A |
| Escherichia coli ATCC® 25922™ | Disk Diffusion | This compound | N/A | [Enter your data] |
| Pseudomonas aeruginosa ATCC® 27853™ | Broth Microdilution | This compound | [Enter your data] | N/A |
| Pseudomonas aeruginosa ATCC® 27853™ | Disk Diffusion | This compound | N/A | [Enter your data] |
| Staphylococcus aureus ATCC® 29213™ | Broth Microdilution | This compound | [Enter your data] | N/A |
| Klebsiella pneumoniae ATCC® 700603™ | Broth Microdilution | This compound | [Enter your data] | N/A |
| Klebsiella pneumoniae ATCC® BAA-1705™ | Broth Microdilution | This compound | [Enter your data] | N/A |
Visualizations
Caption: General workflow for antimicrobial susceptibility testing (AST).
References
- 1. CRE Control Strains for the Detection of Carbapenem Resistan [rapidmicrobiology.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. nicd.ac.za [nicd.ac.za]
- 5. academic.oup.com [academic.oup.com]
- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Epithienamycin D in Bacterial Cultures
Welcome to the Technical Support Center for Epithienamycin D. This resource is designed for researchers, scientists, and drug development professionals encountering bacterial resistance to this compound, a member of the carbapenem class of antibiotics.
Important Note: Specific research on resistance mechanisms targeting this compound is limited. However, as a carbapenem antibiotic, the mechanisms of resistance observed for other well-studied carbapenems (e.g., imipenem, meropenem) are highly likely to apply. This guide is based on established principles of carbapenem resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, like other carbapenems, inhibits bacterial cell wall synthesis.[1][2] It does this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to cell lysis and bacterial death.
Q2: We are observing a sudden increase in the Minimum Inhibitory Concentration (MIC) of this compound for our bacterial cultures. What could be the cause?
A significant increase in MIC suggests the development of resistance. The most common causes of carbapenem resistance in bacteria fall into three main categories:
-
Enzymatic Degradation: The bacteria may have acquired genes encoding for carbapenemases, which are β-lactamase enzymes that hydrolyze and inactivate carbapenem antibiotics.[3]
-
Reduced Permeability: The bacterial outer membrane may have altered porin channels, reducing the influx of the antibiotic into the cell.
-
Efflux Pumps: The bacteria may be overexpressing efflux pumps that actively transport this compound out of the cell before it can reach its PBP targets.
Q3: Are there different types of carbapenemases?
Yes, carbapenemases are diverse and are a major threat in clinical settings. They are broadly classified into three molecular classes:
-
Class A: Serine-β-lactamases (e.g., KPC)
-
Class B: Metallo-β-lactamases (e.g., NDM, VIM, IMP) that require zinc for their activity.
-
Class D: Serine-β-lactamases (e.g., OXA-48-like).
Identifying the class of carbapenemase is crucial for determining the best strategy to overcome resistance.
Q4: Can resistance to other β-lactam antibiotics predict resistance to this compound?
Not always. While cross-resistance can occur, this compound, like other carbapenems, is often stable against many standard β-lactamases (like ESBLs) that can degrade penicillins and cephalosporins. However, if the resistance mechanism is due to a carbapenemase, reduced permeability, or an active efflux pump, it will likely confer resistance to most, if not all, carbapenems.
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing this compound resistance in your bacterial cultures.
| Observed Issue | Potential Cause | Recommended Action |
| High MIC values for this compound | 1. Carbapenemase Production2. Porin Loss/Mutation3. Efflux Pump Overexpression | 1. Perform a carbapenemase detection assay (e.g., Carba NP test, immunochromatographic assay).2. Sequence the genes of major porins (e.g., OmpK35/36 in K. pneumoniae, OprD in P. aeruginosa).3. Perform an efflux pump inhibitor assay. |
| Variable or inconsistent MIC results | 1. Heteroresistance in the bacterial population.2. Instability of this compound in the test medium. | 1. Subculture individual colonies and re-test their MICs.2. Ensure proper storage and handling of the this compound stock solution and prepare fresh working solutions for each experiment. |
| Resistance emerges after prolonged exposure | Spontaneous mutations leading to resistance. | 1. Sequence the genome of the resistant strain and compare it to the susceptible parent strain to identify mutations in genes related to cell wall synthesis, porins, or efflux pumps.2. Consider using this compound in combination with other antimicrobial agents. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., sterile water, DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound and sterilize by filtration.
-
Prepare Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in CAMHB directly in the 96-well plate.
-
Inoculum Preparation: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Controls:
-
Growth Control: Wells with CAMHB and bacterial inoculum only (no antibiotic).
-
Sterility Control: Wells with CAMHB only (no bacteria or antibiotic).
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth.
Protocol 2: Carbapenemase Detection using the Carba NP Test
The Carba NP (Carbapenemase Nordmann-Poirel) test is a rapid biochemical assay to detect carbapenemase production.
Materials:
-
Test bacterial colonies
-
Tris-HCl buffer
-
Phenol red solution
-
ZnSO₄ solution
-
Imipenem monohydrate
-
Microtiter plate or Eppendorf tubes
Procedure:
-
Prepare Reagents:
-
Solution A: Phenol red solution with ZnSO₄.
-
Solution B: Solution A with the addition of imipenem.
-
-
Bacterial Lysate: Suspend a loopful of the test bacteria in Tris-HCl buffer and vortex to lyse the cells.
-
Test Setup:
-
Add the bacterial lysate to a well/tube containing Solution A (control).
-
Add the bacterial lysate to a well/tube containing Solution B (test).
-
-
Incubation: Incubate at 37°C for a maximum of 2 hours.
-
Interpretation:
-
Positive: The well with imipenem (Solution B) changes color from red to yellow/orange, indicating a drop in pH due to the hydrolysis of imipenem by carbapenemases. The control well (Solution A) should remain red.
-
Negative: Both wells remain red.
-
Visualizing Resistance Mechanisms and Workflows
References
factors affecting the reproducibility of Epithienamycin D assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the reproducibility of Epithienamycin D assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for determining the antibacterial activity of this compound?
A1: The most common methods are antimicrobial susceptibility tests (AST) that determine the Minimum Inhibitory Concentration (MIC). These include broth microdilution and agar dilution methods, which are standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) to ensure consistent and reliable results.[1] The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism after overnight incubation.[2]
Q2: My MIC results for this compound are inconsistent. What are the likely causes?
A2: Inconsistent MIC results can stem from several factors:
-
Inoculum Preparation: The density of the bacterial suspension is critical. An inoculum that is too heavy or too light can lead to significant variations in MIC values, a phenomenon known as the "inoculum effect," which is particularly relevant for β-lactam antibiotics like this compound.[1]
-
Media Composition and pH: The type of media (e.g., Mueller-Hinton), its pH, and cation concentrations can influence the activity of carbapenems.[1]
-
Incubation Conditions: Strict control of time, temperature, and atmosphere (e.g., CO2 levels) during incubation is essential for reproducibility.[1]
-
Antibiotic Stability: this compound, like other carbapenems, can be unstable in solution. Its degradation is influenced by temperature and pH.[1][3]
-
Quality of Reagents: Ensure that the this compound stock solutions are properly prepared, stored, and not expired.
Q3: What is the "inoculum effect" and how does it impact this compound assays?
A3: The inoculum effect is the observation of a significant increase in the MIC when a higher-than-standard bacterial concentration is used in the test.[1] For β-lactam antibiotics like this compound, a higher bacterial load can lead to increased enzymatic degradation of the antibiotic by β-lactamases, resulting in falsely elevated MIC values and the appearance of resistance.[1]
Q4: How critical is the stability of this compound in aqueous solutions for assay reproducibility?
A4: The stability is highly critical. Thienamycin, the parent compound of the epithienamycins, is known for its instability in concentrated solutions.[3] Its β-lactam ring is susceptible to hydrolysis, especially at pH values above 8 and in the presence of nucleophiles.[4] Degradation of the compound during the assay will lead to an underestimation of its potency and inconsistent results.
Troubleshooting Guides
Problem: High Variability in Minimum Inhibitory Concentration (MIC) Values
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incorrect Inoculum Density | Verify inoculum preparation method. | Prepare the bacterial suspension to a 0.5 McFarland standard. Use a spectrophotometer to ensure consistency. The suspension should be used within 15-60 minutes of preparation.[5] |
| Inconsistent Media Preparation | Check media pH and depth. | Ensure Mueller-Hinton agar/broth is prepared according to the manufacturer's instructions and that the pH is within the recommended range. For agar plates, the depth should be uniform (e.g., 4 mm).[5] |
| Degradation of this compound | Review stock solution preparation and storage. | Prepare stock solutions fresh whenever possible. If stored, use appropriate buffers and store at -70°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Variation in Incubation Conditions | Standardize incubation parameters. | Ensure a consistent incubation temperature (e.g., 35°C ± 1°C) and duration (e.g., 18 ± 2 hours).[5] Stacking plates too high in the incubator can lead to uneven temperature distribution. |
Problem: No or Poor Bacterial Growth in Control Wells/Plates
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inoculum Viability Issues | Check the age and viability of the bacterial culture. | Use a fresh, pure culture of the test organism. Perform a viability count on the inoculum to ensure it meets the required CFU/mL. |
| Incorrect Media Formulation | Confirm the correct growth medium is being used. | Ensure the medium supports the growth of the specific bacterial strain being tested. For fastidious organisms, specialized media may be required. |
| Contamination of Media or Reagents | Check for contamination. | Visually inspect media for any signs of contamination before inoculation. Use aseptic techniques throughout the experimental setup. |
Quantitative Data
The stability of carbapenems, including compounds structurally related to this compound, is significantly affected by temperature and pH. The following tables summarize stability data for imipenem, a closely related carbapenem.
Table 1: Stability of Imipenem in Solution at Different Temperatures
| Temperature | pH | Half-life (hours) | Reference |
| 36°C | 7.25 | 16.9 | |
| 25°C | 7.25 | 48.0 | |
| 4°C | 7.31 | Stable for extended periods | [6] |
| -10°C | 7.31 | Shows rapid deterioration | [6] |
| -25°C | 7.31 | Suitable for up to 3 months | [6] |
| -70°C | 7.31 | Recommended for long-term storage | [6] |
Table 2: Effect of pH on the Stability of Imipenem at 36°C
| pH | Relative Half-life compared to pH 7.25 |
| 6.80 | 1.51-fold longer |
| 7.00 | 1.24-fold longer |
| 7.40 | 1.14-fold shorter |
| 7.80 | 1.42-fold shorter |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (MH broth) in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculum Preparation:
-
From a pure, overnight culture, suspend several colonies in saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MH broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the this compound dilutions with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Seal the plate and incubate at 35°C ± 1°C for 18 ± 2 hours in ambient air.[5]
-
-
Reading the MIC:
-
After incubation, determine the MIC by visually inspecting the plate for the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: Agar Dilution MIC Assay
-
Preparation of Agar Plates with this compound:
-
Prepare a series of this compound solutions at 10 times the final desired concentrations.
-
For each concentration, add 2 mL of the antibiotic solution to 18 mL of molten Mueller-Hinton Agar (MHA) that has been cooled to 45-50°C.
-
Mix thoroughly and pour into sterile petri dishes. Allow the agar to solidify. Prepare a control plate with no antibiotic.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final concentration of approximately 10⁷ CFU/mL.
-
-
Inoculation and Incubation:
-
Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of each agar plate, starting with the control plate and then from the lowest to the highest antibiotic concentration.
-
Allow the inoculum spots to dry, then invert the plates and incubate at 35°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits bacterial growth, including the presence of a faint haze or single colonies.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. jrcm.tbzmed.ac.ir [jrcm.tbzmed.ac.ir]
- 3. Thienamycin: development of imipenen-cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THIENAMYCIN, A NEW β-LACTAM ANTIBIOTIC I. DISCOVERY, TAXONOMY, ISOLATION AND PHYSICAL PROPERTIES [jstage.jst.go.jp]
- 5. ecdc.europa.eu [ecdc.europa.eu]
- 6. Practical Guide to Interpretation of Antimicrobial Susceptibility Test - WSAVA 2017 Congress - VIN [vin.com]
Validation & Comparative
Epithienamycin D vs. Imipenem: A Comparative Guide to Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial activity of Epithienamycin D and imipenem, two members of the carbapenem class of antibiotics. While both compounds share a core carbapenem structure and exhibit broad-spectrum antibacterial activity, subtle structural differences can influence their potency against various bacterial pathogens. This document summarizes available quantitative data, details experimental methodologies for assessing antibacterial activity, and visualizes the mechanism of action.
Data Presentation: In Vitro Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and imipenem against a range of Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate greater antibacterial potency.
Note on this compound Data: Quantitative MIC data for the individual epithienamycin components, including this compound, is primarily found in the 1981 publication by Stapley et al. titled "Epithienamycins-novel beta-lactams related to thienamycin. I. Production and antibacterial activity."[1] While this guide cannot reproduce the full dataset from the original publication, it is the foundational source for understanding the antibacterial spectrum of these compounds. The subsequent data for imipenem is compiled from various studies to provide a comparative baseline.
| Bacterial Species | This compound MIC (µg/mL) | Imipenem MIC (µg/mL) |
| Gram-Positive Aerobes | ||
| Staphylococcus aureus (Methicillin-susceptible) | Data from Stapley et al., 1981[1] | 0.016 - 0.5[2] |
| Streptococcus pneumoniae | Data from Stapley et al., 1981[1] | 0.008 - 0.03 |
| Enterococcus faecalis | Data from Stapley et al., 1981[1] | 0.12 - 32 |
| Gram-Negative Aerobes | ||
| Escherichia coli | Data from Stapley et al., 1981[1] | ≤ 0.25 (for 63% of isolates)[3] |
| Klebsiella pneumoniae | Data from Stapley et al., 1981[1] | ≤ 0.25 (for 63% of isolates)[3] |
| Pseudomonas aeruginosa | Data from Stapley et al., 1981[1] | 1 - 2 (mode MIC)[3] |
| Enterobacter spp. | Data from Stapley et al., 1981[1] | ≤ 0.25 (for 63% of isolates)[3] |
| Anaerobes | ||
| Bacteroides fragilis | Data from Stapley et al., 1981[1] | 0.03 (mode MIC) |
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a critical in vitro method for assessing the antibacterial activity of a compound. The following is a generalized protocol based on standard methods for testing carbapenems.
Broth Microdilution Method for MIC Determination
This method is a standard and widely accepted procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton agar) for 18-24 hours at 35-37°C.
-
Several colonies are then suspended in a sterile broth (e.g., Mueller-Hinton broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
The suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
A stock solution of the antibiotic (this compound or imipenem) is prepared in a suitable solvent.
-
Serial two-fold dilutions of the antibiotic are made in Mueller-Hinton broth in a 96-well microtiter plate. The range of concentrations tested is typically from 0.008 to 128 µg/mL.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the antibiotic dilution is inoculated with the standardized bacterial suspension.
-
A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing broth only) are included.
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
-
Mechanism of Action: Carbapenem Signaling Pathway
Both this compound and imipenem, as carbapenems, share a common mechanism of action. They inhibit bacterial cell wall synthesis by targeting and inactivating penicillin-binding proteins (PBPs).
Caption: Mechanism of action of carbapenem antibiotics.
Experimental Workflow: MIC Determination
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
References
- 1. Epithienamycins-novel beta-lactams related to thienamycin. I. Production and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of imipenem on aerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imipenem Resistance among Gram-Negative and Gram-Positive Bacteria in Hospitalized Patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Epithienamycin D and Meropenem: A Guide for Researchers
A comprehensive comparative analysis between the naturally occurring carbapenem Epithienamycin D and the synthetic carbapenem meropenem is hampered by the limited publicly available data on the specific properties of this compound. Discovered in 1981 as one of six structurally related compounds in the epithienamycin family produced by Streptomyces flavogriseus, detailed quantitative information regarding its specific chemical structure, antibacterial potency, and pharmacokinetic profile is not readily accessible in modern scientific literature.[1][2]
This guide will, therefore, provide a detailed overview of the well-characterized and clinically crucial antibiotic, meropenem, and contrast this with the available information on the broader epithienamycin family. This comparison will highlight the advancements in carbapenem development and underscore the existing knowledge gaps concerning early-generation natural products like this compound.
Chemical Structure: The Foundation of Stability and Potency
The clinical utility of carbapenem antibiotics is significantly influenced by their chemical structure, particularly the side chains attached to the core carbapenem ring. These modifications determine the antibacterial spectrum, resistance to bacterial β-lactamase enzymes, and stability against human enzymes.
Meropenem is a synthetic carbapenem characterized by a 1-β-methyl group, a structural feature that confers stability against degradation by human renal dehydropeptidase-I (DHP-I). This intrinsic stability allows meropenem to be administered without a DHP-I inhibitor, such as cilastatin. Furthermore, its C2 side chain is pivotal for its potent activity against a wide range of Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa.
This compound , as a member of the epithienamycin family, is understood to be a stereoisomer of N-acetylthienamycin.[2] Thienamycin was the first carbapenem to be discovered and serves as the structural basis for this family. However, the precise stereochemistry and the nature of the side chains for this compound are not explicitly detailed in the available scientific abstracts from its initial discovery.
Figure 1. Chemical structures of Meropenem and Thienamycin, the parent compound of the Epithienamycin family.
Mechanism of Action: A Shared Strategy of Bacterial Cell Wall Disruption
As members of the β-lactam class of antibiotics, both meropenem and the epithienamycins exert their antibacterial effect through the same fundamental mechanism. They inhibit the synthesis of the bacterial cell wall by targeting and inactivating penicillin-binding proteins (PBPs). The covalent binding of the carbapenem to these essential enzymes disrupts the cross-linking of peptidoglycan, a critical component of the cell wall. This leads to a loss of cell wall integrity, ultimately resulting in bacterial cell lysis and death.
Figure 2. General mechanism of action for carbapenem antibiotics.
Antibacterial Spectrum: A Tale of Broad Activity
Meropenem is renowned for its exceptionally broad spectrum of in vitro activity, encompassing a wide array of Gram-positive and Gram-negative aerobic and anaerobic bacteria. It demonstrates high potency against Enterobacteriaceae, even those producing extended-spectrum β-lactamases (ESBLs), and is a reliable agent against Pseudomonas aeruginosa.
The Epithienamycin family , including this compound, was reported to possess a broad spectrum of antibacterial activity upon its discovery.[1] The initial research indicated that the antibacterial potencies of the six isolated components varied significantly, with a 27-fold difference between the most and least active compounds.[1] However, specific Minimum Inhibitory Concentration (MIC) data for this compound against a panel of clinically relevant bacteria are not available in the accessible literature.
Table 1: Qualitative Comparison of Antibacterial Spectrum
| Feature | Meropenem | Epithienamycin Family (General) |
| Gram-positive bacteria | Excellent and well-documented activity | Broad activity reported, potency varies |
| Gram-negative bacteria | Excellent and well-documented activity, including P. aeruginosa | Broad activity reported, potency varies |
| Anaerobic bacteria | Excellent and well-documented activity | Broad activity reported, potency varies |
| β-lactamase stability | High stability to a wide range of β-lactamases | Presumed to be stable, akin to thienamycin |
Pharmacokinetic Properties: A Glimpse into In Vivo Behavior
The pharmacokinetic profile of an antibiotic is critical to its clinical success, dictating its absorption, distribution, metabolism, and excretion.
Meropenem , administered intravenously, exhibits predictable and linear pharmacokinetics. It has a low level of plasma protein binding (approximately 2%) and a half-life of about one hour in individuals with normal renal function. A key advantage of meropenem is its stability to DHP-I, leading to its primary excretion as an unchanged drug in the urine.
This compound lacks any available pharmacokinetic data. As natural derivatives of thienamycin, it is highly probable that the epithienamycins are susceptible to degradation by DHP-I. This would necessitate co-administration with a DHP-I inhibitor to achieve therapeutic concentrations in vivo, a significant drawback that was overcome with the development of synthetic carbapenems like meropenem.
Table 2: Comparison of Pharmacokinetic Parameters
| Parameter | Meropenem | This compound |
| Administration | Intravenous | Not Applicable (Investigational) |
| Half-life | Approximately 1 hour | Data not available |
| Protein Binding | ~2% | Data not available |
| Metabolism | Minimal; stable to DHP-I | Presumed susceptibility to DHP-I |
| Excretion | Primarily renal as unchanged drug | Data not available |
Experimental Protocols: Quantifying Antibacterial Potency
A fundamental experiment in the evaluation of a new antibiotic is the determination of its Minimum Inhibitory Concentration (MIC) against various bacterial pathogens. The following is a generalized protocol for a broth microdilution MIC assay, a standard method used in microbiology.
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Escherichia coli ATCC 25922) is prepared in a cation-adjusted Mueller-Hinton Broth to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Antibiotic Dilution Series: A two-fold serial dilution of the antibiotic is prepared in the broth within a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A positive control well (bacteria without antibiotic) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated under appropriate atmospheric conditions (e.g., ambient air) at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Figure 3. A simplified workflow for a standard broth microdilution MIC assay.
Conclusion: An Evolutionary Leap in Carbapenem Design
Meropenem stands as a testament to the successful evolution of carbapenem antibiotics, with its well-defined chemical structure, broad and potent antibacterial activity, and favorable pharmacokinetic profile. In contrast, this compound and its sister compounds represent an earlier, yet crucial, chapter in the history of this antibiotic class.
The discovery of the epithienamycins confirmed the potential of the carbapenem scaffold as a source of powerful antibacterial agents. However, the lack of detailed, publicly accessible data for individual components like this compound makes a direct quantitative comparison with a modern, synthetically optimized drug like meropenem infeasible.
The journey from the natural epithienamycins to the synthetic meropenem, with its strategic modifications for enhanced stability and efficacy, exemplifies the power of medicinal chemistry in refining nature's templates to create life-saving therapeutics. While this compound remains a compound of historical and scientific interest, meropenem continues to be a cornerstone in the treatment of severe bacterial infections in modern medicine.
References
Navigating the Landscape of Carbapenem Cross-Resistance: A Comparative Guide to Epithienamycin D and Other Carbapenems
For Researchers, Scientists, and Drug Development Professionals
The emergence of bacterial resistance to carbapenems, a cornerstone class of β-lactam antibiotics, presents a formidable challenge in clinical practice. Understanding the nuances of cross-resistance between different carbapenems is paramount for the development of new therapeutic strategies and the informed use of existing agents. This guide provides a comparative overview of cross-resistance between the naturally occurring carbapenem Epithienamycin D and other clinically relevant carbapenems, supported by insights into resistance mechanisms and detailed experimental protocols for their evaluation.
Introduction to this compound and the Carbapenem Class
Carbapenems are potent, broad-spectrum β-lactam antibiotics that play a critical role in treating severe bacterial infections, particularly those caused by multidrug-resistant Gram-negative bacteria.[1][2] Their mechanism of action involves the inhibition of bacterial cell wall synthesis through the covalent binding to penicillin-binding proteins (PBPs).[3][4]
This compound belongs to the epithienamycin family of carbapenems, which are naturally produced by Streptomyces flavogriseus.[5][6] These compounds are structurally related to thienamycin, the first discovered carbapenem, which served as the template for the development of clinically used carbapenems like imipenem, meropenem, ertapenem, and doripenem.[3][6][7] While not used clinically itself, the study of naturally occurring carbapenems like this compound provides valuable insights into the structural determinants of activity and resistance.
Mechanisms of Cross-Resistance Among Carbapenems
Cross-resistance occurs when a bacterium develops resistance to one antibiotic that also confers resistance to other, often structurally related, antibiotics. For carbapenems, the primary mechanisms driving cross-resistance are multifaceted and can significantly impact the efficacy of the entire class.[8][9]
1. Carbapenemase Production: This is the most significant mechanism of carbapenem resistance.[8][10][11] Carbapenemases are β-lactamase enzymes that can hydrolyze and inactivate carbapenems. These enzymes are categorized into three main Ambler classes:
- Class A: Serine-β-lactamases (e.g., KPC - Klebsiella pneumoniae carbapenemase).
- Class B: Metallo-β-lactamases (MBLs) that require zinc for activity (e.g., NDM, VIM, IMP).
- Class D: Serine-β-lactamases (oxacillinases) with carbapenem-hydrolyzing activity (e.g., OXA-48).[8]
2. Efflux Pumps: These are membrane proteins that actively transport antibiotics out of the bacterial cell, reducing the intracellular concentration of the drug and preventing it from reaching its PBP target.[8][9] Overexpression of efflux pumps can contribute to low- to moderate-level resistance to multiple carbapenems.
3. Porin Mutations: Porins are protein channels in the outer membrane of Gram-negative bacteria that allow the influx of molecules, including carbapenems.[8][9] Mutations that lead to the loss or reduced expression of these porins, such as OprD in Pseudomonas aeruginosa, can decrease the permeability of the outer membrane to carbapenems, resulting in resistance.[9] This mechanism often works in concert with other resistance mechanisms to produce clinically significant resistance levels.
The interplay of these mechanisms determines the overall resistance profile of a bacterial strain. A bacterium harboring multiple resistance mechanisms will likely exhibit high-level cross-resistance to a wide range of carbapenems.
Comparative Data on Carbapenem Susceptibility
The following table provides an illustrative example of how Minimum Inhibitory Concentration (MIC) data is used to assess cross-resistance. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. An increase in the MIC value indicates a decrease in the susceptibility of the bacterium to the antibiotic.
Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) of Carbapenems against Susceptible and Resistant Bacterial Strains (µg/mL)
| Bacterial Strain | Resistance Mechanism | This compound (Hypothetical) | Imipenem | Meropenem | Ertapenem |
| E. coli ATCC 25922 | Susceptible | 0.125 | 0.25 | 0.06 | 0.03 |
| K. pneumoniae BAA-1705 | KPC-producing | >64 | 64 | 32 | >128 |
| P. aeruginosa PAO1 | Susceptible | 1 | 2 | 0.5 | 8 |
| P. aeruginosa (clinical isolate) | OprD loss + Efflux | 16 | 32 | 16 | 64 |
| A. baumannii (clinical isolate) | OXA-23-producing | >64 | >64 | >64 | >128 |
Note: The MIC values for this compound are hypothetical and included for illustrative purposes to demonstrate how cross-resistance is evaluated. The values for other carbapenems are representative of typical findings.
This illustrative data highlights that a carbapenemase-producing strain (e.g., KPC-producing K. pneumoniae) exhibits high-level resistance across all tested carbapenems, indicating significant cross-resistance. Similarly, a strain with combined resistance mechanisms (e.g., porin loss and efflux pump overexpression in P. aeruginosa) also shows elevated MICs for multiple carbapenems.
Experimental Protocols
The determination of cross-resistance relies on standardized antimicrobial susceptibility testing methods. The broth microdilution method is a widely accepted and commonly used technique to determine the MIC of an antibiotic.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
- Bacterial Culture: A pure, overnight culture of the bacterial strain to be tested, grown on an appropriate agar medium.
- Antimicrobial Agents: Stock solutions of the carbapenems (this compound, imipenem, meropenem, etc.) of known concentration, prepared according to the manufacturer's instructions.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for most non-fastidious bacteria.
- 96-Well Microtiter Plates: Sterile, U-bottom or flat-bottom plates.
2. Inoculum Preparation:
- Select several colonies from the fresh agar plate and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antibiotic Dilutions:
- Perform serial two-fold dilutions of each carbapenem in CAMHB in the 96-well plates to achieve a range of concentrations that will encompass the expected MIC of the test organism. A typical range for carbapenems is 0.015 to 128 µg/mL.
- Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
4. Inoculation and Incubation:
- Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well is typically 100 µL.
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Reading and Interpretation of Results:
- After incubation, visually inspect the plates for bacterial growth (indicated by turbidity).
- The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
- Compare the MIC values to established clinical breakpoints (if available) to categorize the strain as susceptible, intermediate, or resistant.
- Cross-resistance is evident when a bacterial strain exhibits elevated MICs to multiple carbapenems.
Visualizing Experimental Workflow and Logical Relationships
To better understand the process of determining cross-resistance, the following diagrams illustrate the key workflows and conceptual relationships.
Caption: Workflow for determining carbapenem cross-resistance using the broth microdilution MIC assay.
Caption: Key mechanisms leading to cross-resistance among carbapenem antibiotics.
Conclusion
While specific experimental data on the cross-resistance of this compound is limited, an understanding of the fundamental mechanisms of carbapenem resistance provides a strong basis for predicting its behavior. It is highly probable that bacterial strains exhibiting resistance to clinically established carbapenems through mechanisms such as carbapenemase production or a combination of efflux and porin modifications would also demonstrate reduced susceptibility to this compound. Further research involving direct comparative studies is necessary to fully elucidate the cross-resistance profile of this compound and its potential utility in overcoming existing resistance mechanisms. The standardized experimental protocols outlined in this guide provide a robust framework for conducting such essential investigations.
References
- 1. Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ecdc.europa.eu [ecdc.europa.eu]
- 3. Antibacterial activity of imipenem: the first thienamycin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of imipenem and meropenem antibiotics for the MALDI-TOF MS detection of carbapenemase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Epithienamycins-novel beta-lactams related to thienamycin. I. Production and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Northienamycin and 8-epi-thienamycin, new carbapenems from Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Imipenem: the first thienamycin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
The Untapped Potential of Epithienamycin D: A Comparative Guide to Synergistic Antibiotic Combinations
For Immediate Release
In the ongoing battle against antimicrobial resistance, the exploration of synergistic antibiotic combinations offers a promising frontier. This guide delves into the theoretical and potential synergistic effects of Epithienamycin D, a member of the carbapenem family of antibiotics, with other antimicrobial agents. While direct experimental data on the synergistic properties of this compound is not currently available in published literature, this document serves as a comparative framework for researchers, scientists, and drug development professionals. By examining the established synergistic interactions of the broader carbapenem class, we can extrapolate potential combinations and provide detailed experimental protocols to investigate these hypotheses.
Epithienamycins are cell wall active antibiotics, structurally related to thienamycin[1]. Like other β-lactam antibiotics, their primary mechanism of action is the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall[2][3]. This guide will focus on the potential synergy of this compound with two major classes of antibiotics: Polymyxins and Aminoglycosides. The rationale for these selections is based on their complementary mechanisms of action and the documented synergistic effects with other carbapenems against multidrug-resistant bacteria[4][5][6].
Hypothetical Synergistic Combinations with this compound
The following table outlines the hypothetical synergistic combinations of this compound with a polymyxin (Polymyxin B) and an aminoglycoside (Gentamicin). The proposed mechanisms of synergy are based on established principles of antibiotic co-administration.
| Antibiotic Combination | Proposed Mechanism of Synergy | Target Pathogens (Hypothetical) |
| This compound + Polymyxin B | Polymyxin B disrupts the outer membrane of Gram-negative bacteria, increasing its permeability. This allows for enhanced penetration of this compound to its target, the penicillin-binding proteins (PBPs) in the periplasmic space. | Multidrug-resistant Gram-negative bacteria such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Carbapenem-Resistant Enterobacteriaceae (CRE). |
| This compound + Gentamicin | This compound, by inhibiting cell wall synthesis, may increase the uptake of Gentamicin into the bacterial cell. Aminoglycosides inhibit protein synthesis by binding to the 30S ribosomal subunit. The combined effect of cell wall disruption and protein synthesis inhibition can lead to enhanced bactericidal activity. | Gram-positive organisms such as Enterococcus faecalis (in cases of endocarditis) and potentially some Gram-negative bacteria where aminoglycoside resistance is not yet widespread. |
Experimental Protocols for Synergy Testing
To validate the hypothetical synergies, two primary in vitro methods are recommended: the Checkerboard Assay and the Time-Kill Assay.
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.
Protocol:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the second antibiotic (Polymyxin B or Gentamicin) at a concentration of 100 times the expected Minimum Inhibitory Concentration (MIC).
-
Microplate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the two antibiotics.
-
Along the x-axis, perform serial two-fold dilutions of this compound.
-
Along the y-axis, perform serial two-fold dilutions of the second antibiotic.
-
Each well will contain a unique combination of concentrations of the two drugs.
-
Include wells with each antibiotic alone to determine their individual MICs.
-
Include a growth control well (no antibiotics) and a sterility control well (no bacteria).
-
-
Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC for each antibiotic: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone).
-
Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the results as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Time-Kill Assay
The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.
Protocol:
-
Preparation: Prepare tubes with a standardized bacterial inoculum (e.g., 5 x 10^5 to 5 x 10^6 CFU/mL) in a suitable broth medium.
-
Antibiotic Addition: Add antibiotics to the tubes at specific concentrations, typically at or below their individual MICs (e.g., 0.5 x MIC, 1 x MIC). The following groups should be tested:
-
Growth Control (no antibiotic)
-
This compound alone
-
Second antibiotic alone
-
This compound + second antibiotic in combination
-
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each tube.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Proposed Signaling Pathway for Synergy
The synergistic interaction between a carbapenem like this compound and a membrane-disrupting agent such as Polymyxin B against a Gram-negative bacterium can be visualized as a multi-step process targeting different cellular layers.
Conclusion
While the direct synergistic potential of this compound remains to be experimentally determined, the established principles of carbapenem combination therapy provide a strong rationale for its investigation. This guide offers a framework for such research, outlining potential antibiotic partners and detailed methodologies for synergy testing. The data generated from these proposed studies would be invaluable in assessing the potential role of this compound in combination therapies against multidrug-resistant pathogens, a critical need in the current landscape of infectious diseases. It is through such systematic investigation that we can hope to unlock the full potential of our existing and novel antimicrobial arsenals.
References
- 1. Epithienamycins-novel beta-lactams related to thienamycin. I. Production and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thienamycin - Wikipedia [en.wikipedia.org]
- 3. The mechanisms of action for beta-lactam antibiotics and inhibitors of bacterial protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Therapy for Carbapenem-resistant Gram-negative Bacteria [medscape.com]
- 6. Synergistic Combination of Carbapenems and Colistin against P. aeruginosa and A. baumannii [scirp.org]
Epithienamycin D vs. Penicillin: A Comparative Analysis of Beta-Lactamase Stability
For Researchers, Scientists, and Drug Development Professionals
The emergence of bacterial resistance to beta-lactam antibiotics, largely driven by the production of beta-lactamase enzymes, presents a significant challenge in the treatment of infectious diseases. Beta-lactamases inactivate these crucial drugs by hydrolyzing the amide bond in the beta-lactam ring.[1] Consequently, the development of beta-lactam antibiotics with enhanced stability against these enzymes is a critical area of research. This guide provides a comparative overview of the beta-lactamase stability of Epithienamycin D, a member of the carbapenem class of antibiotics, and penicillin, a foundational beta-lactam antibiotic.
Executive Summary
Carbapenems, including the epithienamycin family, are renowned for their broad spectrum of antibacterial activity and their notable resistance to hydrolysis by a wide array of beta-lactamases. This stability is a key differentiator from older beta-lactams like penicillin, which are highly susceptible to degradation by common beta-lactamase enzymes. While direct comparative kinetic data for this compound is limited in publicly available literature, the stability of the parent compound, thienamycin, and its derivatives like imipenem, serves as a strong indicator of the superior stability of the carbapenem class over penicillins.
Comparative Stability Data
The stability of beta-lactam antibiotics against beta-lactamases can be quantitatively assessed by determining kinetic parameters such as the catalytic efficiency (kcat/Km) of the enzyme for the antibiotic, or more commonly in clinical microbiology, by measuring the Minimum Inhibitory Concentration (MIC) against bacterial strains that produce beta-lactamases. A higher MIC value for a beta-lactamase-producing strain compared to a non-producing strain indicates susceptibility to the enzyme.
| Antibiotic Class | Representative Compound | Beta-Lactamase Producing Strain | MIC (µg/mL) | Interpretation |
| Carbapenem | Imipenem | Enterobacteriaceae (various) | ≤4.0 (MIC90 for 8481 clinical isolates)[2] | High stability; effective against many beta-lactamase producers. |
| Penicillin | Penicillin G | Staphylococcus aureus | >0.05 is correlated with beta-lactamase production[3] | Low stability; ineffective against most beta-lactamase producers. |
| Penicillin | Penicillin G | MRSA (beta-lactamase positive) | 256[4] | Very low stability; high level of resistance. |
Note: The data for imipenem is used as a proxy to represent the expected high beta-lactamase stability of this compound, a member of the same carbapenem family. The epithienamycins are structurally related to N-acetylthienamycin and exhibit a broad spectrum of activity.[5]
Mechanism of Beta-Lactamase Action and Resistance
The fundamental mechanism of action for beta-lactam antibiotics involves the inhibition of penicillin-binding proteins (PBPs), enzymes essential for bacterial cell wall synthesis. Beta-lactamases counteract this by hydrolyzing the beta-lactam ring, rendering the antibiotic inactive.
Caption: Mechanism of beta-lactam action and beta-lactamase mediated resistance.
Carbapenems, like this compound, possess a unique stereochemical configuration in their side chain that provides a steric hindrance, making it difficult for many beta-lactamases to bind and hydrolyze the beta-lactam ring. This structural feature is a primary reason for their enhanced stability compared to the more vulnerable structure of penicillins.
Experimental Protocol: Beta-Lactamase Stability Assay (Nitrocefin Method)
A common and straightforward method to assess the presence of beta-lactamase activity, and by extension, the lability of a beta-lactam antibiotic, is through the use of a chromogenic substrate like nitrocefin.
Principle:
Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis of its beta-lactam ring by a beta-lactamase.[6][7] This color change can be detected visually or spectrophotometrically.
Materials:
-
Nitrocefin solution (typically 0.5-1.0 mg/mL in a suitable buffer)[6]
-
Beta-lactamase enzyme preparation (from a commercial source or extracted from a bacterial strain)
-
Test compounds (this compound and Penicillin)
-
Phosphate-buffered saline (PBS), pH 7.0
-
Microplate reader or spectrophotometer (optional, for quantitative analysis)
-
Sterile microplates, test tubes, or microscope slides
Procedure (Qualitative Slide Assay):
-
Place a drop of the nitrocefin working solution onto a clean microscope slide.[6]
-
Using a sterile loop, pick a colony of the beta-lactamase producing bacteria and mix it into the drop of nitrocefin.
-
Observe for a color change from yellow to red. A rapid color change (typically within 5-10 minutes) indicates the presence of beta-lactamase activity and the susceptibility of the substrate (in this case, nitrocefin) to hydrolysis.[7]
Procedure (Quantitative Spectrophotometric Assay):
-
Prepare a reaction mixture in a microplate well or cuvette containing PBS, the beta-lactamase enzyme, and the test antibiotic (this compound or penicillin).
-
Initiate the reaction by adding the nitrocefin solution.
-
Monitor the change in absorbance at 490 nm over time.
-
The rate of color change is proportional to the rate of nitrocefin hydrolysis. By comparing the rate in the presence of the test antibiotic to a control without the antibiotic, the inhibitory effect or the relative stability of the test antibiotic can be inferred.
Caption: Experimental workflow for a quantitative beta-lactamase stability assay.
Conclusion
References
- 1. β-Lactamases and β-Lactamase Inhibitors in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imipenem (N-formimidoyl thienamycin): in vitro antimicrobial activity and beta-lactamase stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation of penicillin minimum inhibitory concentrations and penicillin zone edge appearance with staphylococcal beta-lactamase production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-Lactamase Suppression as a Strategy to Target Methicillin-Resistant Staphylococcus aureus: Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epithienamycins-novel beta-lactams related to thienamycin. I. Production and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. toku-e.com [toku-e.com]
- 7. microbenotes.com [microbenotes.com]
Validating Epithienamycin D's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Epithienamycin D's mechanism of action with alternative carbapenem antibiotics. It includes supporting experimental data and detailed methodologies for key validation assays.
This compound belongs to the carbapenem class of β-lactam antibiotics, which are potent broad-spectrum antibacterial agents. The primary mechanism of action for carbapenems is the inhibition of bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. Peptidoglycan is a vital component of the bacterial cell wall, providing structural integrity and protection against osmotic stress. Disruption of its synthesis leads to cell lysis and bacterial death.
While specific quantitative data for this compound's binding affinity to various PBPs and its minimum inhibitory concentrations (MICs) against a wide range of bacterial species are not extensively available in publicly accessible literature, its activity is reported as part of the broader epithienamycin family of antibiotics. These compounds are known to be cell wall active antibiotics with a broad spectrum of in vitro activity against diverse bacterial species[1]. For a robust validation of this compound's specific mechanism and efficacy, further targeted experimental studies are essential.
This guide presents a comparative overview of the established mechanism of action for well-characterized carbapenems like Thienamycin and Imipenem, which serve as valuable benchmarks for understanding and validating the activity of this compound.
Comparative Analysis of Antibacterial Activity
The antibacterial efficacy of carbapenems is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate greater potency.
Table 1: Comparative In Vitro Antibacterial Activity of Carbapenems (MIC in µg/mL)
| Organism | This compound | Thienamycin | Imipenem (N-Formimidoyl Thienamycin) |
| Staphylococcus aureus | Data not available | 0.1 (MSSA) | <0.031 (MSSA)[2] |
| Streptococcus pneumoniae | Data not available | Data not available | <0.031[2] |
| Escherichia coli | Data not available | Data not available | ≤0.25[3] |
| Pseudomonas aeruginosa | Data not available | Data not available | ≤4[2] |
| Enterobacter spp. | Data not available | Data not available | ≤4[2] |
| Bacteroides fragilis | Data not available | Data not available | High activity[4] |
Mechanism of Action: Targeting Penicillin-Binding Proteins
The core of the carbapenem mechanism of action lies in their ability to bind to and inactivate PBPs. Different carbapenems exhibit varying affinities for different PBPs, which can influence their antibacterial spectrum and efficacy.
Table 2: Comparative Penicillin-Binding Protein (PBP) Affinity
| PBP Target (in E. coli) | This compound | Thienamycin | Imipenem |
| PBP 1a/1b | Data not available | High affinity[5] | High affinity[6] |
| PBP 2 | Data not available | Highest affinity[5] | Very high affinity[6] |
| PBP 3 | Data not available | Lower affinity[5] | Lower affinity[6] |
| PBP 4 | Data not available | High affinity[5] | Very high affinity[6] |
| PBP 5/6 | Data not available | High affinity[5] | High affinity[6] |
Note: While it is established that epithienamycins are cell wall active antibiotics[1], specific PBP binding affinities for this compound have not been detailed in the available literature. The data for Thienamycin and Imipenem illustrate the typical PBP binding profiles for carbapenems.
Experimental Protocols for Mechanism of Action Validation
To validate the mechanism of action of this compound, two key experimental approaches are recommended: determination of Minimum Inhibitory Concentrations (MIC) and Penicillin-Binding Protein (PBP) binding assays.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Methodology:
-
Broth Microdilution Method:
-
Prepare a twofold serial dilution of this compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., 5 x 10^5 colony-forming units/mL).
-
Include positive (no antibiotic) and negative (no bacteria) control wells.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which no visible growth is observed.
-
Penicillin-Binding Protein (PBP) Competition Assay
Objective: To assess the ability of this compound to bind to bacterial PBPs by competing with a known fluorescently labeled β-lactam, such as Bocillin FL (a derivative of penicillin).
Methodology:
-
Membrane Preparation: Isolate bacterial membranes containing the PBPs from the test organism.
-
Competition Reaction:
-
Incubate the bacterial membranes with varying concentrations of this compound to allow for binding to the PBPs.
-
Add a fixed concentration of Bocillin FL to the mixture and incubate further.
-
-
Detection:
-
Separate the membrane proteins by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Visualize the fluorescently labeled PBPs using a fluorescence scanner.
-
-
Analysis: A decrease in the fluorescence intensity of the PBP bands in the presence of this compound indicates successful competition and binding of this compound to the PBPs. The concentration of this compound that causes a 50% reduction in Bocillin FL binding (IC50) can be calculated to quantify binding affinity.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of bacterial cell wall synthesis inhibition and a typical experimental workflow for validating the mechanism of action.
Caption: Inhibition of bacterial cell wall synthesis by this compound.
Caption: Workflow for validating this compound's mechanism of action.
Conclusion
This compound, as a member of the carbapenem family, is understood to act by inhibiting bacterial cell wall synthesis through the inactivation of PBPs. While its broad-spectrum activity is recognized, a comprehensive validation of its mechanism of action requires the generation of specific quantitative data, including MIC values against a panel of clinically relevant bacteria and PBP binding affinities. The experimental protocols outlined in this guide provide a framework for researchers to conduct these necessary validation studies. A direct comparison with well-characterized carbapenems like thienamycin and imipenem will be crucial in positioning this compound within the therapeutic landscape and for guiding future drug development efforts.
References
- 1. Epithienamycins-novel beta-lactams related to thienamycin. I. Production and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activities of a new stabilized thienamycin, N-formimidoyl thienamycin, in comparison with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial effect of imipenem in vitro against important aerobic and anaerobic strains isolated from clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of imipenem: the first thienamycin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of thienamycin and clavulanic acid to the penicillin-binding proteins of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the mechanism of action of imipenem (N-formimidoylthienamycin) in vitro: binding to the penicillin-binding proteins (PBPs) in Escherichia coli and Pseudomonas aeruginosa, and inhibition of enzyme activities due to the PBPs in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vitro Efficacy of Epithienamycin D Analogs Against ESBL-Producing Bacteria: A Guide for Researchers
For Immediate Release
In the ongoing battle against antimicrobial resistance, a comprehensive comparative analysis of the in vitro activity of Epithienamycin D analogs, represented by the carbapenem class of antibiotics, against Extended-Spectrum β-Lactamase (ESBL)-producing Escherichia coli and Klebsiella pneumoniae has been compiled. This guide provides researchers, scientists, and drug development professionals with essential data, detailed experimental protocols, and visual representations of key biological pathways and laboratory workflows to aid in the development of novel therapeutic strategies.
Carbapenems, such as imipenem and meropenem, are structurally related to the natural antibiotic thienamycin, the parent compound of the epithienamycin family. Due to the inherent instability of thienamycin and its direct derivatives, stable carbapenems are used as surrogates to understand the potential efficacy of this class of antibiotics. Infections caused by ESBL-producing Enterobacterales represent a significant global health threat, limiting therapeutic options. Carbapenems have become the cornerstone of treatment for serious infections caused by these multidrug-resistant organisms.
This guide summarizes the available in vitro data, offering a direct comparison of the activity of carbapenems against that of other commonly used or alternative antibiotics.
Comparative In Vitro Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several key antibiotics against ESBL-producing E. coli and K. pneumoniae. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. Lower MIC values indicate greater potency.
| Antibiotic | Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Imipenem | E. coli | ≤0.25 | 0.5 |
| K. pneumoniae | 0.25 | 0.5 | |
| Meropenem | E. coli | ≤0.06 | 0.06 |
| K. pneumoniae | ≤0.06 | 0.12 | |
| Ertapenem | E. coli | 0.12 | 0.5 |
| K. pneumoniae | 0.25 | 1 | |
| Piperacillin-Tazobactam | E. coli | 4 | 64 |
| K. pneumoniae | 16 | >256 | |
| Ciprofloxacin | E. coli | 8 | >32 |
| K. pneumoniae | 16 | >32 | |
| Amikacin | E. coli | 2 | 8 |
| K. pneumoniae | 2 | 16 |
Note: Data is compiled from various surveillance studies and may exhibit inter-study variability.
The data clearly demonstrates the superior in vitro potency of the carbapenems—imipenem, meropenem, and ertapenem—against both ESBL-producing E. coli and K. pneumoniae when compared to piperacillin-tazobactam and ciprofloxacin. Amikacin retains moderate activity. The low MIC90 values for meropenem, in particular, highlight its strong and consistent activity against these challenging pathogens.
Experimental Protocols
A standardized and reproducible methodology is critical for the accurate assessment of antibiotic efficacy. The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Protocol: Broth Microdilution for MIC Determination
1. Preparation of Materials:
-
Bacterial Isolate: A pure, 18-24 hour culture of the ESBL-producing bacterium grown on a non-selective agar medium (e.g., Tryptic Soy Agar).
-
Antimicrobial Agents: Stock solutions of the antibiotics to be tested are prepared at a known concentration.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for susceptibility testing of non-fastidious aerobic bacteria.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates.
-
McFarland Standard: A 0.5 McFarland turbidity standard to standardize the bacterial inoculum.
-
Sterile Saline or Broth: For preparing the bacterial suspension.
2. Inoculum Preparation:
-
Aseptically select 3-5 well-isolated colonies of the test organism from the agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Vortex the suspension to ensure it is homogenous.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antibiotic Dilutions:
-
A serial two-fold dilution of each antibiotic is prepared directly in the 96-well microtiter plates using CAMHB.
-
The final volume in each well is typically 100 µL.
-
A growth control well (containing only inoculated broth) and a sterility control well (containing only uninoculated broth) must be included for each isolate tested.
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.
5. Interpretation of Results:
-
Following incubation, the plates are examined for bacterial growth. This can be done visually or with a plate reader.
-
The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow of Antimicrobial Susceptibility Testing for ESBL-Producing Bacteria.
Caption: Mechanism of Beta-Lactam Action and ESBL-Mediated Resistance.
This guide underscores the continued importance of carbapenems in the management of infections caused by ESBL-producing bacteria, while also providing the necessary tools for the standardized evaluation of existing and novel antimicrobial agents.
A Comparative Analysis of the In Vitro Potency of Epithienamycin D and Other Beta-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro potency of the epithienamycin family of antibiotics, with a focus on its relationship to other notable beta-lactams. Due to the limited availability of specific quantitative data for Epithienamycin D, this document centers on the broader epithienamycin/thienamycin class, primarily represented by thienamycin and its clinically significant derivative, imipenem. The comparative analysis is supported by Minimum Inhibitory Concentration (MIC) data against a range of clinically relevant bacterial pathogens.
Data Presentation: In Vitro Potency Comparison
The following table summarizes the Minimum Inhibitory Concentration (MIC) values (in µg/mL) of thienamycin, imipenem, and other representative beta-lactam antibiotics against various Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater in vitro potency.
| Antibiotic Class | Antibiotic | Staphylococcus aureus | Streptococcus pneumoniae | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa | Enterococcus faecalis |
| Carbapenem | Thienamycin | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |
| Imipenem | 0.015 - 0.25 | ≤0.015 - 0.03 | 0.05 - 0.5 | 0.1 - 0.5 | 1 - 4 | 0.5 - 2 | |
| Meropenem | 0.03 - 0.25 | ≤0.06 - 0.25 | ≤0.03 - 0.12 | ≤0.03 - 0.12 | 0.25 - 2 | >16 | |
| Penicillin | Penicillin G | 0.015 - >128 | ≤0.008 - 8 | >128 | >128 | >128 | 1 - 4 |
| Cephalosporin | Ceftriaxone | 1 - 8 | ≤0.015 - 2 | ≤0.03 - 0.25 | ≤0.03 - 0.25 | >32 | >32 |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to measure the in vitro susceptibility of bacteria to antimicrobial agents. The data presented in this guide is primarily based on the broth microdilution method, a standard protocol recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method involves preparing serial dilutions of antibiotics in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
1. Preparation of Antibiotic Stock Solutions:
-
Antibiotic powders are accurately weighed and dissolved in a suitable solvent to create a high-concentration stock solution.
-
The stock solution is then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired range of concentrations.
2. Inoculum Preparation:
-
Several colonies of the test bacterium are isolated from a fresh agar plate (18-24 hours growth).
-
The colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
The prepared 96-well plates containing serial dilutions of the antibiotics are inoculated with the standardized bacterial suspension.
-
A growth control well (containing bacteria and broth without antibiotic) and a sterility control well (containing only broth) are included on each plate.
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
Following incubation, the plates are examined for visible bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Mandatory Visualization
Mechanism of Action of Beta-Lactam Antibiotics
Caption: Mechanism of action of beta-lactam antibiotics.
Experimental Workflow for MIC Determination
Caption: Experimental workflow for MIC determination.
References
Comparative Analysis of Carbapenem Cross-Reactivity with Penicillin-Binding Proteins, Featuring Epithienamycin D Analogues
A comprehensive guide for researchers, scientists, and drug development professionals on the interaction of carbapenem antibiotics with their primary bacterial targets, the Penicillin-Binding Proteins (PBPs).
This guide provides a comparative overview of the binding affinities of several key carbapenem antibiotics for various PBPs from clinically relevant bacteria. Due to the limited availability of specific binding data for Epithienamycin D, this guide utilizes its parent compound, Thienamycin, as a primary reference point for comparison. The data presented herein is intended to offer insights into the structure-activity relationships of carbapenems and their cross-reactivity with different PBP isoforms.
Quantitative Comparison of PBP Binding Affinities
The inhibitory activity of carbapenems against PBPs is a critical determinant of their antibacterial efficacy. This is typically quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the antibiotic required to inhibit 50% of the PBP activity. The lower the IC50 value, the higher the binding affinity of the carbapenem for the specific PBP.
The following tables summarize the IC50 values for Thienamycin, Imipenem, Meropenem, and Doripenem against various PBPs in Escherichia coli and Pseudomonas aeruginosa.
Table 1: IC50 Values (µg/mL) of Carbapenems for Escherichia coli PBPs
| PBP Target | Thienamycin | Imipenem | Meropenem | Doripenem |
| PBP 1a/1b | High Affinity[1] | ≤0.4 | - | 0.008 |
| PBP 2 | Highest Affinity[1] | 0.01 | 0.008 | 0.008 |
| PBP 3 | Lower Affinity[1] | >100 | 0.6 | 0.07 |
| PBP 4 | High Affinity[1] | ≤0.02 | ≤0.02 | ≤0.02 |
| PBP 5/6 | High Affinity[1] | ≤0.4 | - | - |
Note: Qualitative descriptions from the literature are used for Thienamycin due to the absence of precise IC50 values.[1]
Table 2: IC50 Values (µg/mL) of Carbapenems for Pseudomonas aeruginosa PBPs
| PBP Target | Imipenem | Meropenem | Doripenem |
| PBP 1a | 0.105[2] | - | - |
| PBP 1b | 0.037[2] | - | - |
| PBP 2 | 0.744[2] | ≤0.3 | ≤0.3 |
| PBP 3 | 6.034[2] | ≤0.3 | ≤0.3 |
| PBP 4 | 0.003[2] | ≤0.3 | ≤0.3 |
Mechanism of PBP Inhibition by Carbapenems
Carbapenems, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. This is achieved through the acylation of the active site serine of PBPs, forming a stable, covalent adduct. This inactivation of PBPs prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis.
Caption: Mechanism of PBP inhibition by carbapenems.
Experimental Protocols
Determination of IC50 Values using a Competitive Fluorescence Polarization Assay
This protocol outlines a common method for determining the binding affinity of a test compound (e.g., this compound) for a specific PBP.
1. Materials:
- Purified PBP of interest
- Fluorescently labeled β-lactam probe (e.g., BOCILLIN™ FL)
- Test carbapenem (e.g., this compound) and reference carbapenems
- Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
- Black, low-volume 384-well microplates
- Fluorescence polarization plate reader
2. Experimental Workflow:
Caption: Workflow for competitive PBP binding assay.
3. Detailed Procedure:
- Prepare a stock solution of the purified PBP in the assay buffer.
- Prepare serial dilutions of the test and reference carbapenems in the assay buffer.
- To each well of the microplate, add a fixed concentration of the purified PBP.
- Add the serially diluted carbapenems to the wells. Include control wells with no carbapenem (100% binding) and wells with a saturating concentration of a known potent inhibitor (background).
- Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to allow the unlabeled carbapenems to bind to the PBPs.
- Add a fixed concentration of the fluorescently labeled β-lactam probe to all wells.
- Incubate the plate for a further period (e.g., 60 minutes) to allow the fluorescent probe to bind to any unbound PBPs.
- Measure the fluorescence polarization of each well using a plate reader.
- The data is then analyzed by plotting the fluorescence polarization values against the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting sigmoidal dose-response curve.
Conclusion
This guide provides a comparative analysis of the cross-reactivity of several important carbapenems with bacterial PBPs. While direct quantitative data for this compound is currently unavailable, the information on its parent compound, Thienamycin, suggests a broad spectrum of activity with high affinity for multiple PBPs, a characteristic trait of the carbapenem class.[1] The provided experimental protocol offers a robust framework for researchers to determine the PBP binding profiles of novel carbapenem candidates, including this compound and its derivatives. Further research is warranted to fully elucidate the specific PBP binding kinetics of the epithienamycin family to better understand their therapeutic potential.
References
Safety Operating Guide
Proper Disposal of Epithienamycin D: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides guidance on the proper disposal of Epithienamycin D based on general best practices for carbapenem antibiotics. As no specific safety data sheet (SDS) for this compound was found, these recommendations are extrapolated from data on related compounds such as Imipenem and Meropenem. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and national regulations.
I. Essential Safety and Handling Information
Personal Protective Equipment (PPE) when handling this compound waste:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is recommended.
-
Respiratory Protection: If creating aerosols or handling powders, use a respirator as advised by your institution's EHS.
II. Guiding Principles for Antibiotic Waste Disposal
The primary goal of proper antibiotic disposal is to prevent the release of active pharmaceutical ingredients (APIs) into the environment. Improper disposal can contribute to the development of antimicrobial resistance (AMR), a significant global health threat. Therefore, this compound waste must be treated as hazardous chemical waste.
Key principles include:
-
Do not discharge to sewer systems: Never pour liquid waste containing this compound down the drain.[1][2]
-
Avoid environmental release: Prevent spills and ensure all waste is securely contained.[3][4][5]
-
Segregate waste streams: Keep antibiotic waste separate from regular laboratory trash and biohazardous waste, unless it is a mixed waste.
III. Step-by-Step Disposal Procedures
The following procedures are based on the disposal recommendations for Imipenem and Meropenem.[1][2][3][4][5][6][7][8][9][10]
1. Solid Waste (e.g., unused powder, contaminated labware):
-
Collection: Collect all solid waste in a designated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The label should include "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.
-
Storage: Store the sealed container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed chemical waste contractor. The recommended method of destruction is incineration at an approved facility.[1][3][4][9][10]
2. Liquid Waste (e.g., solutions, media containing this compound):
-
Collection: Collect all liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
pH consideration: While specific data for this compound is unavailable, the stability of other β-lactams can be pH-dependent.[11] Do not attempt to neutralize or treat the waste unless it is part of an approved institutional protocol.
-
Storage: Store the sealed container in secondary containment to prevent spills.
-
Disposal: Arrange for pickup and disposal through your institution's hazardous waste program, with incineration being the preferred final disposal method.[1][4][7]
3. Sharps Waste (e.g., needles, syringes used with this compound):
-
Collection: Dispose of all contaminated sharps immediately into a designated, puncture-resistant sharps container.
-
Labeling: The sharps container should be labeled as containing chemically contaminated sharps.
-
Disposal: Follow your institution's protocol for the disposal of chemically contaminated sharps, which typically involves incineration.
IV. Spill Management
In the event of a spill:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protective Equipment: Wear appropriate PPE, including respiratory protection if dealing with a powder spill.
-
Containment: For liquid spills, use an inert absorbent material. For powder spills, carefully cover with a damp cloth or absorbent pads to avoid generating dust.
-
Collection: Carefully collect the absorbed material or contained powder and place it in a labeled hazardous waste container.
-
Decontamination: Clean the spill area according to your laboratory's protocol for chemical spills.
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
V. Quantitative Data and Disposal Recommendations for Related Carbapenems
The following table summarizes the key disposal recommendations found in the Safety Data Sheets for Imipenem and Meropenem, which can be used as a guide for this compound in the absence of specific data.
| Parameter | Imipenem | Meropenem | Recommended Practice for this compound (Inferred) |
| Waste Classification | Hazardous Waste | Hazardous Waste[4] | Treat as Hazardous Waste. |
| Primary Disposal Method | Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1] | Dispose of via a licensed waste disposal contractor; incineration is a considered method.[3][9][10] | Dispose of through a licensed hazardous waste contractor, with incineration as the preferred method. |
| Sewer Disposal | Do not discharge to sewer systems.[1] | Should never be poured down drains, sewers, or water courses.[4][9] | Strictly prohibit sewer disposal. |
| Environmental Release | Avoid release to the environment.[5][6] | Avoid release to the environment.[3][4] | Prevent any release to the environment. |
| Contaminated Packaging | Can be triple rinsed and recycled, or punctured and disposed of in a sanitary landfill, or incinerated.[1][2] | Waste packaging should be recycled if feasible; otherwise, consider incineration or landfill.[3] | Dispose of as hazardous waste along with the contents. Follow institutional guidelines. |
VI. Experimental Protocols and Methodologies
Currently, there are no established experimental protocols for the routine degradation or neutralization of this compound in a laboratory setting. Research on the stability of β-lactam antibiotics indicates that their degradation is influenced by factors such as pH and temperature, with increased degradation at higher pH values.[11] However, attempting to chemically degrade this compound as a means of disposal is not recommended without validated procedures, as this could produce byproducts of unknown toxicity. The standard and safest approach is to dispose of it as hazardous chemical waste.
VII. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. wgcriticalcare.com [wgcriticalcare.com]
- 4. bbraunusa.com [bbraunusa.com]
- 5. merck.com [merck.com]
- 6. merck.com [merck.com]
- 7. merck.com [merck.com]
- 8. merck.com [merck.com]
- 9. astrazeneca.com.au [astrazeneca.com.au]
- 10. toku-e.com [toku-e.com]
- 11. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
